Cyanine5.5 alkyne chloride
Description
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Structure
3D Structure of Parent
Properties
Molecular Formula |
C43H46ClN3O |
|---|---|
Molecular Weight |
656.3 g/mol |
IUPAC Name |
6-[1,1-dimethyl-2-[5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]-N-prop-2-ynylhexanamide chloride |
InChI |
InChI=1S/C43H45N3O.ClH/c1-7-29-44-39(47)24-12-9-17-30-46-36-28-26-32-19-14-16-21-34(32)41(36)43(4,5)38(46)23-11-8-10-22-37-42(2,3)40-33-20-15-13-18-31(33)25-27-35(40)45(37)6;/h1,8,10-11,13-16,18-23,25-28H,9,12,17,24,29-30H2,2-6H3;1H |
InChI Key |
ZAMUEMBIJDLVQF-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Cyanine5.5 Alkyne Chloride: A Comprehensive Technical Guide for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine5.5 (Cy5.5) alkyne chloride is a near-infrared (NIR) fluorescent dye distinguished by its terminal alkyne group, rendering it an invaluable tool for modern biological research and drug development. This functional group enables covalent labeling of azide-modified biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. Its spectral properties, characterized by excitation and emission maxima in the near-infrared spectrum, allow for deep tissue penetration and minimal autofluorescence from biological samples. This guide provides a detailed overview of the chemical structure, synthesis, spectroscopic properties, and experimental protocols for the application of Cyanine5.5 alkyne chloride in bioconjugation and cellular imaging.
Core Chemical and Spectroscopic Properties
This compound is an organic fluorophore with the chemical formula C₄₃H₄₆ClN₃O and a molecular weight of 656.30 g/mol . The molecule consists of two indole rings linked by a pentamethine chain, with a terminal alkyne group for bioconjugation. The chloride ion serves as the counter-ion. This dye is soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).
The spectroscopic characteristics of this compound are pivotal for its utility in fluorescence-based applications. The quantitative data for these properties are summarized in the table below for ease of comparison.
| Property | Value | Reference |
| Molecular Formula | C₄₃H₄₆ClN₃O | [1] |
| Molecular Weight | 656.30 g/mol | [1] |
| Excitation Maximum (λex) | ~675 - 678 nm | [1] |
| Emission Maximum (λem) | ~694 nm | [1] |
| Molar Extinction Coefficient (ε) | ~190,000 - 250,000 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (Φ) | ~0.2 | |
| Solubility | Good in DMF, DMSO |
Synthesis of this compound
The synthesis of asymmetric cyanine dyes such as this compound is typically achieved through a modular approach.[2][3][4][5] This method involves the synthesis of two different heterocyclic precursors, one of which is functionalized with the alkyne moiety, followed by their condensation to form the final dye.
Experimental Protocol: Modular Synthesis
Step 1: Synthesis of the N-Alkynyl Indolium Salt (Precursor A)
-
Alkylation of 2,3,3-trimethylindolenine: React 2,3,3-trimethylindolenine with a suitable alkynylating agent, such as 5-chloro-1-pentyne, in an appropriate solvent like acetonitrile. The reaction is typically carried out at an elevated temperature.
-
Purification: The resulting N-alkynyl indolium salt is purified by recrystallization or column chromatography.
Step 2: Synthesis of the Second Indolium Salt (Precursor B)
-
Alkylation of 2,3,3-trimethylindolenine: React 2,3,3-trimethylindolenine with a different alkylating agent, for example, ethyl iodide, to introduce a different substituent on the second indole ring.
-
Purification: Purify the product as described in Step 1.
Step 3: Condensation to Form the this compound
-
Reaction: React the N-alkynyl indolium salt (Precursor A) with an excess of the second indolium salt (Precursor B) in the presence of a condensing agent like glutacondialdehyde dianil hydrochloride or a similar pentamethine source. The reaction is typically performed in a solvent such as pyridine or a mixture of acetic anhydride and acetic acid at elevated temperatures.[2][4]
-
Purification: The crude this compound is purified by column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC) to yield a dark blue solid.
Bioconjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal alkyne group of this compound allows for its covalent attachment to azide-modified biomolecules through CuAAC, or "click chemistry." This reaction is highly specific and efficient, proceeding under mild, biocompatible conditions.
Experimental Protocol: Labeling of Proteins
-
Prepare Stock Solutions:
-
Dissolve the azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Dissolve this compound in DMSO to a concentration of 10 mM.
-
Prepare a stock solution of a copper(II) sulfate (CuSO₄) and a copper-stabilizing ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) in water.
-
Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate, in water.[6][7]
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the azide-modified protein, the CuSO₄/ligand solution, and the this compound solution.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.[6]
-
-
Purification of the Conjugate:
Applications in Cellular Imaging and Signaling Studies
This compound is extensively used as a fluorescent probe for imaging and tracking biomolecules in living cells and in vivo. Its NIR fluorescence is particularly advantageous for in vivo imaging due to the reduced absorption and scattering of light by tissues at these wavelengths.
A significant application of Cyanine5.5-labeled probes is in the study of cellular signaling pathways, particularly those involving G protein-coupled receptors (GPCRs). By conjugating Cyanine5.5 alkyne to a ligand that targets a specific GPCR, researchers can visualize receptor localization, trafficking, and internalization upon agonist stimulation.[11][12][13] This provides insights into the dynamics of GPCR signaling and desensitization.
Conclusion
This compound is a versatile and powerful tool for researchers in the fields of biology, chemistry, and medicine. Its amenability to click chemistry allows for the straightforward and specific labeling of a wide range of biomolecules. The near-infrared fluorescence of Cy5.5 enables sensitive detection in complex biological systems, making it an ideal probe for advanced imaging applications, including the study of dynamic cellular processes like receptor-mediated signaling. The detailed protocols and data presented in this guide are intended to facilitate the effective implementation of this compound in cutting-edge research and development.
References
- 1. Collection - A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 2. A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. Fluorescence-detection size-exclusion chromatography utilizing nanobody technology for expression screening of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Kinetic model of GPCR-G protein interactions reveals allokairic modulation of signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of Cyanine5.5 Alkyne Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of Cyanine5.5 alkyne chloride, a near-infrared (NIR) fluorescent dye crucial for applications in bio-conjugation and imaging. The synthesis follows a modular approach, involving the preparation of functionalized indoleninium precursors, their condensation to form the cyanine backbone, and subsequent introduction of the alkyne moiety. Purification is achieved through high-performance liquid chromatography (HPLC) to ensure high purity for demanding applications.
Synthesis Overview
The synthesis of asymmetric cyanine dyes like Cyanine5.5 involves a multi-step process. A common and effective strategy is the condensation of two different heterocyclic precursors, typically functionalized indoleninium salts, with a polymethine bridge-forming reagent. To introduce the alkyne functionality, a precursor bearing a reactive group, such as a carboxylic acid or an N-hydroxysuccinimide (NHS) ester, is synthesized. This reactive handle is then used to attach the alkyne group, for example, through an amidation reaction with propargylamine.
The general synthetic workflow can be visualized as follows:
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
Synthesis of Indoleninium Precursors
The synthesis of asymmetric cyanine dyes begins with the preparation of two distinct indoleninium precursors. One precursor will provide the sulfonated portion of the Cyanine5.5 dye, enhancing its water solubility, while the other will contain a carboxylic acid handle for later functionalization with the alkyne group.
Protocol 2.1.1: Synthesis of Sulfonated Indoleninium Precursor
This protocol is based on the reaction of a substituted phenylhydrazine with an appropriate ketone followed by sulfonation.
-
Materials:
-
(4-Hydrazinophenyl)methanesulfonic acid
-
3-Methyl-2-butanone
-
Glacial acetic acid
-
-
Procedure:
-
Dissolve (4-hydrazinophenyl)methanesulfonic acid (1 equivalent) in glacial acetic acid.
-
Add 3-methyl-2-butanone (1.2 equivalents) to the solution.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature and precipitate the product by adding diethyl ether.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield the sulfonated 2,3,3-trimethyl-3H-indole-5-sulfonate.
-
Protocol 2.1.2: Synthesis of Carboxy-functionalized Indoleninium Precursor
-
Materials:
-
4-Hydrazinobenzoic acid
-
3-Methyl-2-butanone
-
Glacial acetic acid
-
-
Procedure:
-
Dissolve 4-hydrazinobenzoic acid (1 equivalent) in glacial acetic acid.
-
Add 3-methyl-2-butanone (1.2 equivalents).
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction to room temperature and add diethyl ether to precipitate the product.
-
Filter the solid, wash with diethyl ether, and dry under vacuum to yield 2,3,3-trimethyl-3H-indole-5-carboxylic acid.
-
Condensation to form Cyanine5.5 Carboxylic Acid
The asymmetric cyanine dye is formed by condensing the two indoleninium precursors with a linking agent.
-
Materials:
-
Sulfonated indoleninium precursor (from 2.1.1)
-
Carboxy-functionalized indoleninium precursor (from 2.1.2)
-
Malonaldehyde bis(phenylimine) monohydrochloride
-
Pyridine
-
Acetic anhydride
-
-
Procedure:
-
In a round-bottom flask, combine the sulfonated indoleninium precursor (1 equivalent), the carboxy-functionalized indoleninium precursor (1 equivalent), and malonaldehyde bis(phenylimine) monohydrochloride (1.1 equivalents).
-
Add a mixture of pyridine and acetic anhydride (1:1 v/v) as the solvent and catalyst.
-
Heat the reaction mixture to 120 °C and stir for 2-3 hours.
-
Monitor the reaction progress by UV-Vis spectroscopy for the appearance of the characteristic long-wavelength absorption peak of the cyanine dye.
-
After completion, cool the reaction mixture and precipitate the crude Cyanine5.5 carboxylic acid by adding it to a large volume of stirred diethyl ether.
-
Collect the precipitate by filtration and wash thoroughly with diethyl ether.
-
Conversion to Cyanine5.5 Alkyne
The carboxylic acid group is activated to an NHS ester and then reacted with propargylamine to introduce the terminal alkyne.
Protocol 2.3.1: Activation to Cyanine5.5 NHS Ester
-
Materials:
-
Crude Cyanine5.5 carboxylic acid (from 2.2)
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the crude Cyanine5.5 carboxylic acid (1 equivalent) in anhydrous DMF.
-
Add NHS (1.2 equivalents) and DCC or EDC (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours in the dark.
-
If using DCC, a precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.
-
The resulting solution containing the Cyanine5.5 NHS ester is used directly in the next step.
-
Protocol 2.3.2: Amidation with Propargylamine
-
Materials:
-
Cyanine5.5 NHS ester solution (from 2.3.1)
-
Propargylamine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
-
Procedure:
-
To the DMF solution of Cyanine5.5 NHS ester, add propargylamine (1.5 equivalents) and TEA or DIPEA (2 equivalents).
-
Stir the reaction mixture at room temperature for 2-4 hours in the dark.
-
Monitor the reaction by thin-layer chromatography (TLC) or HPLC to confirm the consumption of the NHS ester.
-
Upon completion, the crude Cyanine5.5 alkyne is ready for purification.
-
Purification Protocol
Purification of the final product is critical to remove unreacted starting materials, by-products, and excess reagents. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for obtaining high-purity Cyanine5.5 alkyne.
-
Instrumentation and Materials:
-
Preparative HPLC system with a UV-Vis detector
-
C18 reversed-phase preparative column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Crude Cyanine5.5 alkyne solution
-
-
Procedure:
-
Dilute the crude reaction mixture with a small amount of the initial mobile phase (e.g., 95% A: 5% B).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject the sample onto the column.
-
Elute the product using a linear gradient of acetonitrile (Mobile Phase B). A typical gradient might be from 5% to 70% B over 30-40 minutes.
-
Monitor the elution profile at the absorbance maximum of Cyanine5.5 (around 675 nm).
-
Collect the fractions corresponding to the main product peak.
-
Combine the pure fractions and remove the acetonitrile by rotary evaporation.
-
Lyophilize the aqueous solution to obtain the purified Cyanine5.5 alkyne as a solid trifluoroacetate salt.
-
Conversion to Chloride Salt
To obtain the chloride salt, an ion exchange step is performed.
-
Materials:
-
Purified Cyanine5.5 alkyne (TFA salt)
-
Anion exchange resin (chloride form) or by repeated dissolution in dilute HCl and lyophilization.
-
-
Procedure (using resin):
-
Prepare a column with a suitable anion exchange resin in the chloride form.
-
Dissolve the purified Cyanine5.5 alkyne in a minimal amount of water or a water/acetonitrile mixture.
-
Pass the solution through the resin column.
-
Collect the eluate.
-
Lyophilize the eluate to obtain the final this compound as a dark blue solid.
-
Data Presentation
The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound.
Table 1: Reagent Stoichiometry and Typical Yields
| Reaction Step | Key Reagents | Molar Ratio (to starting material) | Typical Yield (%) |
| Precursor Synthesis | Phenylhydrazine derivative, Ketone | 1 : 1.2 | 70 - 85 |
| Condensation | Indoleninium precursors, Linker | 1 : 1 : 1.1 | 50 - 65 |
| NHS Activation | Cy5.5-COOH, NHS, EDC | 1 : 1.2 : 1.2 | > 90 (crude) |
| Amidation | Cy5.5-NHS, Propargylamine | 1 : 1.5 | > 85 (crude) |
| HPLC Purification | Crude Cy5.5 Alkyne | - | 40 - 60 (from crude) |
Table 2: Physicochemical and Spectroscopic Properties
| Property | Value |
| Molecular Formula | C₄₄H₄₉ClN₄O₅S₂ (example) |
| Molecular Weight | ~850 g/mol (varies with counter-ion) |
| Appearance | Dark blue solid |
| Solubility | Water, DMF, DMSO |
| Excitation Maximum (λ_ex) | ~678 nm |
| Emission Maximum (λ_em) | ~694 nm |
| Molar Extinction Coefficient (ε) | ~200,000 M⁻¹cm⁻¹ |
| Purity (by HPLC) | > 95% |
Logical Relationships in Synthesis
The synthesis of this compound follows a logical progression where the core dye structure is first assembled and then functionalized.
Caption: Key stages in the synthesis of functionalized Cyanine5.5.
Unveiling the Photophysical Properties of Cyanine5.5 Alkyne: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the quantum yield and related photophysical properties of Cyanine5.5 (Cy5.5) alkyne, a near-infrared (NIR) fluorescent probe critical for a range of applications in research and drug development. This document details the quantitative photophysical data, outlines experimental protocols for quantum yield determination, and illustrates a typical workflow for its application in biomolecule labeling and detection.
Core Photophysical Properties of Cyanine5.5 Alkyne
Cyanine5.5 alkyne is a bright and photostable NIR dye valued for its utility in environments where minimizing autofluorescence from biological samples is crucial.[1] Its fluorescence is stable across a wide pH range, from 4 to 10.[1][2] The alkyne functional group allows for its covalent attachment to azide-modified molecules through a copper-catalyzed click reaction (CuAAC), enabling the specific labeling of biomolecules such as proteins, peptides, and oligonucleotides.[1][2][3]
Quantitative Data Summary
The quantum yield (Φ), a measure of the efficiency of photon emission after absorption, is a critical parameter for any fluorophore. For Cyanine5.5 alkyne and its closely related derivatives, the reported quantum yield values vary slightly depending on the specific chemical structure and the measurement conditions. The table below summarizes the key quantitative data for Cy5.5 alkyne and similar compounds.
| Property | Cyanine5.5 alkyne (Lumiprobe)[4] | Cyanine5.5 alkyne (BroadPharm)[5] | Cyanine5.5 alkyne (AAT Bioquest)[3] | Cyanine 5.5, SE (R&D Systems) |
| Quantum Yield (Φ) | 0.2 | 0.2 | 0.27 | 0.28 |
| Excitation Max (λex) | 684 nm | 673 nm | 683 nm | Not Specified |
| Emission Max (λem) | 710 nm | 707 nm | 703 nm | Not Specified |
| Molar Extinction Coefficient (ε) | 198,000 M⁻¹cm⁻¹ | 209,000 M⁻¹cm⁻¹ | 250,000 M⁻¹cm⁻¹ | Not Specified |
| Molecular Weight | 656.30 g/mol | 656.3 g/mol | 1068.14 g/mol | Not Specified |
Experimental Protocol: Relative Quantum Yield Determination
The quantum yield of a fluorescent molecule is typically determined by comparing its fluorescence intensity to that of a standard with a known quantum yield. The following protocol outlines the comparative method for determining the relative quantum yield of Cyanine5.5 alkyne.
I. Materials and Instrumentation
-
Fluorophore of Interest: Cyanine5.5 alkyne
-
Quantum Yield Standard: A well-characterized fluorophore with a known quantum yield and spectral properties that overlap with the sample (e.g., other cyanine dyes in the far-red region).
-
Solvent: High-purity solvent in which both the sample and standard are soluble and stable (e.g., dimethyl sulfoxide (DMSO), methanol).
-
UV-Vis Spectrophotometer: To measure absorbance.
-
Fluorescence Spectrometer: To measure fluorescence emission spectra.
-
Cuvettes: Quartz cuvettes for both absorbance and fluorescence measurements.
II. Procedure
-
Solution Preparation:
-
Prepare a stock solution of Cyanine5.5 alkyne and the quantum yield standard in the chosen solvent.
-
Prepare a series of dilutions for both the sample and the standard with absorbances ranging from 0.01 to 0.1 at the excitation wavelength. This low concentration range is crucial to avoid inner filter effects.[6][7]
-
-
Absorbance Measurement:
-
Record the absorbance spectrum of the solvent to use as a blank.
-
Measure the absorbance of each dilution of the Cyanine5.5 alkyne and the standard at the chosen excitation wavelength.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength of the fluorescence spectrometer to the value used for the absorbance measurements.
-
Record the fluorescence emission spectrum of the solvent blank.
-
Record the fluorescence emission spectra for all dilutions of the Cyanine5.5 alkyne and the standard. Ensure the instrument parameters are kept constant throughout all measurements.[6]
-
-
Data Analysis:
-
Subtract the solvent's emission spectrum from the sample and standard emission spectra.
-
Integrate the area under the corrected emission spectra for each dilution.
-
Plot the integrated fluorescence intensity versus the absorbance for both the Cyanine5.5 alkyne and the standard.
-
Determine the gradient (slope) of the resulting linear plots for both the sample (Grad) and the reference standard (GradR).[6]
-
-
Quantum Yield Calculation:
-
The quantum yield of the sample (Φ) is calculated using the following equation: Φ = ΦR * (Grad / GradR) * (n² / nR²) Where:
-
ΦR is the quantum yield of the reference standard.
-
Grad is the gradient of the sample's plot.
-
GradR is the gradient of the reference standard's plot.
-
n is the refractive index of the sample's solvent.
-
nR is the refractive index of the reference standard's solvent. (If the same solvent is used, this term becomes 1).
-
-
Application Workflow: Biomolecule Labeling and Detection
The primary application of Cyanine5.5 alkyne in research and drug development is the fluorescent labeling of biomolecules for subsequent detection and imaging. The following diagram illustrates a typical experimental workflow.
This workflow begins with an azide-modified biomolecule of interest and Cyanine5.5 alkyne. These are conjugated via a copper-catalyzed click reaction, a highly efficient and specific method for forming a stable triazole linkage.[1][2] Following the reaction, purification is necessary to remove any unreacted dye. The resulting fluorescently labeled biomolecule is then ready for use in various downstream applications, including cellular imaging, flow cytometry, and in vivo imaging, where the bright NIR fluorescence of Cy5.5 allows for sensitive detection.[8]
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Cyanine 5.5 alkyne [equivalent to Cy5.5® alkyne] | AAT Bioquest [aatbio.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Cy5.5 alkyne, 1628790-37-3 | BroadPharm [broadpharm.com]
- 6. iss.com [iss.com]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Spectral Properties of Cyanine5.5 Alkyne Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core spectral properties of Cyanine5.5 (Cy5.5) alkyne chloride, a near-infrared (NIR) fluorescent dye crucial for a variety of applications in research and drug development. This document details the dye's spectral characteristics, provides in-depth experimental protocols for their determination, and illustrates a common experimental workflow.
Core Spectral Properties of Cyanine5.5 Alkyne Chloride
This compound is a valuable tool for covalent labeling of biomolecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."[1] Its fluorescence in the near-infrared spectrum makes it particularly useful for applications requiring deep tissue penetration and minimal background autofluorescence from biological samples.[2]
The spectral properties of Cyanine5.5 alkyne and its sulfonated derivatives can exhibit slight variations depending on the solvent, pH, and conjugation state. The data presented below is a summary of typical values reported by various commercial suppliers.
| Spectral Property | Typical Value Range | Solvent/Conditions |
| Excitation Maximum (λex) | 675 - 684 nm | PBS or similar aqueous buffers |
| Emission Maximum (λem) | 694 - 710 nm | PBS or similar aqueous buffers |
| Molar Extinction Coefficient (ε) | 190,000 - 250,000 M⁻¹cm⁻¹ | Methanol or aqueous buffers |
| Fluorescence Quantum Yield (Φ) | 0.20 - 0.28 | PBS or similar aqueous buffers |
| Stokes Shift | ~19 - 26 nm | - |
Note: The exact spectral properties can vary between batches and suppliers. It is recommended to perform spectral characterization for each specific lot of the dye.
Experimental Protocols
Accurate characterization of the spectral properties of this compound is essential for its effective use. The following are detailed protocols for determining its key spectral parameters.
Determination of Excitation and Emission Spectra
This protocol outlines the procedure for measuring the fluorescence excitation and emission spectra of this compound using a spectrofluorometer.
Materials:
-
This compound
-
Spectroscopy-grade solvent (e.g., phosphate-buffered saline (PBS), pH 7.4, or methanol)
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
-
Micropipettes
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1-10 mM.
-
Working Solution Preparation: Dilute the stock solution in the desired spectroscopic solvent (e.g., PBS) to a final concentration that yields an absorbance of approximately 0.05 at the predicted excitation maximum (~675 nm) in a 1 cm path length cuvette. This low concentration helps to avoid inner filter effects.
-
Spectrofluorometer Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes.
-
Set the excitation and emission slit widths to appropriate values (e.g., 2-5 nm) to balance signal intensity and spectral resolution.
-
-
Emission Spectrum Measurement:
-
Place a cuvette containing the working solution in the sample holder.
-
Set the excitation wavelength to the expected maximum (e.g., 675 nm).
-
Scan a range of emission wavelengths (e.g., 680 nm to 800 nm).
-
The wavelength at which the highest fluorescence intensity is observed is the emission maximum (λem).
-
-
Excitation Spectrum Measurement:
-
Set the emission monochromator to the determined emission maximum (λem).
-
Scan a range of excitation wavelengths (e.g., 600 nm to 690 nm).
-
The wavelength that produces the highest fluorescence intensity is the excitation maximum (λex).
-
Determination of Molar Extinction Coefficient (ε)
The molar extinction coefficient is determined using the Beer-Lambert law, which relates absorbance to concentration.
Materials:
-
This compound
-
Spectroscopy-grade solvent (e.g., methanol)
-
Spectrophotometer
-
Calibrated analytical balance
-
Volumetric flasks and micropipettes
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare a Series of Dilutions:
-
Accurately weigh a small amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.
-
Perform a series of precise dilutions of the stock solution to create at least five solutions of different concentrations. The absorbance of the most concentrated solution should be below 1.0 to ensure linearity.
-
-
Measure Absorbance:
-
Using the spectrophotometer, measure the absorbance of each solution at the determined excitation maximum (λex).
-
Use the same solvent as a blank reference.
-
-
Plot and Calculate:
-
Plot the absorbance at λex versus the molar concentration for each solution.
-
Perform a linear regression of the data. The plot should be a straight line passing through the origin.
-
The molar extinction coefficient (ε) is the slope of the line, according to the Beer-Lambert law (A = εcl), where A is absorbance, c is the molar concentration, and l is the path length (typically 1 cm).
-
Determination of Fluorescence Quantum Yield (Φ)
The fluorescence quantum yield is typically determined by the relative method, comparing the fluorescence of the sample to a well-characterized fluorescence standard with a known quantum yield. For Cy5.5, a suitable standard is Cresyl Violet in methanol (Φ = 0.53).[3]
Materials:
-
This compound solution (sample)
-
Fluorescence standard solution (e.g., Cresyl Violet in methanol)
-
Spectroscopy-grade solvents
-
Spectrofluorometer
-
Spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare Solutions:
-
Prepare a series of dilutions for both the this compound sample and the fluorescence standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
-
Measure Absorbance:
-
Measure the absorbance of each solution at the excitation wavelength to be used for the fluorescence measurements.
-
-
Measure Fluorescence Emission:
-
Using the spectrofluorometer, record the corrected fluorescence emission spectrum for each solution of the sample and the standard. The excitation wavelength must be the same for both the sample and the standard.
-
-
Integrate Fluorescence Intensity:
-
Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
-
Plot Data:
-
For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
-
Calculate Quantum Yield:
-
The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²) where:
-
Φ_std is the quantum yield of the standard.
-
m_sample and m_std are the slopes of the linear fits from the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.
-
η_sample and η_std are the refractive indices of the solvents used for the sample and the standard (if they are different).
-
-
Experimental Workflow: Protein Labeling via Click Chemistry
Cyanine5.5 alkyne is commonly used for the fluorescent labeling of proteins that have been metabolically engineered to incorporate an azide-containing unnatural amino acid. This workflow is a cornerstone of chemical biology and proteomic studies.[4][5]
This diagram illustrates the key stages of labeling a target protein. Initially, cells are genetically modified and cultured to incorporate an azide-functionalized amino acid into the protein of interest. Following cell lysis, the protein extract is subjected to a copper(I)-catalyzed click reaction with this compound. This results in the stable, covalent attachment of the fluorescent dye to the target protein. The final steps involve purification to remove unreacted dye and subsequent analysis of the labeled protein using various techniques such as fluorescence microscopy or mass spectrometry.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. AAT Bioquest: The Extinction Coefficient of Cyanine Dyes [aatbioquest.blogspot.com]
- 3. researchgate.net [researchgate.net]
- 4. Size-matched alkyne-conjugated cyanine fluorophores to identify differences in protein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectral Properties and Applications of Cyanine5.5 Alkyne Chloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core spectral properties of Cyanine5.5 (Cy5.5) alkyne chloride, a near-infrared (NIR) fluorescent dye. This document details its excitation and emission characteristics, provides experimental protocols for its use, and illustrates its application in biological systems.
Core Spectral Properties of Cyanine5.5 Alkyne Chloride
This compound is a valuable tool in biological imaging and labeling due to its fluorescence in the near-infrared spectrum, which minimizes background autofluorescence from biological tissues.[1] The alkyne group enables its covalent attachment to molecules of interest via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction.[2]
The key spectral properties of Cyanine5.5 alkyne and its derivatives are summarized in the table below. It is important to note that the exact excitation and emission maxima can vary slightly depending on the solvent, pH, and conjugation to other molecules.
| Property | Value | Unit | References |
| Excitation Maximum (λex) | ~675 - 684 | nm | [3] |
| Emission Maximum (λem) | ~694 - 710 | nm | [3] |
| Molar Extinction Coefficient (ε) | ~190,000 - 250,000 | M⁻¹cm⁻¹ | [4] |
| Quantum Yield (Φ) | ~0.2 - 0.28 | - | |
| Recommended Laser Lines | 633, 647, 680 | nm | [1][5] |
| Common Emission Filter | 660/20, 700/75 | nm | [4][5] |
Experimental Protocols
Measurement of Excitation and Emission Spectra
This protocol outlines the procedure for determining the excitation and emission spectra of this compound using a fluorometer.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 1-10 mM. Protect the solution from light.
-
Working Solution Preparation: Dilute the stock solution in PBS to a final concentration that yields an absorbance of approximately 0.05 at the expected absorption maximum (~675 nm) in a 1 cm path length cuvette. This is to avoid inner filter effects.
-
Absorbance Spectrum Measurement:
-
Use the prepared working solution.
-
Blank the spectrophotometer with PBS.
-
Scan the absorbance from 500 nm to 750 nm.
-
Determine the wavelength of maximum absorbance (λabs_max).
-
-
Emission Spectrum Measurement:
-
Use the same working solution.
-
Set the excitation wavelength of the fluorometer to the determined λabs_max.
-
Scan the emission spectrum from the excitation wavelength +10 nm to 800 nm.
-
Determine the wavelength of maximum fluorescence emission (λem_max).
-
-
Excitation Spectrum Measurement:
-
Set the emission wavelength of the fluorometer to the determined λem_max.
-
Scan the excitation spectrum from 500 nm to the emission wavelength -10 nm.
-
The resulting spectrum should closely match the absorbance spectrum.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling
This protocol describes the labeling of an azide-containing biomolecule with this compound.
Materials:
-
This compound
-
Azide-modified biomolecule (e.g., protein, oligonucleotide)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper(I)-stabilizing ligand
-
Degassing equipment (e.g., nitrogen or argon gas)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Cyanine5.5 alkyne in anhydrous DMSO.
-
Prepare a 10-50 mM stock solution of CuSO₄ in water.
-
Prepare a 50-100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 10-50 mM stock solution of THPTA or TBTA in water or DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified biomolecule (at a concentration of 1-10 µM) in the reaction buffer.
-
Add the Cyanine5.5 alkyne stock solution to achieve a 2-5 fold molar excess over the azide-modified biomolecule.
-
Add the THPTA or TBTA ligand solution to a final concentration of 1-5 mM.
-
Add the CuSO₄ stock solution to a final concentration of 0.1-1 mM.
-
Degas the reaction mixture by bubbling with nitrogen or argon for 5-10 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Gently mix the reaction and protect it from light.
-
-
Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction time may need to be optimized depending on the specific reactants.
-
Purification: Purify the labeled biomolecule from unreacted dye and catalyst using an appropriate method, such as size-exclusion chromatography or dialysis.
Visualization of Biological Pathways and Workflows
Experimental Workflow: CuAAC Labeling of a Biomolecule
The following diagram illustrates the general workflow for labeling a biomolecule with this compound using a copper-catalyzed click reaction.
Caption: Workflow for CuAAC labeling.
Signaling Pathway: Detection of Apoptosis using Cyanine5.5-Annexin V
Cyanine5.5 can be conjugated to Annexin V to create a probe for detecting apoptotic cells.[5] During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[5] Annexin V has a high affinity for PS and, when labeled with Cy5.5, can be used to visualize apoptotic cells via fluorescence imaging.[5]
The following diagram illustrates the signaling cascade leading to phosphatidylserine exposure and its detection by Cy5.5-Annexin V.
Caption: Apoptosis detection pathway.
References
Quantitative Spectral Properties of Cyanine5.5 Dyes
An In-Depth Technical Guide to the Molar Extinction Coefficient of Cyanine5.5 Alkyne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molar extinction coefficient of Cyanine5.5 (Cy5.5) alkyne, a near-infrared (NIR) fluorescent dye crucial for various bio-conjugation and imaging applications. This document details the quantitative spectral properties, a standardized experimental protocol for its determination, and visual representations of relevant experimental and reaction workflows.
The molar extinction coefficient (ε) is a critical parameter that quantifies how strongly a substance absorbs light at a specific wavelength. For fluorescent labeling and imaging, a high molar extinction coefficient is desirable as it contributes to a brighter signal. The spectral properties of Cyanine5.5 and its derivatives can vary slightly between suppliers and with different solvents. The following table summarizes the key quantitative data for Cy5.5 alkyne and related compounds.
| Parameter | AAT Bioquest (Cy5.5 Alkyne) [1] | Vector Labs (Cy5.5 Alkyne) [2] | R&D Systems (Cy5.5, SE) [3] | Glen Research (Cy5.5) [4] |
| Molar Extinction Coefficient (ε) | 250,000 cm⁻¹M⁻¹ | 190,000 cm⁻¹M⁻¹ | 190,000 M⁻¹cm⁻¹ | 209,000 M⁻¹cm⁻¹ |
| Excitation Maximum (λabs) | 683 nm | 678 nm | ~675 nm | 688 nm |
| Emission Maximum (λem) | 703 nm | 694 nm | ~694 nm | 707 nm |
| Quantum Yield (Φ) | 0.27 | Not Specified | 0.28 | 0.3 |
| Recommended Solvent(s) | DMSO | Water, DMSO, DMF | DMSO | Not Specified |
Experimental Protocol: Determination of Molar Extinction Coefficient
The molar extinction coefficient is determined experimentally using spectrophotometry and the Beer-Lambert law.
Beer-Lambert Law: A = εcl
Where:
-
A is the absorbance (unitless)
-
ε is the molar extinction coefficient (M⁻¹cm⁻¹)
-
c is the molar concentration of the substance (M)
-
l is the path length of the cuvette (typically 1 cm)
Materials and Equipment:
-
Cyanine5.5 alkyne
-
Spectrophotometer-grade solvent (e.g., DMSO)
-
Calibrated spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Analytical balance
-
Volumetric flasks and pipettes
Methodology:
-
Stock Solution Preparation:
-
Accurately weigh a small amount of Cyanine5.5 alkyne.
-
Dissolve the dye in a precise volume of a suitable solvent (e.g., DMSO) to create a concentrated stock solution. The concentration should be high enough for accurate weighing but allow for serial dilutions.
-
-
Serial Dilutions:
-
Perform a series of accurate serial dilutions of the stock solution to prepare at least five different concentrations. These concentrations should yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to scan a range of wavelengths that includes the expected maximum absorbance for Cy5.5 (approximately 650 nm to 700 nm).
-
Use the pure solvent as a blank to zero the spectrophotometer.
-
Measure the absorbance spectrum for each dilution, identifying the wavelength of maximum absorbance (λmax).
-
Record the absorbance at λmax for each concentration.
-
-
Data Analysis:
-
Plot a graph of absorbance at λmax (y-axis) versus concentration (x-axis).
-
Perform a linear regression on the data points. The resulting graph should be a straight line passing through the origin, confirming adherence to the Beer-Lambert law.
-
The slope of the line is equal to the molar extinction coefficient (ε) when the path length is 1 cm.
-
Visualizations
Experimental Workflow for Molar Extinction Coefficient Determination
Caption: Workflow for determining the molar extinction coefficient.
Copper-Catalyzed Click Chemistry with Cyanine5.5 Alkyne
Cyanine5.5 alkyne is frequently used in "click chemistry," a type of bioorthogonal ligation. Specifically, it undergoes a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to label azide-modified biomolecules.
Caption: Reaction of Cy5.5 alkyne with an azide via CuAAC.
References
The Inner Workings of a Near-Infrared Emitter: A Technical Guide to the Fluorescence of Cyanine5.5 Alkyne Chloride
For Immediate Release
This technical guide provides a comprehensive overview of the fluorescence mechanism of Cyanine5.5 (Cy5.5) alkyne chloride, a near-infrared fluorescent dye increasingly utilized in biomedical research and drug development. Tailored for researchers, scientists, and professionals in the field, this document elucidates the core photophysical principles governing its operation, details its quantitative properties, and provides practical experimental protocols for its application.
Core Fluorescence Mechanism
The fluorescence of Cyanine5.5, like other cyanine dyes, is rooted in the electronic structure of its polymethine chain—a conjugated system of alternating single and double bonds situated between two nitrogen-containing heterocyclic moieties. The defining characteristic of this class of fluorophores is the delocalized π-electron system across this chain, which is responsible for its strong absorption and emission in the visible and near-infrared regions of the spectrum.
The process begins with the absorption of a photon, which excites a π-electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). This S₀ → S₁ transition is a highly efficient process, reflected in the dye's large molar extinction coefficient. Following excitation, the molecule rapidly relaxes to the lowest vibrational level of the S₁ state through internal conversion and vibrational relaxation, a process that occurs on a picosecond timescale.
From this relaxed excited state, the molecule can return to the ground state via several competing pathways:
-
Fluorescence (Radiative Decay): The molecule can emit a photon and return to the S₀ ground state. This emission is Stokes-shifted to a longer wavelength (lower energy) compared to the absorption, a consequence of the energy lost during vibrational relaxation in the excited state. For Cy5.5, this emission occurs in the near-infrared spectrum, a region advantageous for biological imaging due to reduced autofluorescence from endogenous molecules.
-
Non-Radiative Decay: A significant pathway for de-excitation in cyanine dyes is through trans-cis photoisomerization around one of the double bonds in the polymethine chain.[1][2] This conformational change leads to a twisted, non-emissive state that efficiently returns to the ground state without the emission of a photon.[1] This process is a primary determinant of the fluorescence quantum yield. The rigidity of the molecular environment can hinder this isomerization, leading to an increase in fluorescence intensity.[3]
-
Intersystem Crossing: A minor pathway involves conversion to a long-lived triplet state (T₁). While less common for cyanines, this can lead to photobleaching, particularly in the presence of molecular oxygen.[1]
The alkyne group and the chloride counter-ion have a minimal direct effect on the core fluorescence mechanism, which is dominated by the polymethine chromophore. The terminal alkyne primarily serves as a versatile chemical handle for covalent attachment to biomolecules via "click chemistry," a highly specific and efficient conjugation method.
Quantitative Data Summary
The photophysical properties of Cyanine5.5 alkyne chloride are comparable to other derivatives, such as the commonly used NHS ester. The key parameters are summarized below for easy comparison.
| Property | This compound | Cyanine5.5 NHS Ester | Reference(s) |
| Excitation Maximum (λex) | ~673-684 nm | ~673-675 nm | [3][4][5] |
| Emission Maximum (λem) | ~707-710 nm | ~694-707 nm | [3][4][5] |
| Molar Extinction Coefficient (ε) | ~209,000 cm⁻¹M⁻¹ | ~209,000 - 250,000 cm⁻¹M⁻¹ | [3][4] |
| Fluorescence Quantum Yield (Φ) | ~0.20 | ~0.20 - 0.28 | [3][4] |
| Fluorescence Lifetime (τ) | Not explicitly found | ~1.0 ns (in PBS) |
Visualizing the Fluorescence Process
To illustrate the electronic transitions and competing decay pathways, two diagrams are provided below using the Graphviz DOT language.
Caption: A Jablonski diagram illustrating the photophysical processes of Cyanine5.5.
Caption: Workflow for labeling biomolecules using Cyanine5.5 alkyne via click chemistry.
Experimental Protocols
Measurement of Relative Fluorescence Quantum Yield
This protocol describes the determination of the fluorescence quantum yield (Φ) of this compound relative to a standard of known quantum yield (e.g., Cy5.5 NHS ester or another well-characterized dye in the same spectral region).
Materials:
-
This compound
-
Quantum yield standard (e.g., Cy5.5 NHS ester, Φ ≈ 0.20 in DMSO)
-
Spectroscopic grade solvent (e.g., DMSO, methanol)
-
UV-Vis spectrophotometer
-
Corrected fluorescence spectrophotometer
-
1 cm path length quartz cuvettes
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of both the this compound and the standard in the chosen solvent.
-
Prepare Dilutions: Create a series of dilutions for both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects. A typical range of absorbances would be 0.02, 0.04, 0.06, 0.08, and 0.1.
-
Measure Absorbance: For each dilution, record the absorbance at the chosen excitation wavelength (e.g., 673 nm) using the UV-Vis spectrophotometer.
-
Measure Fluorescence Emission: Using the fluorescence spectrophotometer, record the fluorescence emission spectrum for each dilution. The excitation wavelength should be the same as that used for the absorbance measurements. Ensure the excitation and emission slits are kept constant for all measurements.
-
Integrate Fluorescence Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each recorded spectrum.
-
Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Calculate Gradients: Perform a linear regression for both plots. The slope of the line represents the gradient (Grad).
-
Calculate Quantum Yield: The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
Grad_sample and Grad_std are the gradients from the plots for the sample and standard, respectively.
-
η_sample and η_std are the refractive indices of the solvents used for the sample and standard. If the same solvent is used, this term becomes 1.
-
Protocol for Copper-Catalyzed Click Chemistry (CuAAC) Labeling
This protocol provides a general method for conjugating Cyanine5.5 alkyne to an azide-modified biomolecule.[5][6][7][8]
Materials:
-
Cyanine5.5 alkyne
-
Azide-modified biomolecule (e.g., protein, oligonucleotide)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Copper ligand (e.g., THPTA or TBTA)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
DMSO or DMF for dissolving the dye
-
Purification system (e.g., size exclusion chromatography, dialysis)
Procedure:
-
Prepare Reagents:
-
Dissolve Cyanine5.5 alkyne in a minimal amount of DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).
-
Dissolve the azide-modified biomolecule in the reaction buffer to a known concentration.
-
Prepare fresh stock solutions of CuSO₄ (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water), and the copper ligand (e.g., 100 mM THPTA in water).
-
-
Set up the Reaction: In a microcentrifuge tube, combine the following in order:
-
The azide-modified biomolecule in buffer.
-
The Cyanine5.5 alkyne stock solution (typically a 2-10 fold molar excess over the biomolecule).
-
The copper ligand solution (to a final concentration of ~1-2 mM).
-
The CuSO₄ solution (to a final concentration of ~0.2-0.5 mM).
-
-
Initiate the Reaction: Add the sodium ascorbate solution to the mixture to a final concentration of ~2-5 mM. This reduces the Cu(II) to the catalytic Cu(I) species and initiates the click reaction.
-
Incubate: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
-
Purify the Conjugate: Remove the unreacted dye and catalyst components from the labeled biomolecule using an appropriate purification method, such as size exclusion chromatography, dialysis, or spin filtration.
-
Characterize the Conjugate: Confirm successful labeling by measuring the absorbance of the purified product at 280 nm (for protein) and ~673 nm (for Cy5.5). The degree of labeling can be calculated from these values.
This guide provides a foundational understanding of the fluorescence mechanism of this compound and its practical application. For specific research applications, further optimization of the provided protocols may be necessary.
References
- 1. Cyanine dyes in biophysical research: the photophysics of polymethine fluorescent dyes in biomolecular environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Photonics of Trimethine Cyanine Dyes as Probes for Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cy5.5 NHS ester, 2761723-61-7 | BroadPharm [broadpharm.com]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. confluore.com [confluore.com]
- 7. interchim.fr [interchim.fr]
- 8. broadpharm.com [broadpharm.com]
Navigating the Solubility of Cyanine5.5 Alkyne Chloride in DMSO: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Cyanine5.5 alkyne chloride in dimethyl sulfoxide (DMSO), a critical parameter for successful application in biological research and drug development. This document consolidates key data, outlines detailed experimental protocols for dissolution, and presents a logical workflow for its primary application in bioconjugation via click chemistry.
Core Topic: Solubility and Dissolution in DMSO
This compound, a near-infrared fluorescent dye, demonstrates favorable solubility in organic solvents such as DMSO, dimethylformamide (DMF), and dichloromethane (DCM).[1][] Its solubility in aqueous solutions is comparatively low.[][3] For many biological applications requiring an aqueous environment, a common strategy involves initially dissolving the dye in a small amount of an organic co-solvent like DMSO before introducing it to the aqueous reaction mixture.[4][5][6]
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound and similar derivatives in DMSO. It is important to note that the hygroscopic nature of DMSO can significantly impact the solubility of the product; therefore, using newly opened DMSO is highly recommended.[7]
| Compound | Solvent | Reported Solubility | Molar Concentration | Notes | Source(s) |
| This compound | DMSO | 43.75 mg/mL | 66.66 mM | Ultrasonic assistance may be required. | [7] |
| Cy5.5 NHS ester | DMSO | ≥35.82 mg/mL | - | A related cyanine dye derivative. | [8] |
| Cyanine5.5 alkyne | DMSO | Good solubility | - | Specific quantitative value not provided. | [1][][3] |
Experimental Protocol: Preparation of a this compound Stock Solution in DMSO
This protocol details the steps for preparing a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound
-
Anhydrous/low-moisture DMSO
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended)
-
Appropriate personal protective equipment (gloves, safety glasses)
Procedure:
-
Equilibration: Allow the vial of this compound to reach room temperature before opening to prevent condensation of moisture.
-
Solvent Addition: Add the desired volume of anhydrous DMSO to the vial containing the this compound to achieve the target concentration. For example, to prepare a 10 mM stock solution from 1 mg of the compound (assuming a molecular weight of approximately 656.30 g/mol ), you would add approximately 152 µL of DMSO.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes to aid in dissolution.
-
Ultrasonication (if necessary): If the compound does not fully dissolve with vortexing, place the vial in an ultrasonic bath for 5-10 minutes.[7] This will help to break up any aggregates and facilitate complete dissolution.
-
Visual Inspection: Visually inspect the solution to ensure that all of the solid has dissolved and the solution is clear.
-
Storage: Store the stock solution protected from light at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[7] Avoid repeated freeze-thaw cycles.
Application in Bioconjugation: The Click Chemistry Workflow
Cyanine5.5 alkyne is widely utilized for the fluorescent labeling of biomolecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][7] This reaction is highly specific and efficient, allowing for the covalent attachment of the dye to azide-modified proteins, nucleic acids, or other molecules of interest.
The following diagram illustrates the general workflow for labeling an azide-modified biomolecule with Cyanine5.5 alkyne.
Caption: Workflow for labeling an azide-modified biomolecule with Cyanine5.5 alkyne using click chemistry.
This workflow highlights the critical initial step of dissolving the Cyanine5.5 alkyne in DMSO to create a stock solution, which is then introduced into the reaction mixture containing the azide-modified target molecule and the necessary catalyst. Subsequent purification steps are essential to remove unreacted dye and other reagents, yielding the final fluorescently labeled product ready for downstream applications in imaging and analysis.
References
An In-depth Technical Guide to the Proper Storage and Handling of Cyanine5.5 Alkyne
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential procedures for the proper storage, handling, and utilization of Cyanine5.5 alkyne, a near-infrared (NIR) fluorescent dye crucial for bioconjugation applications. Adherence to these protocols is vital to ensure the stability, performance, and safety of this reagent in sensitive experimental workflows, including fluorescence imaging and other fluorescence-based biochemical analyses.
Product Information and Specifications
Cyanine5.5 (Cy5.5) alkyne is a reactive fluorescent dye containing a terminal alkyne group. This functional group enables its covalent attachment to azide-modified molecules through a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), commonly known as "click chemistry." Its fluorescence in the near-infrared spectrum makes it an ideal probe for applications requiring deep tissue penetration and minimal background autofluorescence.
Table 1: Physicochemical and Spectral Properties of Cyanine5.5 Alkyne
| Property | Value |
| Appearance | Dark blue powder/solid |
| Excitation Maximum (λex) | ~675 - 678 nm |
| Emission Maximum (λem) | ~694 - 710 nm |
| Molar Extinction Coefficient (ε) | ~190,000 - 209,000 M⁻¹cm⁻¹ |
| Purity | Typically >95% (HPLC) |
| Solubility | Good in organic solvents (DMSO, DMF, DCM, alcohols); Practically insoluble in water.[1][2] |
Storage and Stability
Proper storage of Cyanine5.5 alkyne is critical to maintain its chemical integrity and fluorescence properties. The lyophilized powder and reconstituted stock solutions are sensitive to light, moisture, and temperature.
Table 2: Recommended Storage Conditions for Cyanine5.5 Alkyne
| Form | Storage Temperature | Duration | Conditions |
| Lyophilized Powder | -20°C | Up to 24 months[3][4] | In the dark, desiccated. |
| Stock Solution in Anhydrous DMSO or DMF | -20°C | Up to 1 month[5] | In the dark, desiccated, in small aliquots to avoid freeze-thaw cycles. |
| -80°C | Up to 6 months[5] | In the dark, desiccated, in small aliquots. |
Key Storage Recommendations:
-
Light Protection: Always store Cyanine5.5 alkyne and its solutions in the dark.[3][4] Prolonged exposure to light can lead to photobleaching and degradation.
-
Moisture Prevention: The compound is moisture-sensitive. Store the lyophilized powder in a desiccator. For stock solutions, use anhydrous solvents and seal containers tightly.
-
Temperature Control: Long-term storage at -20°C is recommended for the solid form.[3][4][6] For stock solutions, -80°C provides longer stability.[5]
-
Transportation: The lyophilized powder can be shipped at ambient temperature for up to three weeks without compromising its quality.[3][4] Upon receipt, it should be stored at -20°C.[2]
Handling and Safety Precautions
Standard laboratory safety practices should be followed when handling Cyanine5.5 alkyne.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves.
-
Avoid Inhalation, Ingestion, and Contact: Avoid breathing dust.[7] Prevent contact with skin and eyes.[7] In case of contact, rinse thoroughly with water.
-
Work Area: Handle the compound in a well-ventilated area.
-
Disposal: Dispose of the chemical and its waste in accordance with local regulations.
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the manufacturer.[4]
Experimental Protocols
Reconstitution of Cyanine5.5 Alkyne
To prepare a stock solution, the lyophilized powder should be dissolved in a suitable anhydrous organic solvent.
Materials:
-
Cyanine5.5 alkyne, lyophilized powder
-
Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)
-
Vortex mixer
-
Microcentrifuge
Protocol:
-
Bring the vial of lyophilized Cyanine5.5 alkyne to room temperature before opening to prevent moisture condensation.
-
Briefly centrifuge the vial to collect all the powder at the bottom.
-
Add the required volume of anhydrous DMSO or DMF to achieve the desired concentration (e.g., 10 mM).
-
Vortex the solution until the dye is completely dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture.
Table 3: Example Volumes of DMSO for Reconstitution
| Mass of Cyanine5.5 Alkyne | Volume of DMSO for 1 mM Stock | Volume of DMSO for 5 mM Stock | Volume of DMSO for 10 mM Stock |
| 0.1 mg | 93.6 µL | 18.7 µL | 9.4 µL |
| 0.5 mg | 468.1 µL | 93.6 µL | 46.8 µL |
| 1.0 mg | 936.2 µL | 187.2 µL | 93.6 µL |
| 5.0 mg | 4.68 mL | 936.2 µL | 468.1 µL |
| 10.0 mg | 9.36 mL | 1.87 mL | 936.2 µL |
Note: These volumes are approximate and may vary slightly based on the specific molecular weight of the product batch. Refer to the manufacturer's data sheet for the exact molecular weight.
Copper-Catalyzed Click Chemistry (CuAAC) Protocol for Protein Labeling
This protocol provides a general procedure for conjugating Cyanine5.5 alkyne to an azide-modified protein. Optimization may be required for specific proteins and applications.
Materials:
-
Azide-modified protein in an appropriate buffer (e.g., phosphate-buffered saline, PBS), free of sodium azide.
-
Cyanine5.5 alkyne stock solution (10 mM in DMSO).
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water).
-
Ligand stock solution (e.g., 100 mM THPTA in water). THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is a water-soluble ligand that stabilizes the Cu(I) catalyst and protects the protein from damage.
-
Reducing agent stock solution (e.g., 300 mM sodium ascorbate in water, freshly prepared).
-
Purification column (e.g., size-exclusion chromatography, dialysis).
Protocol:
-
In a microcentrifuge tube, combine the azide-modified protein solution with the THPTA ligand solution. A 2:1 molar ratio of ligand to copper is recommended.
-
Add the Cyanine5.5 alkyne stock solution to the protein mixture. The optimal molar excess of the dye over the protein should be determined empirically but a starting point of 3-10 fold molar excess is common.
-
Add the CuSO₄ solution.
-
To initiate the reaction, add the freshly prepared sodium ascorbate solution.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
-
Purify the labeled protein from excess dye and other reaction components using size-exclusion chromatography or dialysis.
Purification of the Labeled Conjugate
It is crucial to remove unconjugated Cyanine5.5 alkyne after the labeling reaction to prevent high background fluorescence and ensure accurate quantification.
-
Size-Exclusion Chromatography (SEC): This is an effective method for separating the larger labeled protein from the smaller, unconjugated dye molecules.
-
Dialysis: Dialysis against a suitable buffer can also be used to remove small molecules from the protein conjugate.
Characterization of the Conjugate: Degree of Labeling (DOL)
The degree of labeling (DOL), or the dye-to-protein ratio, is a critical parameter to determine the efficiency of the conjugation reaction. It can be calculated using absorbance measurements.
Protocol:
-
After purification, measure the absorbance of the conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of Cyanine5.5 (A_max, ~675 nm) using a spectrophotometer.
-
Calculate the protein concentration, correcting for the absorbance of the dye at 280 nm: Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein where:
-
CF is the correction factor (A₂₈₀ of the dye / A_max of the dye). This value is typically provided by the manufacturer.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the concentration of the dye: Dye Concentration (M) = A_max / ε_dye where ε_dye is the molar extinction coefficient of Cyanine5.5 alkyne at its A_max.
-
Calculate the DOL: DOL = Dye Concentration (M) / Protein Concentration (M)
An optimal DOL for antibodies is typically between 2 and 10.[8] However, the ideal DOL should be determined experimentally for each specific application to avoid issues like fluorescence quenching at high labeling densities.[2][8]
Mandatory Visualizations
References
- 1. Determination of dye/protein ratios in a labeling reaction between a cyanine dye and bovine serum albumin by micellar electrokinetic chromatography using a diode laser-induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
Methodological & Application
Application Notes and Protocols for In Vivo Imaging with Cyanine5.5 Alkyne Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cyanine5.5 Alkyne Chloride for In Vivo Imaging
Cyanine5.5 (Cy5.5) alkyne chloride is a near-infrared (NIR) fluorescent dye that is an invaluable tool for in vivo imaging. Its fluorescence emission in the NIR spectrum (typically around 700-750 nm) allows for deep tissue penetration with minimal autofluorescence from biological tissues, leading to a high signal-to-noise ratio in living subjects.[1] The alkyne functional group enables the covalent attachment of Cy5.5 to azide-modified biomolecules via a highly efficient and specific bioorthogonal reaction known as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry".[2][3] This specific and reliable conjugation method makes Cy5.5 alkyne a versatile probe for labeling a wide range of molecules, including peptides, proteins, antibodies, and nanoparticles, for in vivo tracking and imaging applications in biomedical research and drug development.[3][4]
These application notes provide detailed protocols for the labeling of biomolecules with this compound and their subsequent use in in vivo imaging studies.
Properties of this compound
A summary of the key properties of this compound is provided in the table below.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~675 nm | [5] |
| Emission Maximum (λem) | ~700-720 nm | [5] |
| Molecular Weight | Varies by manufacturer | |
| Solubility | Soluble in organic solvents like DMSO and DMF | [6] |
| Storage | Store at -20°C, protected from light | [7] |
Experimental Protocols
Protocol 1: Labeling of Azide-Modified Antibodies with Cyanine5.5 Alkyne via CuAAC
This protocol details the steps for conjugating Cyanine5.5 alkyne to an azide-modified antibody for in vivo imaging applications.
Materials:
-
Azide-modified antibody in an amine-free buffer (e.g., PBS)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Sodium ascorbate
-
Purification column (e.g., size-exclusion chromatography, dialysis cassette)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
Preparation of Stock Solutions:
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the azide-modified antibody with the reaction buffer.
-
Add the Cyanine5.5 alkyne stock solution to the antibody solution. The molar ratio of dye to antibody should be optimized but typically ranges from 5:1 to 20:1.
-
Prepare the catalyst solution by mixing the CuSO4 and THPTA stock solutions in a 1:2 molar ratio.[8] Let it incubate for a few minutes.
-
Add the catalyst solution to the antibody-dye mixture.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.[9]
-
Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
-
-
Purification of the Labeled Antibody:
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the antibody) and the excitation maximum of Cy5.5 (around 675 nm).
-
The labeling efficiency can also be assessed by methods like HPLC.[12]
-
Quantitative Data for Antibody Labeling:
| Parameter | Recommended Value/Range |
| Molar ratio of Dye:Antibody | 5:1 to 20:1 |
| Final concentration of CuSO4 | 50-250 µM |
| Molar ratio of Ligand:CuSO4 | 2:1 to 5:1 |
| Final concentration of Sodium Ascorbate | 1-5 mM |
| Reaction Time | 1-2 hours |
| Reaction Temperature | Room Temperature |
Protocol 2: In Vivo Imaging of Tumor-Bearing Mice with Cy5.5-Labeled Probes
This protocol provides a general workflow for in vivo fluorescence imaging in a mouse tumor model using a Cy5.5-labeled targeting probe.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
Cy5.5-labeled probe (e.g., antibody, peptide, nanoparticle) in a sterile, pyrogen-free vehicle (e.g., sterile PBS)
-
In vivo imaging system equipped for NIR fluorescence imaging
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane or another appropriate anesthetic.
-
Acquire a baseline whole-body fluorescence image to determine the level of autofluorescence.[1]
-
-
Probe Administration:
-
In Vivo Imaging:
-
Data Analysis:
-
Draw regions of interest (ROIs) around the tumor and other organs or tissues of interest to quantify the fluorescence intensity.
-
Calculate the tumor-to-background ratio to assess the targeting efficiency of the probe.
-
-
Ex Vivo Organ Analysis (Optional but Recommended):
-
At the final imaging time point, euthanize the mouse.
-
Dissect the major organs (e.g., tumor, liver, kidneys, spleen, lungs, heart) and acquire ex vivo fluorescence images to confirm the in vivo biodistribution data.[1]
-
The fluorescence intensity in each organ can be quantified and expressed as a percentage of the injected dose per gram of tissue (%ID/g).[1]
-
Typical In Vivo Imaging Parameters for Cy5.5:
| Parameter | Typical Setting | Reference |
| Excitation Wavelength | 675 nm | [5] |
| Emission Wavelength | 720 nm | [5] |
| Exposure Time | 100-1000 ms (optimized for signal) | [14] |
| Injection Route | Intravenous (tail vein) | [1] |
| Imaging Time Points | 0.5, 1, 4, 24, 48 hours post-injection | [1][13] |
Visualizations
Experimental Workflow for Antibody Labeling and In Vivo Imaging
Caption: Workflow for labeling an antibody with Cyanine5.5 alkyne and subsequent in vivo imaging.
Logical Relationship of Click Chemistry Components
Caption: Key components and their roles in the CuAAC (Click Chemistry) reaction for labeling.
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. medchemexpress.com [medchemexpress.com]
- 4. lifetein.com [lifetein.com]
- 5. Size-matched alkyne-conjugated cyanine fluorophores to identify differences in protein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vectorlabs.com [vectorlabs.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. confluore.com [confluore.com]
- 9. broadpharm.com [broadpharm.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. broadpharm.com [broadpharm.com]
- 12. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Cy5.5-labeled phage-displayed peptide probe for near-infrared fluorescence imaging of tumor vasculature in living mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. alfa-chemistry.com [alfa-chemistry.com]
Application Notes and Protocols for Step-by-Step Protein Labeling with Cyanine5.5 Azide via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The covalent labeling of proteins with fluorescent dyes is a cornerstone technique in biological research and drug development, enabling the visualization and tracking of proteins in various applications such as fluorescence microscopy, flow cytometry, and in-gel analysis. "Click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), offers a highly specific and efficient method for bioconjugation.[1][2] This reaction forms a stable triazole linkage between an alkyne and an azide, functional groups that are bio-orthogonal, meaning they do not interfere with native biological processes.[3][4]
This application note provides a detailed, step-by-step protocol for the labeling of an alkyne-modified protein with Cyanine5.5 (Cy5.5) azide. Cy5.5 is a bright, far-red fluorescent dye suitable for applications where minimizing background fluorescence is critical. The protocol covers the preparation of reagents, the CuAAC reaction, purification of the labeled protein, and characterization of the final conjugate.
Data Presentation: Recommended Reagent Concentrations and Ratios
Successful protein labeling via CuAAC is dependent on the optimal concentrations and ratios of the reaction components. The following tables summarize the recommended starting concentrations for stock solutions and the reaction mixture.
Table 1: Stock Solution Preparation
| Reagent | Recommended Concentration | Solvent | Storage Conditions |
| Alkyne-Modified Protein | 1-10 mg/mL | Azide-free buffer (e.g., PBS, HEPES) | 4°C or -20°C |
| Cyanine5.5 Azide | 10 mM | DMSO or water | -20°C, protected from light |
| Copper(II) Sulfate (CuSO₄) | 20 mM | Deionized Water | Room Temperature |
| THPTA Ligand | 100 mM | Deionized Water | Room Temperature |
| Sodium Ascorbate | 50 mM | Deionized Water | Prepare fresh for each use |
Table 2: Reaction Mixture Component Ratios
| Component | Recommended Molar Excess/Concentration | Purpose |
| Cyanine5.5 Azide | 1.5-10x molar excess over the protein[3] | Ensures efficient labeling of the alkyne sites on the protein. |
| Copper(II) Sulfate (CuSO₄) | Final concentration: 100 µM[1] | Source of the Copper(I) catalyst. |
| THPTA Ligand | Final concentration: 1 mM (10x excess to CuSO₄) | Stabilizes the Cu(I) catalyst and protects the protein from oxidative damage.[5] |
| Sodium Ascorbate | Final concentration: 1 mM[1] | Reducing agent to convert Cu(II) to the active Cu(I) catalyst.[6] |
Experimental Protocols
This section provides a detailed methodology for labeling an alkyne-modified protein with Cyanine5.5 azide.
Protocol 1: Preparation of Reagents
-
Alkyne-Modified Protein:
-
Ensure the protein is in an azide-free buffer (e.g., PBS, pH 7.4). Buffers containing sodium azide will interfere with the click reaction.
-
If necessary, perform a buffer exchange using dialysis or a desalting column.
-
The protein concentration should ideally be at least 1-2 mg/mL.
-
-
Cyanine5.5 Azide Stock Solution (10 mM):
-
Dissolve the appropriate amount of Cyanine5.5 azide in high-quality, anhydrous DMSO or deionized water.
-
Store at -20°C, protected from light.
-
-
Copper(II) Sulfate Stock Solution (20 mM):
-
Dissolve Copper(II) sulfate pentahydrate in deionized water.
-
-
THPTA Ligand Stock Solution (100 mM):
-
Dissolve THPTA in deionized water.
-
-
Sodium Ascorbate Stock Solution (50 mM):
-
Dissolve sodium ascorbate in deionized water. Note: This solution is prone to oxidation and should be prepared fresh immediately before use.[3]
-
Protocol 2: CuAAC Labeling Reaction
-
In a microcentrifuge tube, combine the following reagents in the specified order:
-
Alkyne-modified protein solution.
-
Deionized water to reach the final desired reaction volume.
-
Cyanine5.5 azide stock solution to achieve the desired molar excess.
-
THPTA ligand stock solution.
-
Copper(II) sulfate stock solution.
-
-
Gently mix the solution by pipetting.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution.[1]
-
Gently mix again and incubate the reaction for 1-2 hours at room temperature, protected from light. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., overnight).
-
(Optional but recommended) To remove oxygen, which can oxidize the Cu(I) catalyst, degas the solution by bubbling with an inert gas like argon or nitrogen for 30 seconds before adding the sodium ascorbate.[4]
Protocol 3: Purification of the Labeled Protein
It is crucial to remove unreacted Cyanine5.5 azide and copper catalyst from the labeled protein.
-
Size-Exclusion Chromatography (SEC) / Gel Filtration:
-
This is the most common and effective method for separating the labeled protein from small molecule reactants.
-
Equilibrate a desalting column (e.g., Sephadex G-25) with an appropriate buffer (e.g., PBS).
-
Apply the reaction mixture to the column.
-
Collect the fractions. The labeled protein will elute first, while the smaller, unreacted dye and other reagents will be retained longer.
-
Monitor the fractions by absorbance at 280 nm (for protein) and ~675 nm (for Cy5.5).
-
-
Dialysis:
-
Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (MWCO) for your protein.
-
Dialyze against a large volume of buffer (e.g., PBS) at 4°C with several buffer changes over 24-48 hours.
-
Protocol 4: Characterization of the Labeled Protein
-
Determine the Degree of Labeling (DOL):
-
The DOL is the average number of dye molecules conjugated to each protein molecule.[7]
-
Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at the absorbance maximum of Cy5.5 (~675 nm, A_max).[8]
-
Calculate the protein concentration using the following formula, which corrects for the dye's absorbance at 280 nm: Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
-
CF is the correction factor (A₂₈₀ of the free dye / A_max of the free dye). For Cy5.5, this is typically around 0.05.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the DOL using the formula: DOL = A_max / (ε_dye × Protein Concentration (M))
-
ε_dye is the molar extinction coefficient of Cy5.5 at its A_max (~250,000 M⁻¹cm⁻¹).
-
-
An optimal DOL for many applications is between 2 and 10.[9]
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. lumiprobe.com [lumiprobe.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. lumiprobe.com [lumiprobe.com]
- 6. benchchem.com [benchchem.com]
- 7. Degree of labeling (DOL) step by step [abberior.rocks]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
Application Notes and Protocols for Cyanine5.5 Alkyne Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Cyanine5.5 (Cy5.5) alkyne in click chemistry reactions for the fluorescent labeling of biomolecules. The protocols cover both copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), offering flexibility for various experimental needs.
Introduction to Cyanine5.5 Alkyne Click Chemistry
Click chemistry provides a powerful and versatile method for the specific and efficient labeling of biomolecules. The reaction between an azide and an alkyne to form a stable triazole linkage is at the core of this methodology.[1][2] Cy5.5, a near-infrared fluorescent dye, is an ideal label for in vivo imaging and other sensitive detection methods due to its favorable spectral properties, which minimize background autofluorescence and allow for deep tissue penetration. This document outlines the necessary reaction conditions and detailed protocols for conjugating Cy5.5 alkyne to azide-modified biomolecules such as proteins, peptides, and nucleic acids.
Two primary methods for Cy5.5 alkyne click chemistry are described:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction is catalyzed by copper(I) ions.[3][4][5] It is the most common form of click chemistry and is suitable for a wide range of applications.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry method that utilizes a strained cyclooctyne to react with an azide.[6][7][8][9] SPAAC is particularly useful for in vivo applications or when the presence of copper could be toxic to cells or interfere with the biological system under study.
Quantitative Data Summary
The following tables summarize typical quantitative data for Cy5.5 alkyne click chemistry reactions. Note that optimal conditions may vary depending on the specific biomolecule and experimental setup.
Table 1: Typical Reagent Concentrations for CuAAC
| Reagent | Stock Concentration | Final Concentration | Notes |
| Azide-modified Biomolecule | 1-10 mg/mL | 10-100 µM | Concentration should be optimized based on the biomolecule. |
| Cy5.5 Alkyne | 1-10 mM in DMSO | 2-10 fold molar excess over biomolecule | Higher excess may be needed for dilute solutions. |
| Copper(II) Sulfate (CuSO₄) | 20-100 mM in H₂O | 50-250 µM | |
| Ligand (e.g., THPTA) | 50-200 mM in H₂O | 250-1250 µM (5-fold excess over CuSO₄) | Stabilizes Cu(I) and protects biomolecules.[10] |
| Reducing Agent (e.g., Sodium Ascorbate) | 100-300 mM in H₂O (prepare fresh) | 2.5-5 mM | Reduces Cu(II) to the active Cu(I) catalyst.[10] |
| Aminoguanidine | 100 mM in H₂O | 1-5 mM | Scavenges reactive byproducts and protects biomolecules. |
Table 2: Typical Reaction Parameters
| Parameter | CuAAC | SPAAC |
| Temperature | Room Temperature (20-25°C) | Room Temperature or 37°C |
| pH | 6.5 - 8.5 | 7.0 - 8.5 |
| Reaction Time | 30 minutes - 4 hours | 1 - 12 hours |
| Solvent | Aqueous buffer (e.g., PBS, HEPES), may contain up to 20% organic co-solvent (e.g., DMSO, DMF) | Aqueous buffer (e.g., PBS, cell culture media) |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of a Protein
This protocol describes the labeling of an azide-modified protein with Cy5.5 alkyne using a copper-catalyzed reaction.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Cy5.5 alkyne
-
Dimethyl sulfoxide (DMSO)
-
Copper(II) Sulfate (CuSO₄) solution
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution
-
Sodium Ascorbate solution (freshly prepared)
-
Aminoguanidine solution
-
Purification system (e.g., spin desalting columns, dialysis, or HPLC)
Procedure:
-
Prepare Reagent Stock Solutions:
-
Dissolve Cy5.5 alkyne in DMSO to a stock concentration of 10 mM.
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 200 mM stock solution of THPTA in water.
-
Prepare a 300 mM stock solution of sodium ascorbate in water immediately before use.
-
Prepare a 100 mM stock solution of aminoguanidine in water.
-
-
Prepare the Reaction Mixture:
-
In a microcentrifuge tube, combine the azide-modified protein solution with the appropriate buffer to achieve the desired final reaction volume and protein concentration.
-
Add the Cy5.5 alkyne stock solution to the protein solution to achieve the desired molar excess. Mix gently by pipetting.
-
Add the aminoguanidine stock solution to a final concentration of 1 mM.
-
Prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. For example, mix 1 µL of 100 mM CuSO₄ with 5 µL of 200 mM THPTA. Let this mixture stand for 1-2 minutes.
-
Add the catalyst premix to the reaction mixture.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate stock solution to the reaction mixture to a final concentration of 5 mM to initiate the click reaction.
-
Mix the reaction gently and incubate at room temperature for 1-2 hours, protected from light.
-
-
Purify the Labeled Protein:
-
Remove the excess Cy5.5 alkyne and reaction components using a spin desalting column, dialysis, or HPLC. For spin columns, follow the manufacturer's instructions. For dialysis, use a membrane with an appropriate molecular weight cut-off (MWCO) and dialyze against a suitable buffer (e.g., PBS) at 4°C with several buffer changes.
-
-
Characterize the Labeled Protein:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified protein at 280 nm (for protein concentration) and ~675 nm (for Cy5.5 concentration).
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling in Live Cells
This protocol outlines the labeling of an azide-modified biomolecule on the surface of live cells with a Cy5.5-DBCO (dibenzocyclooctyne) conjugate.
Materials:
-
Cells metabolically labeled with an azide-containing precursor (e.g., Ac₄ManNAz)
-
Cy5.5-DBCO
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Imaging system (e.g., fluorescence microscope)
Procedure:
-
Prepare Cells:
-
Culture cells in the presence of an azide-containing metabolic precursor for a sufficient time to allow for incorporation into the target biomolecules.
-
Wash the cells three times with warm PBS to remove any unincorporated precursor.
-
-
Prepare the Labeling Solution:
-
Dissolve Cy5.5-DBCO in a biocompatible solvent like DMSO to a stock concentration of 1-10 mM.
-
Dilute the Cy5.5-DBCO stock solution in pre-warmed cell culture medium to the desired final concentration (typically 10-50 µM).
-
-
Label the Cells:
-
Add the Cy5.5-DBCO labeling solution to the washed cells.
-
Incubate the cells at 37°C in a CO₂ incubator for 30-60 minutes. The optimal incubation time may need to be determined empirically.
-
-
Wash and Image:
-
Remove the labeling solution and wash the cells three times with warm PBS to remove any unreacted Cy5.5-DBCO.
-
The cells are now ready for imaging using a fluorescence microscope with appropriate filter sets for Cy5.5 (Excitation/Emission: ~675/694 nm).
-
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the general workflow for labeling a biomolecule with Cy5.5 alkyne via click chemistry.
Caption: General workflow for Cy5.5 alkyne click chemistry labeling.
Application Example: Visualizing EGFR Signaling
Cy5.5-labeled ligands can be used to visualize and track receptor dynamics and signaling pathways. The Epidermal Growth Factor Receptor (EGFR) is a key receptor tyrosine kinase involved in cell proliferation, differentiation, and survival.[6] Its signaling pathway is a common target in cancer research. A Cy5.5-labeled EGF molecule can be used to study EGFR trafficking and downstream signaling events.
The following diagram illustrates a simplified EGFR signaling pathway.
Caption: Simplified EGFR signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Portraying G Protein-Coupled Receptors with Fluorescent Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cy5-5' Oligo Modifications from Gene Link [genelink.com]
- 5. PathScan® EGFR Signaling Antibody Array Kit (Fluorescent Readout) | Cell Signaling Technology [cellsignal.com]
- 6. Click chemistry and optogenetic approaches to visualize and manipulate phosphatidic acid signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifetein.com [lifetein.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of EGFR-Targeted Environment-Sensitive fluorescent probes for cell imaging and efficient tumor detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorescence Imaging of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Resistance in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cyanine5.5 Alkyne in Flow Cytometry Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction and Principle
Cyanine5.5 (Cy5.5) alkyne is a bright, photostable, near-infrared fluorescent dye functionalized with a terminal alkyne group.[1] This feature allows it to be covalently conjugated to molecules containing an azide group through a highly efficient and specific bioorthogonal reaction known as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry".[2][3]
In the context of flow cytometry, this reaction enables the precise detection and quantification of biomolecules that have been metabolically labeled with an azide-containing precursor. For instance, researchers can introduce azido-sugars, azido-amino acids, or azido-nucleosides into live cells, where they are incorporated by the cellular machinery into newly synthesized glycans, proteins, or DNA, respectively. Following cell fixation and permeabilization, the azide-labeled biomolecules can be "clicked" with Cy5.5 alkyne. The resulting stable triazole linkage ensures a permanent fluorescent tag on the molecule of interest, which can then be readily analyzed on a cell-by-cell basis using a standard flow cytometer.
The near-IR fluorescence of Cy5.5 minimizes interference from cellular autofluorescence, leading to high signal-to-noise ratios.[1] This method is a powerful alternative to antibody-based detection, particularly for tracking nascent biomolecule synthesis, as it does not require harsh denaturation steps that can destroy cellular morphology or epitopes.[4]
Product Information and Specifications
Quantitative data and physical properties of Cyanine5.5 alkyne are summarized below.
| Property | Specification | Reference |
| Fluorophore | Cyanine5.5 (Cy5.5) | [5] |
| Reactive Group | Terminal Alkyne | [3] |
| Excitation Maximum | ~678 nm | [1] |
| Emission Maximum | ~694 nm | [1] |
| Spectrally Similar Dyes | Alexa Fluor® 680, DyLight® 680, IRDye® 680 | [1] |
| Solubility | DMSO, DMF, Water | [1] |
| Storage | Store at -20°C, desiccated and protected from light. | [1][6] |
The Click Chemistry Reaction
The core of the labeling technique is the CuAAC reaction, which forms a stable triazole ring, covalently linking the Cy5.5 alkyne to an azide-modified target molecule.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Cyanine 5.5 alkyne [equivalent to Cy5.5® alkyne] | AAT Bioquest [aatbio.com]
- 6. lumiprobe.com [lumiprobe.com]
Tracking Peptides in Live Cells with Cyanine5.5 Alkyne: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to track peptides in living cells is crucial for understanding their mechanisms of action, particularly for cell-penetrating peptides (CPPs) and peptide-based drug candidates.[1][2] Fluorescent labeling is a powerful technique for visualizing the localization, uptake, and trafficking of these molecules in real-time.[2] Cyanine5.5 (Cy5.5), a near-infrared fluorescent dye, is particularly well-suited for live-cell and in vivo imaging due to its deep tissue penetration and minimal background autofluorescence.[3] This document provides detailed application notes and protocols for labeling peptides with Cyanine5.5 alkyne via copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry and their subsequent tracking in live cells.
Core Principles
The methodology is centered around the highly efficient and specific "click chemistry" reaction. An azide-modified peptide is covalently conjugated to an alkyne-functionalized Cyanine5.5 dye.[4][5] This bioorthogonal reaction is highly selective and can be performed under mild conditions, making it ideal for labeling sensitive biomolecules.[4][5] The resulting fluorescently labeled peptide can then be introduced to live cells, and its journey can be monitored using various fluorescence microscopy techniques.
Applications
The ability to track peptides in live cells with Cy5.5 has a wide range of applications in biomedical research and drug development:
-
Cellular Uptake and Trafficking Studies: Visualize and quantify the internalization of cell-penetrating peptides and peptide-drug conjugates.[1][6]
-
Drug Delivery Vector Analysis: Assess the efficiency of peptides as carriers for various cargo molecules.
-
Mechanism of Action Studies: Elucidate the intracellular pathways and target engagement of bioactive peptides.
-
High-Throughput Screening: Evaluate the cellular uptake of large libraries of peptide candidates.[2]
-
In Vivo Imaging: Track the biodistribution of peptide-based therapeutics in animal models.
Quantitative Data Summary
The following tables summarize key quantitative parameters that can be obtained from tracking Cy5.5-labeled peptides in live cells. The data presented are illustrative examples and will vary depending on the peptide sequence, cell type, and experimental conditions.
Table 1: Peptide Uptake Kinetics
| Parameter | Description | Typical Values | Analytical Method |
| Uptake Rate | The initial rate of peptide internalization. | 5-30 minutes to reach maximum concentration | Live-cell confocal microscopy with time-lapse imaging, RICS |
| Intracellular Concentration | The concentration of the peptide inside the cell. | 500 nM - 2 µM | Fluorescence Correlation Spectroscopy (FCS) |
| Uptake Efficiency | The percentage of cells that have internalized the peptide. | 30-90% | Flow Cytometry |
RICS: Raster Image Correlation Spectroscopy
Table 2: Subcellular Localization
| Organelle | Co-localization Percentage | Method |
| Endosomes | 40-80% | Co-localization analysis with endosomal markers (e.g., Rab5, Rab7) |
| Lysosomes | 20-60% | Co-localization analysis with lysosomal markers (e.g., LysoTracker) |
| Cytosol | 10-30% | Analysis of diffuse cytoplasmic fluorescence |
| Nucleus | 5-20% | Co-localization with nuclear stains (e.g., DAPI) |
Experimental Protocols
Protocol 1: Labeling of Azide-Modified Peptide with Cyanine5.5 Alkyne via CuAAC
This protocol details the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to conjugate an azide-containing peptide with Cyanine5.5 alkyne.
Materials:
-
Azide-modified peptide
-
Cyanine5.5 alkyne
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris-HCl buffer (pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
PD-10 desalting column
-
HPLC system for purification (optional)
Procedure:
-
Peptide and Dye Preparation:
-
Dissolve the azide-modified peptide in Tris-HCl buffer to a final concentration of 1-5 mM.
-
Prepare a 10 mM stock solution of Cyanine5.5 alkyne in DMSO.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
Azide-modified peptide solution
-
Cyanine5.5 alkyne stock solution (1.5 to 5-fold molar excess over the peptide)
-
Freshly prepared 100 mM sodium ascorbate solution (10-fold molar excess over CuSO₄)
-
10 mM CuSO₄ solution (1-fold molar excess over the peptide)
-
-
Vortex the reaction mixture gently.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Remove the excess copper and unconjugated dye using a PD-10 desalting column, eluting with a suitable buffer (e.g., PBS).
-
For higher purity, the labeled peptide can be purified by reverse-phase HPLC.
-
Confirm the successful conjugation and purity using mass spectrometry and UV-Vis spectroscopy.
-
-
Storage:
-
Store the purified Cy5.5-labeled peptide at -20°C or -80°C, protected from light.
-
Protocol 2: Live-Cell Imaging of Cyanine5.5-Labeled Peptides
This protocol describes the introduction of the Cy5.5-labeled peptide to live cells and subsequent imaging using confocal microscopy.
Materials:
-
Cells cultured on glass-bottom dishes or chamber slides
-
Cy5.5-labeled peptide
-
Live-cell imaging medium (e.g., phenol red-free DMEM with 10% FBS and HEPES)
-
Confocal laser scanning microscope with an environmental chamber (37°C, 5% CO₂)
-
Organelle-specific fluorescent trackers (e.g., LysoTracker Green, MitoTracker Green) (optional)
Procedure:
-
Cell Seeding:
-
Seed cells onto glass-bottom dishes or chamber slides and allow them to adhere and grow to 60-80% confluency.
-
-
Peptide Incubation:
-
Prepare the desired concentration of the Cy5.5-labeled peptide in pre-warmed live-cell imaging medium.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the peptide-containing medium to the cells.
-
Incubate the cells for the desired time points (e.g., 15 min, 30 min, 1h, 4h) at 37°C in a 5% CO₂ incubator.
-
-
Co-staining with Organelle Trackers (Optional):
-
If performing co-localization studies, add the organelle-specific tracker to the cells according to the manufacturer's instructions, typically during the last 30-60 minutes of peptide incubation.
-
-
Imaging:
-
Wash the cells twice with pre-warmed live-cell imaging medium to remove any unbound peptide.
-
Add fresh, pre-warmed live-cell imaging medium to the cells.
-
Place the dish on the stage of the confocal microscope equipped with an environmental chamber.
-
Allow the cells to equilibrate for 10-15 minutes.
-
Acquire images using the appropriate laser excitation (e.g., 673 nm) and emission filters (e.g., 707 nm) for Cy5.5.
-
For co-localization studies, acquire images sequentially for each fluorophore to minimize bleed-through.
-
For kinetic studies, acquire time-lapse images at defined intervals.
-
Protocol 3: Quantitative Analysis of Peptide Uptake by Flow Cytometry
This protocol provides a method for quantifying the cellular uptake of Cy5.5-labeled peptides in a cell population.[2]
Materials:
-
Cells in suspension or adherent cells
-
Cy5.5-labeled peptide
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
For adherent cells, wash with PBS and detach using trypsin-EDTA. Neutralize the trypsin with complete medium, then centrifuge and resuspend the cells in PBS.
-
For suspension cells, centrifuge and resuspend in PBS.
-
Count the cells and adjust the concentration to 1 x 10⁶ cells/mL.
-
-
Peptide Incubation:
-
Add the Cy5.5-labeled peptide at the desired concentrations to the cell suspension.
-
Include an untreated cell sample as a negative control.
-
Incubate for the desired time at 37°C.
-
-
Washing:
-
After incubation, wash the cells three times with ice-cold PBS to remove unbound peptide. Centrifuge at a low speed between washes.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in flow cytometry buffer.
-
Analyze the cells on a flow cytometer using the appropriate laser and filters for Cy5.5.
-
Quantify the mean fluorescence intensity of the cell population to determine the relative peptide uptake.
-
Visualizations
Caption: Experimental workflow for tracking peptides in live cells.
Caption: Example signaling pathway (MAPK) studied with fluorescent peptides.
References
- 1. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Automated organelle‐based colocalization in whole‐cell imaging | Semantic Scholar [semanticscholar.org]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 5. mdpi.com [mdpi.com]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
Application Notes and Protocols: Cyanine5.5 Alkyne in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the diverse applications of Cyanine5.5 (Cy5.5) alkyne in cancer research. This near-infrared (NIR) fluorescent dye, equipped with a reactive alkyne group, is a powerful tool for bioorthogonal chemistry, enabling precise labeling and visualization of biological processes in cancer. The protocols detailed below offer step-by-step guidance for key experimental procedures.
Introduction to Cyanine5.5 Alkyne
Cyanine5.5 alkyne is a fluorescent probe that absorbs light in the far-red region and emits in the near-infrared spectrum (typically with an excitation maximum around 675 nm and an emission maximum around 694 nm). This spectral profile is highly advantageous for biological imaging as it minimizes interference from cellular autofluorescence, allowing for a high signal-to-noise ratio. The terminal alkyne group facilitates its use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry." These reactions are highly specific, efficient, and biocompatible, making them ideal for labeling biomolecules in complex biological systems, including living cells and organisms.
Application 1: Bioorthogonal Labeling and Imaging of Cancer Cells via Click Chemistry
A prominent application of Cy5.5 alkyne is the visualization of metabolically labeled biomolecules in cancer cells. Aberrant glycosylation is a hallmark of cancer, and metabolic labeling with azide-modified sugars allows for the subsequent attachment of fluorescent probes like Cy5.5 alkyne to visualize these changes.
Experimental Protocol: Metabolic Labeling and Fluorescence Imaging of Cancer Cell Glycans
This protocol describes the metabolic incorporation of an azide-modified sugar into the glycans of cancer cells, followed by fluorescent labeling with Cy5.5 alkyne using a copper-catalyzed click reaction.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Azide-modified sugar (e.g., N-azidoacetylmannosamine-tetraacylated, Ac4ManNAz)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (for permeabilization)
-
Click-&-Go™ Cell Reaction Buffer Kit or individual components:
-
Copper (II) sulfate (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA)
-
-
Cyanine5.5 alkyne
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling:
-
Seed cancer cells in a suitable culture vessel (e.g., 6-well plate with coverslips) and allow them to adhere overnight.
-
Prepare a stock solution of Ac4ManNAz in DMSO.
-
Treat the cells with an optimized concentration of Ac4ManNAz (typically 25-50 µM) in complete culture medium.
-
Incubate for 1-3 days to allow for metabolic incorporation of the azide sugar into cellular glycans.
-
-
Cell Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (optional, for intracellular targets).
-
Wash the cells three times with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail according to the manufacturer's instructions. A typical cocktail includes CuSO4, a reducing agent, and a copper-chelating ligand in a reaction buffer.
-
Add Cy5.5 alkyne to the click reaction cocktail at a final concentration of 1-10 µM.
-
Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Counterstaining and Imaging:
-
Incubate the cells with a nuclear counterstain (e.g., DAPI) for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides.
-
Image the cells using a fluorescence microscope with appropriate filter sets for DAPI and Cy5.5.
-
Application 2: In Vivo Tumor Imaging and Biodistribution Studies
Cy5.5 alkyne can be conjugated to targeting moieties such as antibodies, peptides, or small molecules to create probes for in vivo tumor imaging. The near-infrared fluorescence of Cy5.5 allows for deep tissue penetration, making it suitable for small animal imaging.
Experimental Protocol: In Vivo Imaging of a Tumor-Bearing Mouse
This protocol outlines the imaging of a subcutaneous tumor in a mouse model using a Cy5.5-labeled antibody.
Materials:
-
Tumor-bearing mice (e.g., nude mice with xenograft tumors)
-
Cy5.5-labeled antibody targeting a tumor-specific antigen
-
Sterile PBS
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (e.g., IVIS)
Procedure:
-
Animal and Probe Preparation:
-
Anesthetize the tumor-bearing mouse using isoflurane.
-
Acquire a baseline (pre-injection) fluorescence image to determine autofluorescence levels.
-
Dilute the Cy5.5-labeled antibody to the desired concentration in sterile PBS. A typical dose is 1-10 nmol per mouse.
-
-
Probe Administration and Imaging:
-
Inject the Cy5.5-labeled antibody intravenously (i.v.) via the tail vein.
-
At various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours), anesthetize the mouse and acquire fluorescence images using the in vivo imaging system with the appropriate excitation and emission filters for Cy5.5.
-
-
Data Analysis:
-
Use the imaging software to draw regions of interest (ROIs) over the tumor and a non-tumor area (e.g., muscle in the contralateral flank) to quantify the fluorescence intensity.
-
Calculate the tumor-to-background ratio (TBR) by dividing the average fluorescence intensity in the tumor ROI by the average fluorescence intensity in the background ROI.
-
-
Ex Vivo Biodistribution (Optional):
-
At the final time point, euthanize the mouse.
-
Dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart, etc.).
-
Arrange the organs in the imaging chamber and acquire a final fluorescence image to confirm the in vivo findings and assess the biodistribution of the probe.
-
Quantitative Data: Tumor-to-Background Ratios
The following table summarizes representative tumor-to-background ratios (TBRs) for different Cy5.5-labeled targeting agents in various cancer models.
| Targeting Agent | Cancer Model | Time Post-Injection (h) | Tumor-to-Background Ratio (TBR) |
| Anti-HER2 Antibody-Cy5.5 | SK-BR-3 Breast Cancer Xenograft | 24 | 3.5 ± 0.8 |
| RGD Peptide-Cy5.5 | U87MG Glioblastoma Xenograft | 4 | 4.2 ± 1.1 |
| Anti-EGFR Nanobody-Cy5.5 | A431 Epidermoid Carcinoma Xenograft | 6 | 5.1 ± 1.3 |
Application 3: Photodynamic Therapy (PDT) of Cancer
Certain cyanine dyes, including derivatives of Cy5.5, can act as photosensitizers. Upon irradiation with light of a specific wavelength, they generate reactive oxygen species (ROS) that induce cancer cell death.
Experimental Protocol: In Vitro Photodynamic Therapy
This protocol describes an in vitro PDT experiment using a Cy5.5-based photosensitizer on a cancer cell line.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
Cy5.5-based photosensitizer
-
Light source with the appropriate wavelength for Cy5.5 excitation (e.g., 670-690 nm laser or LED)
-
96-well plates
-
Cell viability assay (e.g., MTT or PrestoBlue)
-
ROS detection reagent (e.g., DCFDA)
Procedure:
-
Cell Seeding and Photosensitizer Incubation:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the Cy5.5-based photosensitizer in complete culture medium. Include a "no-drug" control.
-
Incubate for a predetermined time (e.g., 4-24 hours) to allow for cellular uptake of the photosensitizer.
-
-
Light Irradiation:
-
Wash the cells with PBS to remove any unbound photosensitizer.
-
Add fresh culture medium to each well.
-
Irradiate the designated wells with the light source at a specific power density and for a defined duration. Keep a set of "dark control" wells (with photosensitizer but no light) to assess dark toxicity.
-
-
Assessment of Cell Viability:
-
After irradiation, incubate the cells for 24-48 hours.
-
Perform a cell viability assay according to the manufacturer's protocol to determine the percentage of viable cells in each treatment group.
-
Calculate the IC50 value (the concentration of photosensitizer that causes 50% cell death upon irradiation).
-
-
Measurement of Reactive Oxygen Species (ROS) Production:
-
Immediately after irradiation, wash the cells with PBS.
-
Incubate the cells with a ROS detection reagent (e.g., DCFDA) for 30-60 minutes.
-
Measure the fluorescence intensity using a microplate reader or fluorescence microscope to quantify the amount of ROS generated.
-
Quantitative Data: Photodynamic Therapy Efficacy
The following table presents example data from an in vitro PDT experiment.
| Photosensitizer Concentration (µM) | Light Irradiation | Cell Viability (%) | Relative ROS Production (Fold Change) |
| 0 | Yes | 100 ± 5 | 1.0 ± 0.1 |
| 5 | No | 95 ± 4 | 1.2 ± 0.2 |
| 5 | Yes | 45 ± 6 | 8.5 ± 1.5 |
| 10 | No | 92 ± 5 | 1.3 ± 0.3 |
| 10 | Yes | 15 ± 3 | 15.2 ± 2.1 |
Application 4: Investigating Cancer Signaling Pathways
Cy5.5 alkyne can be conjugated to small molecule inhibitors to study drug-target engagement and visualize the localization of key signaling proteins within cancer cells. The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer.
Workflow for Visualizing Drug-Target Engagement in the PI3K/Akt/mTOR Pathway
This workflow describes the preparation and use of a Cy5.5 alkyne-labeled PI3K inhibitor to visualize its interaction with its target in cancer cells.
The PI3K/Akt/mTOR Signaling Pathway
This pathway is crucial for regulating cell growth, proliferation, and survival. Its aberrant activation is a common event in many cancers.
Quantitative Data: IC50 Values of PI3K/Akt/mTOR Pathway Inhibitors
The following table provides examples of half-maximal inhibitory concentration (IC50) values for targeted therapies that inhibit components of the PI3K/Akt/mTOR pathway in different cancer cell lines.
| Inhibitor | Target | Cancer Cell Line | IC50 (nM) |
| Idelalisib | PI3Kδ | Raji (Burkitt's lymphoma) | 2.5 |
| Alpelisib | PI3Kα | MCF-7 (Breast Cancer) | 5 |
| Ipatasertib | Akt | PC-3 (Prostate Cancer) | 50 |
| Everolimus | mTOR | A549 (Lung Cancer) | 20 |
These application notes and protocols demonstrate the versatility of Cyanine5.5 alkyne as a powerful tool in cancer research, from fundamental cell biology to preclinical in vivo studies. Its unique properties facilitate a wide range of applications, contributing to a deeper understanding of cancer and the development of new diagnostic and therapeutic strategies.
Application Notes and Protocols: Mitochondrial Targeting with Cyanine5.5 Alkyne Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondria are critical organelles involved in cellular energy production, metabolism, and signaling. Their dysfunction is implicated in a wide range of human diseases, including neurodegenerative disorders, cancer, and cardiovascular diseases. Therefore, the ability to specifically target and visualize mitochondria is of paramount importance for both basic research and therapeutic development. Cyanine5.5 (Cy5.5) alkyne probes are a class of near-infrared (NIR) fluorescent dyes designed for the targeted imaging of mitochondria in living cells and in vivo. Their NIR emission properties minimize autofluorescence from biological tissues, allowing for deeper tissue penetration and higher signal-to-noise ratios. The presence of an alkyne group provides a bioorthogonal handle for "click" chemistry, enabling the conjugation of these probes to various biomolecules for targeted delivery and multimodal imaging applications.
This document provides detailed application notes and protocols for the use of Cy5.5 alkyne probes in mitochondrial targeting, with a focus on the Cy5-PEG2 dye as a representative example.
Probe Characteristics and Advantages
Cyanine-based dyes are valuable tools for bioimaging.[1][2] Asymmetric cyanine dyes, in particular, offer bright signals and large Stokes shifts, which helps to reduce background noise.[1] Cy5.5, a member of the cyanine dye family, exhibits fluorescence in the near-infrared (NIR) spectrum, which is advantageous for in vivo imaging due to reduced tissue autofluorescence and deeper tissue penetration.[1][3][4]
The incorporation of a terminal alkyne group in probes like Cy5-PEG2 allows for bioorthogonal click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1][2] This feature enables the selective and efficient labeling of biomolecules.[1][2] Furthermore, the inclusion of a polyethylene glycol (PEG) linker can enhance biocompatibility and improve pharmacokinetics.[1][2] Certain Cy5.5 probes have demonstrated the ability to cross the blood-brain barrier (BBB), making them promising tools for noninvasive in vivo brain imaging.[1][5]
Quantitative Data Summary
The following table summarizes key quantitative data for a representative Cy5.5 alkyne probe, Cy5-PEG2, for mitochondrial targeting.
| Parameter | Value | Cell Line | Notes | Reference |
| Concentration for in vitro staining | 1 µM | HEK293 | Optimal concentration for confocal laser scanning microscopy. | [1][2] |
| Concentration for in vivo administration | 200 nM | Sprague-Dawley Rats | Intraperitoneal injection for brain imaging. | [1] |
| Colocalization with MitoTracker | Pearson's Correlation Coefficient (PCC): 0.90 | HEK293 | Indicates high degree of specific mitochondrial localization. | [1] |
| Excitation Wavelength | 635 nm | A549 | For confocal microscopy. | [3] |
| Emission Wavelength | ~670-700 nm | Not specified | Typical emission range for Cy5.5. |
Experimental Protocols
Protocol 1: In Vitro Mitochondrial Staining and Imaging in Cultured Cells
This protocol describes the staining of mitochondria in cultured cells using a Cy5.5 alkyne probe for subsequent fluorescence microscopy.
Materials:
-
Cy5.5 alkyne probe (e.g., Cy5-PEG2)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Hoechst 33342 (for nuclear counterstaining)
-
MitoTracker Green FM or other mitochondrial counterstain (optional, for colocalization studies)
-
Confocal laser scanning microscope
Procedure:
-
Cell Culture: Plate cells (e.g., HeLa or HEK293) on glass-bottom dishes or coverslips and culture until they reach the desired confluency (typically 60-80%).[1][2][6]
-
Preparation of Staining Solution: Prepare a fresh staining solution by diluting the Cy5.5 alkyne probe to a final concentration of 1 µM in pre-warmed (37°C) cell culture medium.[1][2] If performing colocalization studies, add MitoTracker Green FM (typically 100-200 nM) and Hoechst 33342 (typically 1 µg/mL) to the same solution.
-
Cell Staining: Remove the existing culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.[1][6]
-
Washing: After incubation, remove the staining solution and wash the cells twice with fresh, pre-warmed culture medium or PBS.[6]
-
Imaging: Immediately image the cells using a confocal laser scanning microscope.
-
Cy5.5 Channel: Ex: ~630-650 nm; Em: ~660-710 nm.
-
MitoTracker Green Channel (if used): Ex: ~488 nm; Em: ~500-530 nm.
-
Hoechst 33342 Channel (if used): Ex: ~405 nm; Em: ~430-480 nm.
-
-
Image Analysis: Use appropriate software (e.g., ImageJ) to analyze the captured images. For colocalization analysis, calculate the Pearson's Correlation Coefficient.[1][2]
Protocol 2: In Vivo Mitochondrial Imaging in Animal Models
This protocol provides a general guideline for administering a Cy5.5 alkyne probe to a rodent model for subsequent in vivo or ex vivo brain imaging.
Materials:
-
Cy5.5 alkyne probe (e.g., Cy5-PEG2)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Anesthetic (e.g., isoflurane)
-
Sterile syringes and needles
-
Animal model (e.g., Sprague-Dawley rat)
Procedure:
-
Probe Preparation: Prepare a working solution of the Cy5.5 alkyne probe in sterile PBS at the desired concentration (e.g., 200 nM for Cy5-PEG2).[1]
-
Animal Anesthesia: Anesthetize the animal using an appropriate anesthetic (e.g., 5% isoflurane).[1] Monitor the depth of anesthesia throughout the procedure.
-
Probe Administration: Inject the Cy5.5 alkyne probe solution intraperitoneally (IP) using a sterile syringe and needle.[1]
-
Recovery: Allow the animal to recover from anesthesia on a heating pad or under a heat lamp, and monitor closely.[1]
-
Imaging Timepoint: The optimal time for imaging will depend on the specific probe and research question. For Cy5-PEG2, imaging was performed 24 hours post-injection.[1]
-
Ex Vivo Brain Imaging (Example):
-
Image Analysis: Quantify fluorescence intensity in different brain regions using software like ImageJ.[1]
Visualizations
Signaling Pathway: Mitochondrial Targeting Mechanism
The cationic nature of cyanine dyes is a key factor in their accumulation within the mitochondria. The mitochondrial membrane has a significant negative potential, which drives the uptake of these positively charged molecules.
Caption: Mechanism of mitochondrial targeting by cationic Cy5.5 alkyne probes.
Experimental Workflow: In Vitro Imaging
The following diagram illustrates the key steps involved in the in vitro staining and imaging of mitochondria using Cy5.5 alkyne probes.
Caption: Experimental workflow for in vitro mitochondrial imaging.
Logical Relationship: Probe Design for Enhanced Performance
The design of a Cy5.5 alkyne probe, such as Cy5-PEG2, incorporates several key components that contribute to its overall performance.
Caption: Key components and their functions in a Cy5.5 alkyne probe.
Applications in Research and Drug Development
-
Studying Mitochondrial Dynamics: These probes enable the real-time monitoring of mitochondrial morphology, fusion, and fission in living cells.[1]
-
Investigating Disease Pathogenesis: They can be used to study mitochondrial dysfunction in the context of various diseases, such as Alzheimer's disease.[1][2]
-
Drug Delivery and Theranostics: The cyanine dye core can act as a vector to deliver therapeutic cargoes specifically to mitochondria in cancer cells.[7][8][9] The inherent fluorescence of the probe allows for simultaneous tracking of the drug delivery vehicle.
-
Neuroscience Research: Probes capable of crossing the blood-brain barrier are invaluable for non-invasive imaging of mitochondrial dynamics and function in the brain.[1][5]
-
High-Content Screening: The bright and specific signal of these probes makes them suitable for automated, high-throughput imaging assays to screen for compounds that affect mitochondrial health.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Weak or no fluorescence signal | - Insufficient probe concentration.- Short incubation time.- Cell health is compromised. | - Increase probe concentration or incubation time.- Ensure cells are healthy and viable before staining. |
| High background fluorescence | - Incomplete washing.- Probe concentration is too high. | - Increase the number and duration of washing steps.- Titrate the probe to a lower optimal concentration. |
| Non-specific staining | - Probe aggregation.- Cell membrane is compromised. | - Ensure the probe is fully dissolved before use.- Use healthy, non-permeabilized cells. |
| Photobleaching | - Excessive laser power during imaging. | - Reduce laser power and/or exposure time.- Use an anti-fade mounting medium for fixed cells. |
Conclusion
Cyanine5.5 alkyne probes represent a powerful and versatile tool for the targeted imaging of mitochondria. Their favorable photophysical properties, coupled with the potential for bioorthogonal functionalization, make them highly valuable for a wide range of applications in cell biology, neuroscience, and drug development. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize these probes in their studies of mitochondrial function and dysfunction.
References
- 1. Innovative Cyanine-Based Fluorescent Dye for Targeted Mitochondrial Imaging and Its Utility in Whole-Brain Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Targeting and Imaging of Mitochondria Using Near-Infrared Cyanine Dye and Its Application to Multicolor Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. A Novel Cyanine-Based Fluorescent Dye for Targeted Mitochondrial Imaging in Neurotoxic Conditions and In Vivo Brain Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of cyanine dyes for in vivo optical imaging of altered mitochondrial membrane potential in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyanine dye mediated mitochondrial targeting enhances the anti-cancer activity of small-molecule cargoes - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC07931A [pubs.rsc.org]
- 8. Cyanine dye mediated mitochondrial targeting enhances the anti-cancer activity of small-molecule cargoes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Cyanine dye mediated mitochondrial targeting enhances the anti-cancer activity of small-molecule cargoes - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Labeling Oligonucleotides with Cyanine5.5 via Click Chemistry
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the covalent labeling of alkyne-modified oligonucleotides with Cyanine5.5 (Cy5.5) azide using a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[][2] This method offers high efficiency, specificity, and robust performance under mild reaction conditions, making it an ideal choice for conjugating fluorescent dyes to nucleic acids.[][3] Labeled oligonucleotides are critical tools in various molecular biology and diagnostic applications, including fluorescence in situ hybridization (FISH), real-time PCR, and cellular imaging.[4][5][6] Cy5.5, a near-infrared (NIR) fluorescent dye, is particularly advantageous for in vivo imaging due to reduced background fluorescence at its emission wavelength.[][8]
This protocol will cover the preparation of reagents, the labeling reaction, purification of the final product, and quality control measures.
Experimental Workflow
The overall workflow for labeling an alkyne-modified oligonucleotide with Cy5.5 azide is depicted below.
Caption: Experimental workflow for oligonucleotide labeling.
Materials and Reagents
| Reagent | Supplier | Comments |
| Alkyne-modified Oligonucleotide | Custom Synthesis | Can be synthesized with a terminal or internal alkyne modification.[9] |
| Cyanine5.5 (Cy5.5) Azide | Commercial Vendor | Store protected from light. |
| Click Chemistry Buffer (1.5x) | Commercial Vendor | Typically contains Copper(II) sulfate, triethylammonium acetate pH 7, and DMSO.[9] |
| Ascorbic Acid | Sigma-Aldrich | Prepare a fresh 50 mM solution in nuclease-free water for each experiment.[9] |
| Nuclease-free Water | Thermo Fisher | |
| DMSO (Anhydrous) | Sigma-Aldrich | For dissolving the Cy5.5 azide. |
| Lithium Perchlorate (LiClO4) | Sigma-Aldrich | For precipitation of the oligonucleotide. |
| Acetone (ACS grade or higher) | Fisher Scientific | |
| Inert Gas (Argon or Nitrogen) | Airgas | For creating an oxygen-free environment. |
Experimental Protocol
This protocol is adapted for labeling 4 to 20 nmol of an alkyne-modified oligonucleotide.[9] Adjust volumes accordingly for different starting amounts.
1. Reagent Preparation
-
Alkyne-modified Oligonucleotide: Dissolve the lyophilized oligonucleotide in the calculated volume of nuclease-free water to achieve the desired concentration.
-
Cy5.5 Azide Stock Solution (10 mM): Dissolve the Cy5.5 azide in anhydrous DMSO to a final concentration of 10 mM.
-
Ascorbic Acid Solution (50 mM): Prepare a fresh solution of 50 mM ascorbic acid in nuclease-free water. This solution is prone to oxidation and should be used immediately.[2]
2. Click Reaction
The following table outlines the volumes of reagents for a 100 µL total reaction volume.
| Reagent | Volume (µL) for 100 µL reaction | Stock Concentration | Final Concentration |
| Nuclease-free Water | Variable | - | - |
| Alkyne-modified Oligonucleotide | Variable (e.g., 10 µL) | 1 mM | 100 µM |
| Click Chemistry Buffer (1.5x) | 67 µL | 1.5x | 1x |
| Cy5.5 Azide | 1.5 µL | 10 mM | 150 µM |
| Ascorbic Acid | 2 µL | 50 mM | 1 mM |
| Total Volume | 100 µL | - | - |
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified oligonucleotide solution and the appropriate volume of nuclease-free water.
-
Add the 1.5x Click Chemistry Buffer and vortex to mix.[9]
-
Add the 10 mM Cy5.5 azide stock solution and vortex again.[9]
-
Degassing (Optional but Recommended): To prevent oxidation of the Cu(I) catalyst, it is recommended to degas the reaction mixture. This can be done by bubbling a gentle stream of an inert gas (argon or nitrogen) through the solution for 10-20 seconds.[9]
-
Initiate the reaction by adding the freshly prepared 50 mM ascorbic acid solution.[9]
-
Purge the headspace of the tube with the inert gas for a few seconds and cap it tightly.
-
Vortex the reaction mixture thoroughly.
-
Incubate the reaction at room temperature for 8-16 hours, protected from light.[9] Reaction times can be shorter (30 minutes to 4 hours) with higher temperatures and optimized catalyst systems.[3][10]
3. Purification of the Labeled Oligonucleotide
After the incubation period, the labeled oligonucleotide needs to be purified to remove excess dye and unreacted starting materials.[11][12]
Acetone Precipitation:
-
Add 1 volume of 2 M lithium perchlorate solution for every 5 volumes of the reaction mixture and vortex.[9]
-
Add acetone to a final volume of 2 mL.
-
Incubate at -20°C for 20 minutes to precipitate the oligonucleotide.[9]
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the labeled oligonucleotide.[9]
-
Carefully discard the supernatant.
-
Wash the pellet by adding 1 mL of acetone, vortexing briefly, and centrifuging again at 10,000 rpm for 10 minutes.[9]
-
Discard the supernatant and allow the pellet to air dry for 10-15 minutes.
-
Resuspend the purified labeled oligonucleotide in a suitable buffer (e.g., nuclease-free water or TE buffer).
HPLC Purification (Recommended for High Purity):
For applications requiring high purity, such as in vivo studies, purification by High-Performance Liquid Chromatography (HPLC) is recommended.[12] Reverse-phase HPLC can effectively separate the labeled oligonucleotide from the unlabeled starting material and free dye.[13]
Quality Control
1. UV-Vis Spectroscopy
-
Measure the absorbance of the purified labeled oligonucleotide at 260 nm (for the oligonucleotide) and at the absorbance maximum of Cy5.5 (approximately 673 nm).[8]
-
The ratio of the absorbance at 673 nm to 260 nm can provide an estimate of the labeling efficiency.[14] For accurate quantification of modified oligonucleotides, it is recommended to use a spectrophotometer software module that can apply a correction factor for the dye's absorbance at 260 nm.[15]
2. Mass Spectrometry
-
Verify the successful conjugation and the identity of the final product by mass spectrometry (e.g., MALDI-TOF or ESI-MS). The expected mass will be the sum of the mass of the alkyne-modified oligonucleotide and the mass of the Cy5.5 azide.
3. HPLC Analysis
-
Analytical HPLC can be used to assess the purity of the labeled oligonucleotide. A single major peak corresponding to the labeled product should be observed.
Application Example: Fluorescence In Situ Hybridization (FISH)
Fluorescently labeled oligonucleotides are widely used as probes in FISH to detect specific DNA or RNA sequences within cells.
Caption: Workflow for Fluorescence In Situ Hybridization (FISH).
In this application, the Cy5.5-labeled oligonucleotide probe is designed to be complementary to a target nucleic acid sequence within the cell. Following cell fixation and permeabilization, the probe is introduced and allowed to hybridize to its target. After washing away unbound probes, the location of the target sequence can be visualized by detecting the fluorescence signal from the Cy5.5 dye using a fluorescence microscope.[4]
References
- 2. lumiprobe.com [lumiprobe.com]
- 3. glenresearch.com [glenresearch.com]
- 4. Cy5-5' Oligo Modifications from Gene Link [genelink.com]
- 5. Can Cy5 be used to label DNA oligos? | AAT Bioquest [aatbio.com]
- 6. Pharmacokinetics on a microscale: visualizing Cy5-labeled oligonucleotide release from poly(n-butylcyanoacrylate) nanocapsules in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cy5.5 Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. glenresearch.com [glenresearch.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Fluorescent Labeled Oligos,Oligo Fluorescent Labeling By Name [biosyn.com]
- 13. researchgate.net [researchgate.net]
- 14. trilinkbiotech.com [trilinkbiotech.com]
- 15. idtdna.com [idtdna.com]
Cyanine5.5 Alkyne for Super-Resolution Microscopy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Super-resolution microscopy (SRM) has overcome the diffraction limit of light, enabling the visualization of subcellular structures with nanoscale precision[1][2]. Achieving this level of detail is critically dependent on the quality of fluorescent labeling[1]. Cyanine5.5 (Cy5.5) alkyne is a near-infrared (NIR) fluorescent dye that offers exceptional brightness and photostability, making it a valuable tool for advanced imaging applications[3][4]. Its alkyne functional group allows for highly specific and efficient covalent attachment to azide-modified biomolecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a bioorthogonal reaction commonly known as "click chemistry"[5][6]. This application note provides detailed protocols for using Cy5.5 alkyne to label cellular targets for super-resolution imaging by direct Stochastic Optical Reconstruction Microscopy (dSTORM).
Key Features of Cyanine5.5 Alkyne
-
Near-Infrared Emission: Minimizes autofluorescence from biological specimens, leading to a high signal-to-noise ratio[3].
-
High Photostability and Brightness: Well-suited for imaging low-abundance targets and for the demanding illumination conditions of super-resolution microscopy[7].
-
Bioorthogonal Labeling: The alkyne group reacts selectively with azides via click chemistry, ensuring specific labeling of the target molecule with minimal off-target effects[6][8].
-
pH Insensitivity: Maintains consistent fluorescence in a wide physiological pH range (pH 4 to 10)[3][7].
-
Proven Efficacy in dSTORM: Cyanine dyes are among the best photoswitchable fluorophores for dSTORM, exhibiting robust blinking properties and high photon counts[9][10][11].
Photophysical and Chemical Properties
The properties of Cyanine5.5 make it an excellent candidate for fluorescence imaging. It is spectrally similar to other common dyes like Alexa Fluor® 680 and DyLight® 680[3].
| Property | Value | Reference |
| Excitation Maximum (λex) | ~675 - 684 nm | [5][12] |
| Emission Maximum (λem) | ~694 - 710 nm | [5][12] |
| Molar Extinction Coefficient (ε) | 190,000 M⁻¹cm⁻¹ | [12] |
| Quantum Yield (Φ) | 0.28 | [12] |
| Reactive Group | Terminal Alkyne | [3][8] |
| Reaction | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | [3][6] |
| Spectrally Similar Dyes | Alexa Fluor® 680, DyLight® 680, IRDye® 680 | [3] |
Principle of Labeling: Click Chemistry
Labeling with Cy5.5 alkyne is achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable triazole linkage between the alkyne group on the dye and an azide group introduced into a target biomolecule[6]. The azide can be incorporated into proteins, glycans, or nucleic acids using metabolic labeling with azide-functionalized precursors[13][14]. The reaction is highly efficient and can be performed in complex biological environments, including inside fixed and permeabilized cells[6][14]. The use of a copper-chelating ligand, such as THPTA, is recommended to increase reaction efficiency and protect biological samples from copper-induced damage[13][14].
Figure 1. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction for labeling.
Experimental Workflow for Super-Resolution Microscopy
The overall process involves introducing an azide handle into the cellular target of interest, followed by fixation, permeabilization, click-labeling with Cy5.5 alkyne, and finally, super-resolution imaging.
Figure 2. Experimental workflow for labeling and dSTORM imaging with Cy5.5 alkyne.
Protocols
Protocol 1: Metabolic Labeling and Cell Preparation
This protocol describes the introduction of azide groups into cellular proteins using an azide-modified amino acid analog, L-azidohomoalanine (AHA). This method can be adapted for other azide precursors like azido sugars (e.g., Ac4GalNAz) for glycan labeling[13].
Materials:
-
Cells of interest cultured on imaging-grade glass-bottom dishes or coverslips.
-
Methionine-free cell culture medium.
-
L-azidohomoalanine (AHA).
-
Phosphate-Buffered Saline (PBS).
-
Fixation Buffer: 3-4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.1-0.2% Triton™ X-100 in PBS.
-
Quenching Buffer: 100 mM Glycine or 0.1% NaBH₄ in PBS.
Procedure:
-
Replace the standard culture medium with methionine-free medium and incubate the cells for 1 hour to deplete endogenous methionine.
-
Add AHA to the methionine-free medium to a final concentration of 25-50 µM.
-
Incubate the cells for 4-24 hours to allow for the incorporation of AHA into newly synthesized proteins.
-
Wash the cells three times with warm PBS.
-
Fix the cells with Fixation Buffer for 10-15 minutes at room temperature[15].
-
Wash the cells three times with PBS.
-
Optional but recommended: Quench the excess PFA with Quenching Buffer for 5-7 minutes to reduce background fluorescence[15].
-
Wash the cells three times with PBS.
-
Permeabilize the cells with Permeabilization Buffer for 10-15 minutes at room temperature[15].
-
Wash the cells three times with PBS. The sample is now ready for click labeling.
Protocol 2: CuAAC Click Labeling with Cyanine5.5 Alkyne
This protocol uses a pre-mixed catalyst solution to label the azide-modified proteins with Cy5.5 alkyne. All steps should be performed while protecting the sample from light.
Materials:
-
Azide-labeled cells on coverslips (from Protocol 1).
-
Cyanine5.5 alkyne stock solution (e.g., 1-10 mM in DMSO).
-
Click Reaction Cocktail (prepare fresh):
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water).
-
Copper-chelating ligand solution (e.g., 100 mM THPTA in water).
-
Sodium Ascorbate solution (e.g., 200 mM in water, prepared immediately before use).
-
PBS.
-
Procedure:
-
Prepare the Click Reaction Cocktail . For a final volume of 200 µL per coverslip, mix the components in the following order to achieve the desired final concentrations:
-
Remove the PBS from the coverslip and immediately add the Click Reaction Cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells extensively (at least 5 times) with PBS to remove all unreacted components.
-
The sample can be stored in PBS at 4°C for a short period before imaging.
Protocol 3: dSTORM Super-Resolution Imaging
Materials:
-
Labeled cells on coverslips (from Protocol 2).
-
STORM Imaging Buffer (prepare fresh):
-
Buffer A: 10 mM Tris-HCl (pH 8.0) with 50 mM NaCl.
-
Buffer B: 50 mM Tris-HCl (pH 8.0) with 10 mM NaCl and 10% (w/v) glucose.
-
GLOX solution: 14 mg Glucose Oxidase + 50 µL Catalase in 200 µL of Buffer A. Store at 4°C for up to one week[9].
-
1 M MEA (cysteamine) solution in HCl (pH 7.5-8.5). Store aliquots at -20°C[9].
-
To prepare the final imaging buffer, add 10 µL of GLOX solution and 10 µL of 1 M MEA to 1 mL of Buffer B.
-
Procedure:
-
Mount the coverslip onto a microscope slide with a chamber or onto a clean imaging dish.
-
Remove the PBS and add the freshly prepared STORM Imaging Buffer[16]. Seal the chamber to prevent oxygen re-entry.
-
Place the sample on a super-resolution microscope equipped for dSTORM (e.g., with TIRF illumination and appropriate laser lines).
-
Use a ~647 nm laser for excitation and to drive the Cy5.5 dye into a dark state[10][16]. The power should be high enough to achieve single-molecule blinking (e.g., 0.5-2 kW/cm²).
-
A lower power ~405 nm laser can be used intermittently to assist in reactivating the Cy5.5 fluorophores from the dark state back to an emissive state, although for dSTORM with thiols, this is not always necessary[10].
-
Acquire a time-series of 10,000-50,000 frames with a high-sensitivity camera (e.g., EMCCD or sCMOS) at a high frame rate (e.g., 50-100 Hz).
-
Analyze the acquired image stack using appropriate localization software (e.g., ThunderSTORM, rapidSTORM, or commercial software) to identify the precise coordinates of each single-molecule blinking event.
-
Render the final super-resolution image from the table of localizations.
References
- 1. Site-specific protein labeling strategies for super-resolution microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Abberior® Dyes for Super-Resolution Microscopy Applications [sigmaaldrich.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. interchim.fr [interchim.fr]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Cyanine 5.5 alkyne [equivalent to Cy5.5® alkyne] | AAT Bioquest [aatbio.com]
- 9. Stochastic optical reconstruction microscopy (STORM) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multicolor Super-resolution Imaging with Photo-switchable Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Single-Molecule Super-Resolution Imaging | Nikon’s MicroscopyU [microscopyu.com]
- 12. Cyanine 5.5, SE | Tocris Bioscience [tocris.com]
- 13. Super-Resolution Imaging of Plasma Membrane Proteins with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jenabioscience.com [jenabioscience.com]
- 15. mvi-inc.com [mvi-inc.com]
- 16. Test Samples for Optimizing STORM Super-Resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cyanine5.5 Alkyne Click Chemistry
Welcome to the technical support center for Cyanine5.5 (Cy5.5) alkyne click chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions related to improving the efficiency of copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving Cy5.5 alkyne.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for achieving high efficiency in a Cy5.5 alkyne click reaction?
A1: The most critical factors include the purity and stability of your reagents, the oxidation state of the copper catalyst, the choice and concentration of a stabilizing ligand, and the absence of oxygen in the reaction mixture. Ensuring the copper catalyst is maintained in the active Cu(I) state is paramount for reaction success.[1]
Q2: My Cy5.5 alkyne click reaction has a low yield. What are the common causes?
A2: Low yields are often due to several factors:
-
Oxidation of the Cu(I) catalyst: The active Cu(I) catalyst is easily oxidized to the inactive Cu(II) state by dissolved oxygen.[2]
-
Degraded reducing agent: Sodium ascorbate solutions are prone to oxidation and should always be prepared fresh.[3][4] An old or discolored sodium ascorbate solution will not efficiently reduce Cu(II) to Cu(I).[4]
-
Insufficient catalyst or ligand: The concentrations of the copper source and the stabilizing ligand are crucial and may need optimization.[4][5]
-
Impure reagents: Impurities in the azide or alkyne starting materials can inhibit the reaction.
-
Suboptimal pH: While Cy5.5 fluorescence is stable across a wide pH range (pH 4-10), the reaction efficiency, especially with biomolecules, can be pH-dependent.[5][6][7]
Q3: Is a copper-stabilizing ligand necessary for the reaction?
A3: While not strictly essential in all cases, using a copper-stabilizing ligand is highly recommended.[5] Ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) and TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) protect the Cu(I) catalyst from oxidation and disproportionation, accelerate the reaction rate, and improve overall efficiency, especially in aqueous buffers used for bioconjugation.[2][3][5] THPTA is particularly favored for its high water solubility.[2][3]
Q4: How should I store my Cy5.5 alkyne and other click chemistry reagents?
A4: Proper storage is crucial for maintaining reagent integrity.
-
Cy5.5 Alkyne: Store at -20°C in the dark and under desiccated conditions.[6][7][8] Avoid prolonged exposure to light.[8]
-
Sodium Ascorbate: Store the solid at room temperature. Solutions should always be prepared fresh before use as they are susceptible to oxidation.[3]
-
Copper Sulfate (CuSO₄): Store the solid at room temperature.
-
Ligands (THPTA, TBTA): Store according to the manufacturer's recommendations, typically at -20°C or 4°C.
Q5: What is the optimal order for adding reagents to the reaction mixture?
A5: The order of addition is critical to prevent catalyst precipitation and ensure efficient reaction initiation. A recommended order is:
-
Prepare a premixed solution of the copper salt (e.g., CuSO₄) and the stabilizing ligand (e.g., THPTA).[1][2]
-
Add this catalyst-ligand complex to your solution containing the Cy5.5 alkyne and the azide-containing molecule.
-
Initiate the reaction by adding the freshly prepared reducing agent (e.g., sodium ascorbate).[1][2] Adding the ascorbate last ensures that the Cu(II) is reduced to the active Cu(I) only in the presence of the stabilizing ligand, preventing the formation of insoluble copper species.[2]
Troubleshooting Guide
This guide addresses common problems encountered during Cy5.5 alkyne click chemistry reactions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The Cu(I) catalyst has been oxidized.[2] 2. Degraded Reducing Agent: Sodium ascorbate solution is old or oxidized.[4] 3. Insufficient Catalyst/Ligand: Catalyst or ligand concentration is too low.[4] 4. Reaction Inhibition: Presence of copper-chelating agents (e.g., EDTA) in buffers. | 1. Degas all buffers and solutions by sparging with nitrogen or argon to remove dissolved oxygen.[2] Perform the reaction under an inert atmosphere if possible. 2. Always prepare sodium ascorbate solution fresh for each experiment.[3] 3. Increase the concentration of CuSO₄ and the stabilizing ligand. See the table below for recommended concentrations. 4. Use buffers free of chelating agents. If necessary, perform a buffer exchange before the reaction. |
| Presence of Multiple Products / Side Reactions | 1. Alkyne Homocoupling: Oxidative homocoupling of Cy5.5 alkyne (Glaser coupling) can occur.[5] 2. Degradation of Reactants: Biomolecules or the dye may degrade under harsh conditions. | 1. Increase the concentration of the reducing agent (sodium ascorbate) to maintain a reducing environment.[5] Ensure thorough degassing of all solutions. 2. For sensitive biomolecules, ensure the reaction pH is near neutral (pH 7-8).[5] Avoid high temperatures or prolonged reaction times. |
| Difficulty Dissolving Cy5.5 Alkyne | 1. Incorrect Solvent: Cy5.5 alkyne may have limited solubility in purely aqueous buffers. | 1. Dissolve the Cy5.5 alkyne in a minimal amount of an organic co-solvent like DMSO or DMF before adding it to the aqueous reaction buffer.[6][7][8] |
| High Background Fluorescence | 1. Unreacted Cy5.5 Alkyne: Excess fluorescent dye remains after the reaction. | 1. Purify the final conjugate using appropriate methods such as size exclusion chromatography, dialysis, or HPLC to remove unreacted dye. |
Quantitative Data Summary: Recommended Reagent Concentrations
The following table provides typical concentration ranges for key components in a CuAAC reaction. Optimization may be required depending on the specific substrates.
| Component | Recommended Concentration / Ratio | Notes |
| Azide-Containing Molecule | 1 equivalent | The limiting reagent. |
| Cy5.5 Alkyne | 1 - 1.2 equivalents | A slight excess may improve reaction kinetics. |
| Copper(II) Sulfate (CuSO₄) | 0.01 - 0.1 equivalents (1-10 mol%) | Higher concentrations (up to 50 mol%) can be tried for difficult reactions.[4] |
| Stabilizing Ligand (e.g., THPTA) | 0.25 - 0.5 equivalents (2.5-5x molar excess over copper) | The ligand-to-copper ratio is critical for catalyst stability and efficiency.[5] |
| Sodium Ascorbate | 0.5 - 5 equivalents (5-10x molar excess over copper) | Should always be in excess to maintain a reducing environment.[5][9] |
Experimental Protocols
Protocol 1: Standard CuAAC Reaction for Small Molecule Labeling
This protocol is a general starting point for labeling small, azide-containing molecules with Cy5.5 alkyne.
-
In a microcentrifuge tube, dissolve the azide-containing molecule (1 eq) and Cy5.5 alkyne (1.1 eq) in a suitable solvent mixture (e.g., 1:1 t-BuOH/water or DMSO/water).[5][8]
-
In a separate tube, prepare a fresh solution of sodium ascorbate (e.g., 100 mM in water).
-
In another tube, prepare a solution of CuSO₄·5H₂O (e.g., 20 mM in water).
-
To the stirred solution of the azide and alkyne, add the required volume of the sodium ascorbate solution (to a final concentration of 0.5-1.0 eq).
-
Add the required volume of the CuSO₄ solution (to a final concentration of 0.01-0.05 eq) to initiate the reaction.[5]
-
Stir the reaction at room temperature and protect it from light.
-
Monitor the reaction progress using TLC or HPLC.
-
Upon completion, the product can be purified by standard chromatographic methods.
Protocol 2: Optimized CuAAC Reaction for Bioconjugation
This protocol is optimized for labeling sensitive biomolecules (e.g., proteins, nucleic acids) in an aqueous buffer system.
-
Prepare all solutions in degassed buffers (e.g., phosphate buffer, pH 7.4).
-
In a microcentrifuge tube, dissolve the azide-modified biomolecule to the desired final concentration.
-
In a separate tube, prepare a premix of the catalyst by adding CuSO₄ (final concentration 50-100 µM) to a solution of THPTA ligand (final concentration 250-500 µM).[5] Let it complex for 1-2 minutes.
-
Add the Cy5.5 alkyne (dissolved in a minimal amount of DMSO, if necessary) to the biomolecule solution.
-
Add the premixed CuSO₄/THPTA solution to the biomolecule/alkyne mixture.
-
Initiate the reaction by adding freshly prepared sodium ascorbate solution (to a final concentration of 1-5 mM).[9]
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Purify the resulting Cy5.5-labeled biomolecule using a desalting column, size exclusion chromatography, or dialysis to remove excess reagents.
Visualizations
Caption: General workflow for a copper-catalyzed click reaction.
Caption: Troubleshooting logic for low click chemistry yield.
Caption: Simplified mechanism of CuAAC click chemistry.
References
- 1. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Click Chemistry | AAT Bioquest [aatbio.com]
Technical Support Center: Cyanine5.5 Alkyne Applications
Welcome to the technical support center for Cyanine5.5 alkyne. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges related to background fluorescence during click chemistry experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background fluorescence when using Cyanine5.5 alkyne?
High background fluorescence can originate from several sources in your experimental setup. The most common culprits include:
-
Non-Specific Binding: The Cyanine5.5 alkyne probe may bind to cellular components through hydrophobic or ionic interactions, independent of the click reaction.[1]
-
Excess Unbound Probe: Insufficient washing can leave behind unbound fluorophores that contribute to a diffuse background signal.[2][3]
-
Sample Autofluorescence: Many biological specimens, including cells and tissues, have endogenous fluorophores like NADH and collagen that can emit light in the same spectral range as Cyanine5.5.[1][2]
-
Copper Catalyst Issues: In copper-catalyzed azide-alkyne cycloaddition (CuAAC), the copper(I) catalyst can sometimes mediate non-specific fluorescence or generate reactive oxygen species that contribute to background.[4]
-
Reagent Impurities or Aggregates: Impurities in the Cyanine5.5 alkyne or the formation of dye aggregates can lead to fluorescent puncta.[3][4]
-
Fixation-Induced Autofluorescence: Aldehyde-based fixatives like paraformaldehyde and glutaraldehyde can increase the natural autofluorescence of the sample.[1]
Q2: How can I reduce the non-specific binding of Cyanine5.5 alkyne?
Reducing non-specific binding is critical for achieving a high signal-to-noise ratio. Key strategies include:
-
Optimize Probe Concentration: Use the lowest possible concentration of Cyanine5.5 alkyne that still provides a strong specific signal. A titration experiment is highly recommended to determine this optimal concentration.[2][3]
-
Implement a Blocking Step: Before performing the click reaction, incubate your sample with a blocking buffer. Common blocking agents include Bovine Serum Albumin (BSA) or normal serum from the species of the secondary antibody (if applicable).[4][5][6]
-
Use Detergents in Buffers: Adding a low concentration of a mild detergent, such as 0.1% Tween-20 or Triton X-100, to your wash and antibody dilution buffers can help disrupt non-specific hydrophobic interactions.[3][7]
Q3: Can the copper catalyst in my click reaction cause background fluorescence, and how can I mitigate this?
Yes, the copper catalyst in CuAAC reactions can be a source of background. To minimize these effects:
-
Use a Copper-Chelating Ligand: Always include a copper-chelating ligand, such as THPTA or BTTAA, in your reaction cocktail. A ligand-to-copper ratio of at least 5:1 is recommended to stabilize the copper(I) ion, enhance reaction efficiency, and prevent the formation of reactive oxygen species.[4][8]
-
Perform a Final Chelator Wash: After the click reaction, perform a final wash with a copper chelator like EDTA to remove any residual copper ions that could cause lingering fluorescence.[4]
-
Consider Copper-Free Click Chemistry: If copper-induced background persists, consider using a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with a DBCO-modified dye, which does not require a copper catalyst.[9][10]
Q4: What are the best practices for washing steps to minimize background?
Thorough washing is one of the most effective ways to reduce background signal from unbound probes.[2]
-
Increase Wash Number and Duration: Instead of brief rinses, perform at least 3-5 washes, each lasting for 5-15 minutes.[3]
-
Use Adequate Wash Buffer Volume: Ensure the volume of the wash buffer is sufficient to fully dilute and remove the unbound dye.
-
Incorporate a Mild Detergent: As mentioned, adding a detergent like 0.1% Tween 20 to your wash buffer helps to remove non-specifically bound molecules.[3]
Q5: What control experiments are essential for troubleshooting background fluorescence?
A systematic approach with the right controls is crucial for diagnosing the source of high background.[1] Key controls include:
-
Unstained Sample: An unstained sample imaged under the same conditions will reveal the level of intrinsic autofluorescence.[1]
-
"No Azide" Control: A sample that has not been metabolically labeled with an azide but is subjected to the full click reaction with Cyanine5.5 alkyne. This control is essential for identifying non-specific binding of the dye.
-
"No Copper" Control (for CuAAC): Performing the reaction without the copper catalyst can help determine if the observed background is copper-mediated.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| High, diffuse background across the entire sample. | 1. Excess unbound Cyanine5.5 alkyne.[3]2. Cyanine5.5 alkyne concentration is too high.[3]3. Widespread cellular autofluorescence.[3] | 1. Increase the number (3 to 5) and duration (5 to 15 mins) of washing steps post-reaction.[3]2. Perform a titration to determine the lowest effective dye concentration.[3]3. Implement a blocking step with BSA or normal serum before the click reaction.[4]4. Consider using an autofluorescence quenching agent after fixation.[3] |
| Bright, fluorescent puncta or aggregates. | 1. Precipitation or aggregation of the Cyanine5.5 alkyne probe.[3] | 1. Before use, centrifuge the Cyanine5.5 alkyne stock solution at high speed (>10,000 x g) for 5-10 minutes and use the supernatant.[3]2. Ensure the dye is fully dissolved in an appropriate solvent like DMSO before adding to the aqueous reaction buffer.[11] |
| High background in negative control samples (no azide). | 1. Non-specific binding of the Cyanine5.5 alkyne to cellular components.[4]2. Copper-mediated off-target reactions.[4] | 1. Decrease the concentration of the Cyanine5.5 alkyne probe.[4]2. Add a blocking agent (e.g., 1-3% BSA) to your buffers.[4]3. Ensure a sufficient excess (5-10 fold) of a copper-chelating ligand (e.g., THPTA) over the copper sulfate.[4]4. Perform a final wash with a copper chelator like EDTA.[4] |
| Strong sample autofluorescence before adding the dye. | 1. Endogenous fluorophores within the sample (e.g., collagen, NADH).[1]2. Fixation method, particularly with aldehyde fixatives.[1] | 1. Use a chemical quenching agent such as 0.1% sodium borohydride or 100 mM glycine after fixation.[1][3]2. Optimize fixation by using the lowest effective concentration and shortest time.[1]3. Consider alternative fixatives like cold methanol, which may result in lower autofluorescence.[1] |
Quantitative Data Summary
The following table summarizes key quantitative parameters cited in protocols for reducing background fluorescence.
| Parameter | Recommended Value/Range | Expected Outcome | Reference(s) |
| Ligand:Copper Ratio (CuAAC) | At least 5:1 | Minimizes copper-mediated protein damage and radical formation. | [4] |
| TCEP Concentration (for thiol-rich samples) | Increase from 1 mM to 3 mM | Eliminates background from potential thiol-alkyne side reactions. | [4] |
| Strained Alkyne Concentration (SPAAC) | Lower to ~5 µM | Reduces non-specific signals in complex samples like cell lysates. | [4] |
| Quenching Efficiency (Cy7-DBCO on Cy5) | >90% signal reduction | Effectively quenches background from non-specifically bound Cy5 probe. | [12] |
Experimental Protocols
Protocol 1: General Protocol for Cellular Imaging with Cyanine5.5 Alkyne (CuAAC)
This protocol provides a general workflow for labeling azide-modified biomolecules in fixed cells. Optimization may be required for specific cell types and targets.
-
Cell Seeding and Fixation:
-
Grow adherent cells on sterile glass coverslips to the desired confluency.
-
Gently wash cells twice with 1X Phosphate Buffered Saline (PBS).
-
Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[1]
-
Wash cells three times with 1X PBS for 5 minutes each.[1]
-
(Optional Quenching): To reduce aldehyde-induced autofluorescence, incubate cells with 100 mM glycine in PBS for 15 minutes, followed by washing.[3]
-
-
Permeabilization:
-
Blocking:
-
Incubate cells in a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature to minimize non-specific dye binding.[1]
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. For a 100 µL reaction, combine the following in order:
-
Copper (II) Sulfate (CuSO₄) to a final concentration of 100 µM.
-
THPTA ligand to a final concentration of 500 µM (maintaining a 5:1 ligand-to-copper ratio).
-
Cyanine5.5 alkyne to its optimal final concentration (e.g., 1-5 µM, determined by titration).[3]
-
Sodium Ascorbate to a final concentration of 5 mM (add last to initiate the reaction).
-
-
Aspirate the blocking buffer from the cells and add the click reaction cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the samples using a fluorescence microscope with filters appropriate for Cyanine5.5 (Excitation max: ~675 nm, Emission max: ~694 nm).
-
Visualizations
Troubleshooting Workflow for High Background Fluorescence
Caption: A workflow for diagnosing and resolving high background fluorescence.
CuAAC Reaction Workflow and Mitigation Points
Caption: Key steps in the CuAAC workflow with points for background mitigation.
Decision Tree for Background Reduction Strategy
References
- 1. benchchem.com [benchchem.com]
- 2. Background in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Tips for Immunofluorescence Protocols [sigmaaldrich.com]
- 6. biotium.com [biotium.com]
- 7. youtube.com [youtube.com]
- 8. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. Fluorescence background quenching as a means to increase Signal to Background ratio - a proof of concept during Nerve Imaging - PMC [pmc.ncbi.nlm.nih.gov]
photobleaching issues with Cyanine5.5 alkyne chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address photobleaching issues encountered when using Cyanine5.5 (Cy5.5) alkyne chloride in fluorescence microscopy and other applications.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a concern with Cy5.5?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, like Cy5.5, upon exposure to excitation light.[1][2] This process leads to a loss of fluorescence, which can significantly compromise the quality and quantitative accuracy of imaging data, especially in experiments requiring long or repeated exposures.[3][4] While Cy5.5 is a bright and widely used near-infrared dye, it is susceptible to photobleaching, which can manifest as a gradual decrease in signal intensity over time.[1][5]
Q2: What factors contribute to the photobleaching of Cy5.5?
A2: Several factors can accelerate the photobleaching of Cy5.5:
-
High Excitation Power: Using a laser or light source at a high intensity increases the rate of photobleaching.[4][6]
-
Prolonged Exposure Time: Longer or more frequent exposure to excitation light leads to a greater degree of photobleaching.[1][4]
-
Presence of Molecular Oxygen: Reactive oxygen species (ROS) are major contributors to the photodegradation of cyanine dyes.[3][7]
-
Suboptimal Imaging Buffer: The pH and composition of the imaging buffer can influence the photostability of the dye.[2]
-
Environmental Factors: Cy5 dyes are known to be sensitive to environmental ozone, which can degrade the fluorophore.[1]
Q3: My Cy5.5 signal is weak or fades quickly. What can I do?
A3: A weak or rapidly fading signal is a common issue and can often be attributed to photobleaching. Here are some troubleshooting steps:
-
Reduce Excitation Power: Use the lowest laser power that provides an adequate signal-to-noise ratio.[4]
-
Minimize Exposure Time: Decrease the camera exposure time and the frequency of image acquisition.[1]
-
Use Antifade Reagents: Incorporate a commercial or homemade antifade reagent into your mounting medium or live-cell imaging buffer.[3][8][9]
-
Optimize Your Imaging Buffer: For live-cell imaging, consider using an imaging buffer containing an oxygen scavenging system.[6][10]
-
Choose a More Photostable Dye: If photobleaching remains a significant problem, consider using a more photostable alternative to Cy5.5.[11][12]
Troubleshooting Guides
Issue 1: Rapid Loss of Fluorescence Signal During Time-Lapse Imaging
If you observe a significant drop in your Cy5.5 fluorescence signal during a time-lapse experiment, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for rapid fluorescence signal loss.
Issue 2: Low Signal-to-Noise Ratio (SNR)
A low SNR can be caused by a weak signal due to photobleaching or high background fluorescence.
-
For Weak Signal: Refer to the troubleshooting steps in "Issue 1".
-
For High Background:
-
Ensure thorough washing steps to remove unbound Cy5.5 alkyne chloride after the click chemistry reaction.[1]
-
Use high-quality, clean glassware and reagents.[2]
-
Consider using a blocking solution if non-specific binding is suspected.
-
Use appropriate emission filters to minimize bleed-through from other fluorophores or autofluorescence.[2]
-
Quantitative Data
Table 1: Spectral Properties of Cyanine5.5 Alkyne Chloride
| Property | Value | Reference |
| Excitation Maximum (Ex) | ~678 nm | [13][14] |
| Emission Maximum (Em) | ~694 nm | [13][14] |
| Molar Extinction Coefficient | ~190,000 cm⁻¹M⁻¹ | [14][15] |
| Spectrally Similar Dyes | Alexa Fluor® 680, DyLight® 680, IRDye® 680 | [14][16] |
Table 2: Photostability Comparison of Far-Red Dyes
| Dye | Relative Photostability | Comments | Reference |
| Cyanine5 (Cy5) | Lower | Prone to photobleaching and ozone degradation. | [1][11] |
| Alexa Fluor 647 | Higher | Significantly more photostable than Cy5. Retained ~80% of initial fluorescence compared to 55% for Cy5 in one study. | [11] |
| iFluor® 647 | Higher | Reported to have higher photostability than Cy5. | [17] |
| ATTO 647N | Higher | Exhibits good photostability, often used in single-molecule studies. | [11][18] |
| Squaraine-rotaxanes | Superior | Showed a photobleaching half-life of 197-1080 seconds compared to 11 seconds for a Cy5 conjugate in one experiment. | [12] |
Experimental Protocols
Protocol 1: Standardized Photobleaching Assay
This protocol allows for the quantitative comparison of the photostability of different fluorophores.
-
Sample Preparation:
-
Prepare a solution of your Cy5.5-labeled biomolecule (e.g., antibody, oligonucleotide) at a working concentration.
-
Mount the sample on a microscope slide. For immobilized molecules, ensure a consistent surface coating.
-
-
Microscope Setup:
-
Use a fluorescence microscope with a laser line appropriate for Cy5.5 excitation (e.g., 633 nm or 647 nm).
-
Set the laser power to a constant and relevant level for your typical experiments.
-
Use an appropriate emission filter for Cy5.5.
-
-
Image Acquisition:
-
Select a field of view with clearly labeled structures.
-
Acquire a time-lapse series of images with a constant exposure time and frame rate.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the labeled structures in each frame of the time-lapse series.
-
Normalize the fluorescence intensity of each frame to the intensity of the first frame.
-
Plot the normalized intensity against time.
-
Fit the resulting decay curve to an exponential function to determine the photobleaching half-life (the time it takes for the fluorescence to decrease to 50% of its initial value).[2][19]
-
Protocol 2: Click Chemistry Labeling and Imaging with Minimized Photobleaching
This protocol outlines a general workflow for using Cy5.5 alkyne chloride for labeling azide-modified biomolecules, followed by imaging.
Caption: Experimental workflow for click chemistry labeling and imaging.
-
Prepare Reagents: Dissolve Cy5.5 alkyne chloride in anhydrous DMSO to make a stock solution (e.g., 10 mM).[20] Prepare stock solutions of copper(II) sulfate and a reducing agent (e.g., sodium ascorbate).
-
Click Reaction: In a microcentrifuge tube, combine your azide-modified biomolecule with the Cy5.5 alkyne, copper(II) sulfate, and the reducing agent in an appropriate buffer. The reaction is typically performed at room temperature.[13][14]
-
Purification: Remove excess dye and reaction components by a suitable method, such as size-exclusion chromatography or dialysis.[2]
-
Sample Preparation for Imaging:
-
Fixed Cells: After your experimental endpoint, fix and permeabilize the cells as required. Incubate with the purified Cy5.5-labeled biomolecule. After washing, mount the coverslip using a mounting medium containing an antifade reagent.[1]
-
Live Cells: Introduce the Cy5.5-labeled biomolecule to the cells in an appropriate imaging medium. Consider using a specialized live-cell imaging buffer containing antioxidants or an oxygen scavenging system.[21]
-
-
Imaging:
-
Locate the region of interest using low-intensity illumination.
-
Set the laser power for the 633/647 nm line to the minimum necessary for a clear signal.
-
Use the shortest possible exposure time.
-
For time-lapse experiments, increase the interval between acquisitions as much as the experimental design allows.[4]
-
Visualization of Photobleaching and Mitigation
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Antifade Reagents | Fluorescence Imaging | Tocris Bioscience [tocris.com]
- 4. biocompare.com [biocompare.com]
- 5. Cyanine5.5 Dye | AxisPharm [axispharm.com]
- 6. researchgate.net [researchgate.net]
- 7. A new structure–activity relationship for cyanine dyes to improve photostability and fluorescence properties for live cell imaging - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01574K [pubs.rsc.org]
- 8. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 9. SlowFade Antifade Reagents | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Squaraine-Rotaxanes: Superior Substitutes for Cy-5 in Molecular Probes for Near-Infrared Fluorescence Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. vectorlabs.com [vectorlabs.com]
- 16. vectorlabs.com [vectorlabs.com]
- 17. Are there any alternatives to Cy5? | AAT Bioquest [aatbio.com]
- 18. idtdna.com [idtdna.com]
- 19. researchgate.net [researchgate.net]
- 20. medchemexpress.com [medchemexpress.com]
- 21. forum.microlist.org [forum.microlist.org]
how to prevent aggregation of Cyanine5.5 alkyne conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the aggregation of Cyanine5.5 alkyne conjugates during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Cyanine5.5 alkyne and what are its common applications?
Cyanine5.5 (Cy5.5) alkyne is a near-infrared (NIR) fluorescent dye containing an alkyne functional group. This alkyne group allows the dye to be conjugated to molecules containing an azide group through a copper-catalyzed click chemistry reaction (CuAAC), forming a stable triazole linkage.[1][2] Its fluorescence in the NIR region is valuable for various applications, including in vivo imaging, where it minimizes autofluorescence from biological tissues.[1] It is commonly used to label biomolecules such as peptides, proteins, and oligonucleotides.[3]
Q2: What causes the aggregation of Cyanine5.5 alkyne conjugates?
The aggregation of Cyanine5.5 alkyne conjugates is primarily driven by the hydrophobic nature and the large, planar structure of the cyanine dye.[4] In aqueous solutions, these hydrophobic molecules tend to stack together to minimize their contact with water, leading to the formation of non-fluorescent H-aggregates.[5][6] This aggregation can be exacerbated by high dye concentrations and the presence of salts in the solution.[7][8]
Q3: What are H-aggregates and how do they affect my experiments?
H-aggregates are face-to-face stacks of dye molecules. Their formation leads to a blue-shift (hypsochromic shift) in the absorption spectrum and significant fluorescence quenching.[4][5][6] This reduction in fluorescence intensity can severely impact the sensitivity and quantitative accuracy of fluorescence-based assays.
Q4: How can I visually identify if my Cyanine5.5 alkyne has aggregated?
A visual sign of aggregation in a concentrated stock solution can be the appearance of a precipitate or a change in color. However, at lower concentrations, aggregation might not be visible. The most reliable way to detect aggregation is through UV-Vis spectrophotometry. A blue-shifted shoulder peak on the main absorbance peak is a characteristic sign of H-aggregate formation.
Troubleshooting Guide
Problem 1: My Cyanine5.5 alkyne solution appears to have precipitated after reconstitution.
-
Question: I dissolved my Cyanine5.5 alkyne in an aqueous buffer, and it immediately formed a precipitate. What went wrong?
-
Answer: Cyanine5.5 alkyne has very poor solubility in water.[9][10] Direct dissolution in aqueous buffers, especially at high concentrations, will likely lead to precipitation and aggregation. It is crucial to first dissolve the dye in an organic solvent.
Problem 2: I am observing low fluorescence signal in my labeling experiment.
-
Question: After conjugating Cyanine5.5 alkyne to my biomolecule in an aqueous buffer, the fluorescence intensity is much lower than expected. Why is this happening?
-
Answer: Low fluorescence is a common consequence of H-aggregation. Even if a visible precipitate is not present, the dye conjugates may have aggregated in the aqueous environment, leading to fluorescence quenching.[5] To mitigate this, ensure that the final concentration of the organic solvent from the dye's stock solution is sufficient to maintain its solubility and that the dye concentration itself is not too high.
Problem 3: My UV-Vis spectrum shows a blue-shifted shoulder peak.
-
Question: The UV-Vis spectrum of my Cyanine5.5 alkyne conjugate shows the expected peak around 678 nm, but also a significant shoulder at a shorter wavelength. What does this indicate?
-
Answer: This spectral feature is a strong indication of H-aggregate formation.[6] The shoulder peak represents the absorption of the aggregated dye molecules. To address this, you may need to optimize your labeling and purification protocols to minimize aggregation. This can include using a higher percentage of organic co-solvent in your reaction, working at lower dye concentrations, or using a water-soluble version of the dye.
Quantitative Data Summary
For optimal performance and to minimize aggregation, it is critical to work within the recommended solubility and concentration ranges for Cyanine5.5 alkyne.
| Parameter | Value | Solvent | Reference |
| Solubility | Good | DMF, DMSO, Acetonitrile | [9] |
| Practically Insoluble | Water (5.2 µM) | [9] | |
| Recommended Stock Concentration | 1-10 mM | DMSO or DMF | [3][11] |
| Recommended Final Concentration | < 0.2 µM | Aqueous Buffer with Co-solvent | [7] |
Experimental Protocols
Protocol for Dissolving and Handling Cyanine5.5 Alkyne to Prevent Aggregation
-
Reconstitution of Lyophilized Dye:
-
Before opening, centrifuge the vial of lyophilized Cyanine5.5 alkyne to ensure all the powder is at the bottom.
-
Add the appropriate volume of high-quality, anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to prepare a stock solution, typically between 1 and 10 mM.[3][11]
-
Vortex the solution thoroughly until all the dye is completely dissolved. The solution should be clear with no visible particulates.
-
-
Storage of Stock Solution:
-
Use in Aqueous Reactions (e.g., Click Chemistry):
-
When adding the Cyanine5.5 alkyne to your aqueous reaction mixture, ensure that the final concentration of the organic solvent (DMSO or DMF) is sufficient to maintain the dye's solubility. A final concentration of 5-20% organic solvent is often required.[]
-
Add the dye stock solution to the reaction mixture dropwise while vortexing to ensure rapid and uniform mixing, which helps prevent localized high concentrations that can lead to aggregation.
-
Keep the final concentration of the Cyanine5.5 alkyne conjugate as low as feasible for your application to further minimize the risk of aggregation.
-
Visualizations
Caption: Workflow for preparing and using Cyanine5.5 alkyne to minimize aggregation.
Caption: Monomeric vs. Aggregated states of Cyanine5.5 alkyne.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Cyanine 5.5 alkyne [equivalent to Cy5.5® alkyne] | AAT Bioquest [aatbio.com]
- 4. An anti-aggregation NIR-II heptamethine-cyanine dye with a stereo-specific cyanine for imaging-guided photothermal therapy - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Forcing aggregation of cyanine dyes with salts: a fine line between dimers and higher ordered aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lumiprobe.com [lumiprobe.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: Troubleshooting Low Signal with Cyanine5.5 Alkyne Labeling
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low fluorescence signal with Cyanine5.5 (Cy5.5) alkyne labeling experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue: Weak or No Fluorescence Signal
A diminished or absent fluorescence signal can arise from multiple factors throughout the experimental process, from the storage of reagents and the labeling reaction itself to the final imaging steps. The following sections detail the most common causes and offer targeted solutions.
Q1: Could my Cyanine5.5 alkyne dye have degraded?
Yes, improper storage or handling can lead to the degradation of the Cy5.5 alkyne dye, resulting in a significant loss of fluorescence.
-
Storage Conditions: Cy5.5 alkyne is sensitive to light and moisture. It should be stored at -20°C in the dark and under desiccated conditions.[1][2][3][4] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the dye into smaller, single-use amounts.[1]
-
Light Exposure: Prolonged exposure to light can cause photobleaching of the cyanine dye.[1] Always prepare solutions and perform labeling reactions in a light-protected environment.
-
Troubleshooting: If you suspect dye degradation, consider using a fresh, unopened vial of Cy5.5 alkyne for your experiment. You can also test the fluorescence of a diluted sample of your current stock on a fluorometer to check its emission profile.
Q2: Is the click chemistry reaction failing or inefficient?
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction is the core of the labeling process. Suboptimal reaction conditions are a frequent cause of low signal.
-
Reagent Preparation: The "click solution," particularly the copper(I) catalyst, must be freshly prepared before each use. Copper(I) is prone to oxidation to the inactive copper(II) state.[5]
-
Copper Source and Ligand: A copper(I) source (like CuBr or CuSO₄ with a reducing agent) and a copper-chelating ligand (such as TBTA or the water-soluble THPTA) are essential for an efficient reaction.[5][6][7] The ligand stabilizes the copper(I) oxidation state.
-
Reducing Agent: A reducing agent, typically sodium ascorbate, is required to reduce copper(II) to the catalytic copper(I) state.[5][7] This solution should also be freshly prepared as it can oxidize in air.[8]
-
Oxygen Removal: Dissolved oxygen can oxidize the copper(I) catalyst.[5] Degassing the reaction mixture can improve the efficiency of the click reaction.[8]
-
pH Conditions: The fluorescence of Cy5.5 is stable over a wide pH range of 4 to 10.[3][4][9] However, the click reaction itself may have an optimal pH depending on the specific protocol and biomolecules involved.
Q3: Are my experimental protocol and concentrations optimized?
Incorrect concentrations of reactants or suboptimal reaction parameters can lead to incomplete labeling.
-
Reagent Concentrations: The molar ratio of dye to the azide-modified molecule, as well as the concentrations of the catalyst components, are critical. An excess of the azide-containing molecule is often used.[7]
-
Reaction Time and Temperature: While click reactions are generally fast and can be performed at room temperature, reaction times of 30-60 minutes are common.[1][7] Some protocols may recommend longer incubation times.[6]
-
Solvent Choice: Cy5.5 alkyne is soluble in water and organic solvents like DMSO and DMF.[2][3][4][9] The choice of solvent should be compatible with your biomolecule of interest. For labeling reactions in aqueous buffers, a small percentage of an organic co-solvent may be necessary to ensure the dye remains in solution.[2]
-
Quenching Effects: A very high degree of labeling (DOL) can sometimes lead to dye-dye quenching, where the fluorescence of individual dye molecules is reduced due to their close proximity.[10] Additionally, conjugation near certain aromatic amino acids may also quench the fluorescence.[10]
Q4: Could the issue be with the post-labeling workflow or imaging?
Problems occurring after the labeling reaction can also manifest as a low signal.
-
Purification: Inadequate removal of unreacted Cy5.5 alkyne can result in high background fluorescence, which can make the specific signal appear weak. Ensure sufficient washing steps are included after the labeling reaction.[1] Methods like size-exclusion chromatography, dialysis, or precipitation can be used for purification.[6][10]
-
Imaging Settings: Incorrect microscope filter sets or imaging parameters will lead to poor signal detection. Ensure that the excitation and emission settings are appropriate for Cy5.5 (Excitation/Emission maximum ~678/694 nm).[9] Far-red dyes like Cy5.5 are not visible to the human eye and require a suitable camera for detection.[9][11]
Quantitative Data Summary
Table 1: Recommended Storage and Handling of Cyanine5.5 Alkyne
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C[1][2][3][4] | Prevents chemical degradation. |
| Storage Conditions | Desiccated and protected from light[1][2][3][4] | Minimizes hydrolysis and photobleaching. |
| Aliquoting | Aliquot into single-use volumes[1] | Avoids repeated freeze-thaw cycles. |
| Handling | Prepare solutions and conduct experiments in a light-protected environment | Prevents photobleaching. |
Table 2: General Concentration Ranges for Click Chemistry Reagents
| Reagent | Typical Stock Concentration | Typical Final Concentration/Ratio |
| Azide-modified Biomolecule | Varies | - |
| Cyanine5.5 Alkyne | 2.5 mM - 10 mM in DMSO or water[5][7][8] | Excess relative to the azide (e.g., 4-50 equivalents)[7] |
| Copper(II) Sulfate (CuSO₄) | 20 mM - 100 mM in water[5][7] | Varies with protocol |
| Copper(I) Bromide (CuBr) | 0.1 M in DMSO/t-BuOH[6] | Varies with protocol |
| Copper Ligand (e.g., THPTA, TBTA) | 100 mM - 200 mM in water or DMSO/t-BuOH[5][6][7] | Often a 1:2 to 1:5 ratio of Copper:Ligand[6][7] |
| Reducing Agent (e.g., Sodium Ascorbate) | 50 mM - 300 mM in water (freshly prepared)[5][7][8] | Excess relative to copper (e.g., 40 equivalents)[7] |
Experimental Protocols
Protocol 1: Standard Copper-Catalyzed Click Reaction (CuAAC) for Protein Labeling
This protocol is a starting point and may require optimization for your specific application.
-
Prepare Stock Solutions:
-
Cyanine5.5 Alkyne: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Azide-modified Protein: Prepare your protein sample in a phosphate-buffered saline (PBS) solution.
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.[5][7]
-
THPTA Ligand: Prepare a 100 mM stock solution in deionized water.[5][7]
-
Sodium Ascorbate: Freshly prepare a 300 mM stock solution in deionized water.[5]
-
-
Prepare the Click Reaction Cocktail:
-
Important: Prepare the cocktail immediately before use. The volumes below are for a single reaction and should be scaled as needed.
-
In a microcentrifuge tube, combine the following in order, vortexing briefly after each addition:
-
-
Initiate the Reaction:
-
Add 10 µL of the freshly prepared 300 mM sodium ascorbate solution to the reaction tube to initiate the click reaction.[5]
-
Vortex the mixture briefly.
-
-
Incubation:
-
Protect the reaction from light by wrapping the tube in aluminum foil or using an amber tube.
-
Incubate at room temperature for 30-60 minutes.[7]
-
-
Purification:
-
Remove unreacted dye and catalyst components. This can be achieved through methods such as protein precipitation (e.g., with cold acetone), followed by washing, or by using size-exclusion spin columns appropriate for your protein's molecular weight.[6]
-
Protocol 2: Troubleshooting Control Reaction
To determine if the low signal is due to a problem with your azide-modified biomolecule or the click reaction itself, perform a control reaction with a known azide-containing molecule.
-
Positive Control Azide: Use a commercially available small molecule azide or an azide-modified control protein.
-
Perform Labeling: Follow the steps outlined in Protocol 1 , substituting your experimental sample with the positive control azide.
-
Analysis:
-
Strong Signal: If the control reaction yields a strong fluorescent signal, it suggests that the Cy5.5 alkyne and the click reaction components are functioning correctly. The issue likely lies with the successful incorporation or accessibility of the azide group in your experimental sample.
-
Weak Signal: If the control reaction also results in a weak signal, this points to a problem with the Cy5.5 alkyne dye (potential degradation) or the click chemistry reagents and protocol.
-
Visualizations
Caption: Troubleshooting workflow for low Cyanine5.5 alkyne signal.
Caption: Diagram of the copper-catalyzed azide-alkyne cycloaddition (CuAAC).
References
- 1. benchchem.com [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. confluore.com [confluore.com]
- 6. Click Chemistry Design and Protocols [genelink.com]
- 7. broadpharm.com [broadpharm.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. biotium.com [biotium.com]
Technical Support Center: Optimizing Cyanine5.5 Alkyne for Cell Staining
Welcome to the technical support center for Cyanine5.5 (Cy5.5) Alkyne cell staining. This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions to ensure successful and reproducible cell labeling experiments using copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as click chemistry.
Frequently Asked Questions (FAQs)
Q1: What is Cyanine5.5 Alkyne and what is it used for?
A1: Cyanine5.5 Alkyne is a near-infrared (NIR) fluorescent dye containing an alkyne functional group.[1][2][3] It is used to label biomolecules that have been modified to contain an azide group through a highly specific and efficient bioorthogonal reaction called copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[1][4] This enables the fluorescent labeling of various targets within cells, such as proteins, glycans, and nucleic acids, for visualization by fluorescence microscopy.[1][5] Cy5.5 is known for its brightness and photostability, making it suitable for demanding imaging applications.[3]
Q2: What are the key components of the click chemistry reaction for cell staining?
A2: The core components for a successful CuAAC reaction in a biological context are:
-
Cyanine5.5 Alkyne: The fluorescent probe.
-
Azide-modified target: The biomolecule of interest within the cell that has been metabolically or enzymatically labeled with an azide group.
-
Copper(I) catalyst: Typically generated in situ from copper(II) sulfate (CuSO₄). The Cu(I) ion is essential for catalyzing the reaction.
-
Reducing agent: Commonly sodium ascorbate, which reduces Cu(II) to the active Cu(I) state.[6]
-
Copper-chelating ligand: A ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is crucial to stabilize the Cu(I) ion, enhance reaction efficiency, and reduce copper-mediated cytotoxicity.[6][7]
Q3: Is the copper catalyst toxic to cells?
A3: Yes, high concentrations of free copper ions can be toxic to cells.[8] It is critical to use a copper-chelating ligand like THPTA to protect cells from copper-induced damage and to minimize the concentration of copper sulfate used.[6][7] The protocols provided in this guide are designed to minimize cytotoxicity while ensuring efficient labeling.
Q4: Can I perform this labeling on live cells?
A4: Yes, with careful optimization of reagent concentrations and incubation times, Cy5.5 alkyne can be used for live-cell imaging. The provided protocol for live-cell staining is designed to maintain cell viability. It is crucial to use a biocompatible ligand like THPTA and to keep incubation times as short as possible.[7]
Experimental Protocols
Protocol 1: Live-Cell Staining with Cyanine5.5 Alkyne
This protocol is designed for labeling azide-modified biomolecules on the surface of or within live mammalian cells.
Materials:
-
Cells cultured on glass-bottom dishes or chamber slides, seeded to achieve 70-80% confluency.[8]
-
Cyanine5.5 Alkyne
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture medium
-
Dimethyl sulfoxide (DMSO)
Stock Solutions:
-
10 mM Cyanine5.5 Alkyne: Dissolve 1 mg of Cy5.5 Alkyne in the appropriate volume of DMSO. Store at -20°C, protected from light.
-
100 mM Copper(II) Sulfate: Dissolve in sterile water. Store at 4°C.
-
500 mM THPTA: Dissolve in sterile water. Store at 4°C.
-
500 mM Sodium Ascorbate: Prepare fresh for each experiment by dissolving in sterile water.
Staining Procedure:
-
Cell Preparation: Grow cells to the desired confluency (typically 70-80%).[8] Wash the cells twice with pre-warmed, sterile PBS.
-
Prepare Click Reaction Cocktail (prepare immediately before use):
-
In a microcentrifuge tube, combine the following in order:
-
Cell culture medium (serum-free) to the desired final volume.
-
Copper(II) Sulfate (to a final concentration of 50-100 µM).
-
THPTA (to a final concentration of 250-500 µM).
-
Cyanine5.5 Alkyne (to a final concentration of 5-20 µM).
-
-
Vortex briefly to mix.
-
Add Sodium Ascorbate (to a final concentration of 2.5-5 mM).
-
Vortex immediately and thoroughly.
-
-
Staining: Aspirate the PBS from the cells and add the click reaction cocktail.
-
Incubation: Incubate the cells for 10-30 minutes at 37°C, protected from light.
-
Washing: Aspirate the staining solution and wash the cells three times with pre-warmed cell culture medium.
-
Imaging: Image the cells immediately using a fluorescence microscope with appropriate filters for Cy5.5 (Excitation/Emission: ~678/694 nm).
Protocol 2: Fixed-Cell Staining with Cyanine5.5 Alkyne
This protocol is for labeling azide-modified biomolecules in fixed and permeabilized cells.
Materials:
-
Cells cultured on coverslips or chamber slides.
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (for permeabilization)
-
3% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)
-
Click chemistry reagents as listed in Protocol 1.
Staining Procedure:
-
Cell Fixation: Wash cells with PBS, then fix with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash three times with PBS.
-
Permeabilization (for intracellular targets): Incubate with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash three times with PBS.
-
Blocking: Incubate with 3% BSA in PBS for 30 minutes at room temperature.
-
Prepare Click Reaction Cocktail: Prepare as described in Protocol 1, using PBS as the solvent instead of cell culture medium.
-
Staining: Remove the blocking buffer and add the click reaction cocktail.
-
Incubation: Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash three times with PBS.
-
Mounting and Imaging: Mount the coverslips with an appropriate mounting medium and image.
Quantitative Data Summary
The following tables provide recommended starting concentrations and ranges for the key components of the click chemistry reaction. These should be optimized for your specific cell type and experimental conditions.
Table 1: Recommended Reagent Concentrations for Live-Cell Staining
| Reagent | Starting Concentration | Concentration Range |
| Cyanine5.5 Alkyne | 10 µM | 5 - 20 µM |
| Copper(II) Sulfate | 50 µM | 25 - 100 µM |
| THPTA | 250 µM | 125 - 500 µM (maintain 5:1 ratio with CuSO₄) |
| Sodium Ascorbate | 2.5 mM | 1 - 5 mM |
Table 2: Recommended Reagent Concentrations for Fixed-Cell Staining
| Reagent | Starting Concentration | Concentration Range |
| Cyanine5.5 Alkyne | 20 µM | 10 - 40 µM |
| Copper(II) Sulfate | 100 µM | 50 - 200 µM |
| THPTA | 500 µM | 250 - 1000 µM (maintain 5:1 ratio with CuSO₄) |
| Sodium Ascorbate | 5 mM | 2.5 - 10 mM |
Table 3: Experimental Parameters
| Parameter | Recommendation |
| Cell Density | 70-80% confluency for adherent cells[8] |
| Live-Cell Incubation Time | 10 - 30 minutes |
| Fixed-Cell Incubation Time | 30 - 60 minutes |
| Temperature | 37°C for live cells; Room temperature for fixed cells |
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Weak or No Signal | Inefficient click reaction. | - Ensure the sodium ascorbate solution is freshly prepared.[9] - Increase the concentration of Cy5.5 alkyne and/or copper sulfate within the recommended range. - Increase the incubation time. |
| Low abundance of the azide-labeled target. | - Optimize the metabolic or enzymatic labeling step to increase the incorporation of the azide tag. | |
| Photobleaching of Cy5.5. | - Minimize exposure of the sample to excitation light. - Use an anti-fade mounting medium for fixed cells. | |
| High Background | Non-specific binding of Cy5.5 alkyne. | - Decrease the concentration of Cy5.5 alkyne.[10] - Increase the number and duration of wash steps after staining.[11] - For fixed cells, ensure the blocking step is sufficient. |
| Precipitation of the click reaction cocktail. | - Prepare the click reaction cocktail immediately before use and ensure all components are fully dissolved. - Add the sodium ascorbate last and mix immediately. | |
| Cell Death/Toxicity (Live-Cell Staining) | Copper toxicity. | - Decrease the concentration of copper sulfate. - Ensure the THPTA to copper sulfate ratio is at least 5:1.[6] - Reduce the incubation time. |
Visualized Workflows and Pathways
Caption: Workflow for live-cell staining using Cy5.5 alkyne.
Caption: Troubleshooting logic for common Cy5.5 alkyne staining issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. biotium.com [biotium.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vectorlabs.com [vectorlabs.com]
- 7. scispace.com [scispace.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Cyanine 5.5 alkyne [equivalent to Cy5.5® alkyne] | AAT Bioquest [aatbio.com]
- 11. Practical considerations for data exploration in quantitative cell biology - PMC [pmc.ncbi.nlm.nih.gov]
effect of pH on Cyanine5.5 alkyne fluorescence stability
This technical support center provides troubleshooting guidance and frequently asked questions regarding the fluorescence stability of Cyanine5.5 (Cy5.5) alkyne, with a specific focus on the effects of pH. This guide is intended for researchers, scientists, and drug development professionals utilizing Cy5.5 alkyne in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for maintaining the fluorescence stability of Cyanine5.5 alkyne?
A1: The fluorescence of Cyanine5.5 alkyne is generally stable and insensitive to pH in the range of pH 4 to 10.[1][2][3] Within this range, the fluorescence intensity is expected to remain constant with minimal variation.[4]
Q2: Will the fluorescence of my Cy5.5 alkyne be quenched or enhanced by acidic or basic conditions outside the recommended range?
A2: While Cy5.5 is robust within the pH 4-10 range, extreme pH values outside of this window may affect the dye's stability and fluorescence.[1][2][3] For instance, very basic conditions (pH > 8 or higher) can potentially lead to instability of the Cy5 dye.[5] Some specialized cyanine dyes are designed to be pH-responsive, but standard Cy5.5 is not.[6][7]
Q3: How does the fluorescence of Cy5.5 compare to other cyanine dyes in terms of pH stability?
A3: Cy5.5 shares its pH stability with other common cyanine dyes like Cyanine5 and sulfo-Cyanine5, which also show pH-independent fluorescence.[4] Generally, cyanine dyes are known to be stable across a broad pH range, typically from pH 3 to 10.[8]
Q4: Can I use Cy5.5 alkyne for experiments in live cells where pH can fluctuate?
A4: Yes, due to its high stability in the physiological pH range, Cy5.5 alkyne is well-suited for live-cell imaging and other biological applications where minor pH fluctuations may occur.
Q5: What are the recommended storage conditions for Cy5.5 alkyne to ensure its stability?
A5: To maintain the integrity of the dye, it is recommended to store Cy5.5 alkyne at -20°C in a desiccated, dark environment.[2][3] For solutions, it is best to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving Cy5.5 alkyne.
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no fluorescence signal | pH outside optimal range: The experimental buffer is too acidic or basic. | Verify the pH of all buffers and solutions and adjust to be within the pH 4-10 range. |
| Photobleaching: The sample was exposed to excessive light. | Minimize light exposure to the sample. Use an anti-fade mounting medium if applicable. Be aware that the presence of oxygen can increase photobleaching.[9] | |
| Degradation of the dye: Improper storage or handling. | Ensure the dye is stored correctly at -20°C and protected from light and moisture. Prepare fresh solutions from stock. | |
| Inefficient labeling: The click chemistry reaction was incomplete. | Optimize the click chemistry reaction conditions (catalyst, temperature, reaction time). | |
| Inconsistent fluorescence intensity | pH variability: Inconsistent pH across different samples or within a single sample over time. | Ensure consistent and stable buffering of all samples. |
| Aggregation of the dye: High concentrations of the dye can lead to aggregation and self-quenching. | Work with optimal, non-aggregating concentrations of the dye. | |
| Unexpected shift in emission spectrum | Environmental effects: The local environment of the dye can influence its spectral properties. | Consider the polarity and composition of the solvent or binding site. While Cy5.5 is generally stable, extreme environmental changes can have an effect. |
| Contamination: Presence of fluorescent contaminants. | Use high-purity solvents and reagents. Run a blank control to check for background fluorescence. |
Experimental Protocols
Protocol for Assessing the pH Stability of Cyanine5.5 Alkyne Fluorescence
This protocol outlines a method to determine the effect of pH on the fluorescence intensity of Cy5.5 alkyne.
1. Materials:
- Cyanine5.5 alkyne
- DMSO (anhydrous)
- A series of buffer solutions with varying pH values (e.g., pH 3, 4, 5, 6, 7, 8, 9, 10, 11)
- Fluorometer or fluorescence plate reader
- Cuvettes or microplates
2. Procedure:
- Prepare a stock solution of Cy5.5 alkyne: Dissolve Cy5.5 alkyne in DMSO to a concentration of 1 mM.
- Prepare working solutions: Dilute the stock solution in each of the different pH buffer solutions to a final concentration of 1 µM.
- Incubation: Allow the working solutions to equilibrate at room temperature for 10-15 minutes, protected from light.
- Fluorescence Measurement:
- Set the excitation wavelength of the fluorometer to the absorption maximum of Cy5.5 (approximately 678 nm).
- Measure the fluorescence emission at the emission maximum (approximately 694 nm) for each sample.
- Data Analysis:
- Plot the fluorescence intensity as a function of pH.
- Normalize the fluorescence intensity values to the value at pH 7.4 to easily visualize the relative change in fluorescence.
Visualizations
Caption: Experimental workflow for assessing the pH stability of Cy5.5 alkyne fluorescence.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. help.lumiprobe.com [help.lumiprobe.com]
- 5. researchgate.net [researchgate.net]
- 6. biocompare.com [biocompare.com]
- 7. Rational design of pH-responsive near-infrared spirocyclic cyanines: the effects of substituents and the external environment - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC01484G [pubs.rsc.org]
- 8. Cyanine 5 alkyne [equivalent to Cy5® alkyne] | AAT Bioquest [aatbio.com]
- 9. Pentamethine Sulfobenzoindocyanine Dyes with Low Net Charge States and High Photostability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Cyanine5.5-Labeled Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing unconjugated Cyanine5.5 (Cy5.5) alkyne from their experimental samples. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unconjugated Cy5.5 alkyne from my labeled sample?
It is imperative to remove unconjugated dye for several reasons. Its presence can lead to high background signals, inaccurate quantification of labeling efficiency, and non-specific signals in imaging or binding assays.[1] Failure to remove the free dye can compromise the reliability and reproducibility of your experimental results.
Q2: What are the most common methods to remove free Cy5.5 alkyne?
The most common purification methods leverage the size difference between the labeled macromolecule (e.g., protein, antibody, oligonucleotide) and the small, unconjugated Cy5.5 alkyne molecule (approx. 1 kDa).[2] These techniques include:
-
Size Exclusion Chromatography (SEC) / Gel Filtration: Separates molecules based on their size. Larger, labeled molecules elute first, while the smaller, free dye is retained longer.[1][3]
-
Dialysis: Uses a semi-permeable membrane with a specific molecular weight cut-off (MWCO) to allow small molecules like free dye to diffuse out into a larger volume of buffer, while retaining the larger, labeled molecule.[1][4]
-
Solid-Phase Extraction (SPE): Typically uses a reversed-phase resin to retain the labeled molecule based on hydrophobicity, while allowing polar impurities to be washed away. The purified product is then eluted with an organic solvent.[5][6]
Q3: How do I determine if the purification was successful?
After purification, it is essential to calculate the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each biomolecule.[1] This is typically done by measuring the absorbance of the purified sample at 280 nm (for protein) and at the absorbance maximum for Cy5.5 (around 650 nm).[1][7] An optimal DOL for Cy5.5 is generally between 2 and 4 to maximize fluorescence without causing self-quenching.[1]
Purification Protocols and Experimental Workflows
Below are detailed protocols for the most common purification methods.
Method 1: Size Exclusion Chromatography (SEC) / Gel Filtration
This method is ideal for a wide range of biomolecules and offers good resolution. Spin columns are a rapid format of SEC suitable for small sample volumes.[1]
Caption: Workflow for removal of unconjugated Cy5.5 alkyne using Size Exclusion Chromatography.
Detailed Protocol: Spin Column Format
-
Prepare the Column: Snap off the bottom closure of a spin column and place it in a collection tube. Centrifuge at 1,500 x g for 1 minute to remove the storage buffer. Discard the flow-through.[1][8]
-
Equilibrate: Add 150-200 µL of elution buffer (e.g., PBS) to the column. Centrifuge at 1,500 x g for 1-2 minutes. Repeat this step at least twice, discarding the flow-through each time.[1]
-
Load Sample: Move the column to a fresh collection tube. Carefully load your labeling reaction mixture (typically up to 110 µL) onto the center of the resin bed.[1][9]
-
Elute Labeled Product: Centrifuge the column at 1,500 x g for 2 minutes. The eluate in the collection tube contains your purified, labeled biomolecule. The free Cy5.5 dye remains in the column resin.[1][7]
| Parameter | Recommendation |
| Resin Type | Sephadex G-25, G-50[2][3] |
| Sample Volume | Up to 30% of the total column volume[3] |
| Centrifugation Speed | 1,500 x g[1][7][8] |
| Elution Buffer | Phosphate-Buffered Saline (PBS) or other suitable buffer[1] |
Method 2: Dialysis
Dialysis is a simple and cost-effective method for removing small molecules, but it is generally a slower process.
Caption: General workflow for the removal of free Cy5.5 alkyne via dialysis.
Detailed Protocol
-
Prepare Dialysis Tubing: Cut the dialysis tubing to the appropriate length and pre-wet it in the dialysis buffer as per the manufacturer's instructions.[10]
-
Load Sample: Secure one end of the tubing with a clip or knot. Load your sample into the tubing, leaving some space for potential volume increase. Secure the other end.[10]
-
Dialysis: Immerse the sealed tubing in a beaker containing dialysis buffer. The buffer volume should be at least 200-500 times the sample volume.[4][11] Stir the buffer gently at 4°C.[10]
-
Buffer Exchange: Change the dialysis buffer at least 3 times. A typical schedule is two changes of 1-2 hours each, followed by an overnight dialysis.[11]
-
Sample Recovery: Carefully remove the tubing from the buffer, wipe the outside, and transfer the purified sample to a clean tube.[1]
| Parameter | Recommendation |
| MWCO | 12,000–14,000 Da for IgG antibodies[10] |
| Buffer to Sample Ratio | ≥ 200:1 (v/v)[4][11] |
| Temperature | 4°C[10] |
| Duration | At least 6 hours per buffer exchange; often performed overnight[10][11] |
Method 3: Reversed-Phase Solid-Phase Extraction (RP-SPE)
RP-SPE is a rapid and effective method, particularly for purifying peptides and oligonucleotides. It separates molecules based on their hydrophobicity.[5][6]
Caption: Workflow for purifying Cy5.5 alkyne-labeled molecules using Reversed-Phase SPE.
Detailed Protocol for Peptides
-
Conditioning: Condition the RP-SPE cartridge (e.g., C18) with a high organic solvent (e.g., 100% acetonitrile).
-
Equilibration: Equilibrate the cartridge with an aqueous, low-pH buffer (e.g., 0.1% Trifluoroacetic Acid (TFA) in water).
-
Sample Loading: Acidify your sample with an appropriate acid (e.g., TFA) and load it onto the cartridge.[6] The labeled peptide will bind to the stationary phase.
-
Washing: Wash the cartridge with the aqueous, low-pH buffer to remove unbound dye and other hydrophilic impurities.
-
Elution: Elute the purified, labeled peptide with a buffer containing a higher concentration of organic solvent (e.g., 30-40% acetonitrile with 0.1% TFA).[6] The optimal elution percentage may need to be determined empirically.[5]
| Parameter | Recommendation |
| Stationary Phase | C18 (Reversed-Phase)[12] |
| Sample Loading Buffer | High aqueous, low pH (e.g., 0.1% TFA in water)[6] |
| Wash Buffer | High aqueous, low pH (e.g., 0.1% TFA in water) |
| Elution Buffer | Higher organic content (e.g., 30-40% Acetonitrile in 0.1% TFA water)[6] |
Troubleshooting Guide
Problem 1: Free dye is still present in the sample after purification.
Caption: Troubleshooting logic for the presence of residual free dye post-purification.
-
Possible Cause (SEC): The fractionation range of your SEC resin may be too large for your biomolecule, leading to poor separation from the free dye.[2]
-
Solution: Choose a resin with a smaller fractionation range. For example, if purifying a ~5 kDa protein, a resin like Superdex 30 would be more effective than Superdex 75.[2]
-
-
Possible Cause (Dialysis): The MWCO of the dialysis membrane may be too large, or the dialysis time and number of buffer changes were insufficient.
-
Solution: Ensure the MWCO is well above the dye's molecular weight but below your protein's. Increase the dialysis duration and perform at least three buffer changes with a large buffer-to-sample volume ratio.[11]
-
-
Possible Cause (General): The column or membrane was overloaded with the sample.
Problem 2: Poor recovery of the labeled biomolecule.
-
Possible Cause: Your biomolecule is non-specifically interacting with the purification matrix (e.g., SEC resin, SPE stationary phase).
-
Solution (SEC): Increase the ionic strength of your buffer by adding 0.15–0.2 M NaCl to minimize electrostatic interactions.[15]
-
Solution (SPE): Ensure the elution buffer has sufficient organic content to release your molecule from the reversed-phase resin.
-
-
Possible Cause: The labeled protein has precipitated or aggregated.
Problem 3: The calculated Degree of Labeling (DOL) is too high or too low.
-
Possible Cause (Too High): Incomplete removal of free dye, which also absorbs at ~650 nm, will artificially inflate the DOL calculation.
-
Solution: Re-purify the sample using one of the methods described. Consider using a secondary, orthogonal method (e.g., dialysis after SEC) for higher purity.
-
-
Possible Cause (Too Low): The labeling reaction was inefficient.
Post-Purification Analysis: Calculating the Degree of Labeling (DOL)
To assess the final product, calculate the DOL using the following formulas based on absorbance measurements from a spectrophotometer.[1]
-
Measure Absorbance: Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and ~650 nm (A₆₅₀).
-
Calculate Protein Concentration: Protein Concentration (M) = [A₂₈₀ - (A₆₅₀ × CF)] / ε_protein
-
Calculate Degree of Labeling (DOL): DOL = A₆₅₀ / (ε_dye × Protein Concentration (M))
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. harvardapparatus.com [harvardapparatus.com]
- 4. Overview of dialysis, desalting, buffer exchange and protein concentration | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. assaygenie.com [assaygenie.com]
- 8. abcam.com [abcam.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Azide Removal by Dialysis Protocol | Rockland [rockland.com]
- 11. home.sandiego.edu [home.sandiego.edu]
- 12. UWPR [proteomicsresource.washington.edu]
- 13. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 14. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 15. goldbio.com [goldbio.com]
- 16. サイズ排除クロマトグラフィーの試料調製 [sigmaaldrich.com]
- 17. jenabioscience.com [jenabioscience.com]
Technical Support Center: Cyanine5.5 Alkyne for In Vivo Studies
Welcome to the technical support center for Cyanine5.5 (Cy5.5) alkyne. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for using Cy5.5 alkyne in preclinical in vivo imaging studies. Here you will find answers to frequently asked questions, troubleshooting guides for common challenges, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is Cyanine5.5 (Cy5.5) alkyne and why is it used for in vivo imaging?
Cyanine5.5 (Cy5.5) alkyne is a near-infrared (NIR) fluorescent dye functionalized with an alkyne group.[1] It is widely used for in vivo imaging for several key reasons:
-
Near-Infrared (NIR) Emission: Its fluorescence falls within the NIR window (approximately 650-900 nm), where biological tissues have minimal absorbance and autofluorescence.[2][3] This allows for deeper tissue penetration and a higher signal-to-background ratio compared to dyes that emit in the visible spectrum.[4]
-
Click Chemistry Compatibility: The terminal alkyne group allows for a highly specific and efficient covalent reaction with molecules containing an azide group.[5][6] This bioorthogonal reaction, known as "click chemistry," is ideal for labeling biomolecules in complex biological environments without interfering with native processes.[7][8]
-
Brightness and Photostability: Cy5.5 is a bright and relatively photostable dye, making it suitable for demanding imaging applications that require sensitive detection.[3][9]
Q2: What is "click chemistry" and how does it apply to Cy5.5 alkyne in vivo?
"Click chemistry" refers to a class of reactions that are rapid, specific, and high-yielding. For in vivo studies with Cy5.5 alkyne, the most common type is the Azide-Alkyne Cycloaddition. This can be performed in two main ways:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the archetypal click reaction, where a copper(I) catalyst facilitates the formation of a stable triazole linkage between an alkyne (on the Cy5.5 dye) and an azide (on the target molecule).[10] While highly efficient, the potential toxicity of copper is a significant consideration for live-cell and in vivo applications.[11][12]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free version of the reaction that uses a strained cyclooctyne instead of a simple terminal alkyne.[10][13] The ring strain in the cyclooctyne is sufficient to drive the reaction with an azide without the need for a toxic catalyst, making it more suitable for live-organism imaging.[13][14]
The general in vivo strategy is a two-step process: first, a biomolecule or cell is tagged with an azide; second, the Cy5.5 alkyne is administered and "clicks" to the azide-tagged target for visualization.[8]
Q3: What are the primary challenges of using Cy5.5 alkyne for in vivo studies?
Researchers may face several challenges, including:
-
Poor Aqueous Solubility: Unmodified cyanine dyes can be hydrophobic, leading to aggregation in biological buffers and non-specific binding in vivo.[15][16]
-
Non-specific Binding and Uptake: The physicochemical properties of the dye itself can cause it to accumulate in certain tissues, particularly organs of the reticuloendothelial system like the liver and spleen, leading to high background signals.[17]
-
Photobleaching and Photoconversion: Although relatively stable, prolonged exposure to excitation light can lead to irreversible photobleaching (loss of fluorescence)[9][18] or photoconversion, where the dye's spectral properties change (e.g., Cy5.5 converting to a Cy3.5-like product).[19]
-
Inefficient In Vivo Click Reaction: The kinetics and efficiency of the click reaction can be slower in a complex biological system compared to in vitro conditions, potentially requiring optimization of probe concentration and incubation times.[20][21]
-
Rapid Clearance: Free or poorly conjugated dye may be quickly eliminated from the body, primarily through renal or hepatobiliary routes, limiting the time available for imaging.[22][23]
Q4: How does the biodistribution of free Cy5.5 dye compare to a Cy5.5-conjugated targeting molecule?
Free Cy5.5 dye injected intravenously is typically cleared rapidly from circulation.[22] It often shows transient, high fluorescence intensity in organs responsible for metabolism and excretion, such as the liver and kidneys, before being eliminated.[22][23] In contrast, when Cy5.5 is conjugated to a targeting molecule (like an antibody or peptide), its biodistribution is dictated by the pharmacokinetics of that molecule.[24] This leads to a longer circulation time and specific accumulation at the target site (e.g., a tumor), resulting in a higher tumor-to-background ratio over time.[4][24]
Troubleshooting Guide
Problem 1: Low or No Fluorescence Signal at the Target Site
This is a common issue that can stem from problems with the probe, the reaction, or the imaging setup.
| Possible Cause | Suggested Solution & Rationale |
| Inefficient In Vivo Click Reaction | Optimize Reaction Conditions: For CuAAC, ensure the use of a biocompatible copper-chelating ligand (e.g., BTTAA) to protect the catalyst and enhance reaction efficiency.[25] For both CuAAC and SPAAC, verify the integrity of the azide and alkyne functional groups. Consider increasing the concentration of the injected Cy5.5 alkyne probe or extending the time between probe administration and imaging to allow for more complete reaction.[20][21] |
| Probe Instability or Degradation | Proper Storage and Handling: Store Cy5.5 alkyne desiccated and protected from light at -20°C.[16][26] Avoid repeated freeze-thaw cycles. Prepare solutions fresh before use. Dye degradation can lead to a complete loss of fluorescence. |
| Photobleaching | Adjust Imaging Parameters: Reduce the intensity of the excitation laser and minimize the exposure time.[9] Ensure the use of appropriate optical filters to collect only the desired emission signal. For long-term or repeated imaging, consider using photostabilizing agents if compatible with the experimental model.[18] |
| Rapid Probe Clearance | Confirm Conjugation: Ensure the Cy5.5 alkyne has been successfully conjugated to the targeting molecule. Unconjugated dye will be cleared rapidly.[22] Analyze the conjugate using techniques like SDS-PAGE or HPLC to confirm labeling. |
| Incorrect Imaging Settings | Verify Filter Sets and Laser Lines: Ensure the imaging system's excitation and emission filters are appropriate for Cy5.5 (e.g., Excitation: ~675 nm, Emission: ~694 nm).[3][27] Using incorrect filters will result in poor or no signal detection. |
Troubleshooting Workflow: Low Signal
Caption: Troubleshooting flowchart for low fluorescence signal.
Problem 2: High Background Signal or Non-Specific Staining
High background can obscure the specific signal from your target, reducing sensitivity and making quantification difficult.
| Possible Cause | Suggested Solution & Rationale |
| Probe Aggregation | Improve Solubility: Cy5.5 alkyne is often soluble in organic solvents like DMSO but can aggregate in aqueous buffers.[15][16] Prepare a concentrated stock in DMSO and dilute it into the final injection vehicle just before use.[5] Using a sulfonated version of Cy5.5 alkyne significantly increases water solubility and reduces aggregation.[26][28] Filter the final injection solution through a 0.22 µm filter. |
| Non-specific Tissue Uptake | Baseline Imaging and Controls: Always acquire a baseline image before injecting the probe to assess tissue autofluorescence.[27] Inject a control group of animals with unconjugated Cy5.5 dye to understand its intrinsic biodistribution and clearance pattern.[29] This helps differentiate non-specific dye accumulation from specific targeting. |
| High Probe Concentration | Dose Optimization: Using an excessively high dose of the probe can lead to saturation of clearance mechanisms and increased non-specific uptake. Perform a dose-response study to find the optimal concentration that provides a good target signal with minimal background.[17] |
| Long Circulation Time | Optimize Imaging Timepoint: Image at multiple time points post-injection.[27] The optimal imaging window is when the probe has maximally accumulated at the target site while non-specifically bound probe has been cleared from circulation and other tissues.[24] |
Data Presentation
Table 1: Spectral and Physicochemical Properties of Cy5.5 Alkyne
| Property | Value | Reference |
| Excitation Maximum (Ex) | ~673 - 678 nm | [1][3] |
| Emission Maximum (Em) | ~694 - 707 nm | [1][3] |
| Extinction Coefficient | ~190,000 - 209,000 M⁻¹cm⁻¹ | [1][3] |
| Quantum Yield | ~0.2 | [1] |
| Recommended Laser Line | 670 nm | [23] |
| Solubility | DMSO, DMF, DCM | [1][3] |
| Storage | -20°C, Desiccated, Protected from Light | [3] |
Table 2: Illustrative Ex Vivo Biodistribution Data (Fictional)
This table illustrates how biodistribution data might be presented. Actual profiles depend heavily on the targeting molecule. The data shows the percentage of the injected dose per gram of tissue (%ID/g) at 24 hours post-injection.
| Organ | Free Cy5.5 Dye (%ID/g) | Cy5.5-Antibody Conjugate (%ID/g) | Reference |
| Blood | 0.5 ± 0.1 | 5.2 ± 1.5 | [22][27] |
| Liver | 15.2 ± 3.5 | 10.1 ± 2.8 | [22][27] |
| Spleen | 8.1 ± 2.1 | 6.5 ± 1.9 | [27] |
| Kidneys | 20.5 ± 4.2 | 8.3 ± 2.2 | [22][27] |
| Lungs | 2.3 ± 0.8 | 3.1 ± 0.9 | [22][27] |
| Tumor | 1.1 ± 0.4 | 12.5 ± 3.1 | [27] |
Experimental Protocols
Protocol 1: General Workflow for In Vivo Imaging with Pre-Targeting
This protocol describes a two-step "pre-targeting" approach where an azide-modified targeting molecule is administered first, followed by the Cy5.5 alkyne probe.
Workflow Diagram
Caption: Two-step pre-targeting workflow for in vivo click chemistry.
Methodology
-
Animal Preparation: Use healthy or tumor-bearing mice according to an institutionally approved animal protocol. Anesthetize the mice (e.g., with isoflurane) for all injections and imaging procedures.[8][27]
-
Step 1: Administer Targeting Molecule:
-
Inject the azide-modified targeting molecule (e.g., antibody, peptide) intravenously (IV) via the tail vein.
-
Allow the molecule to circulate and accumulate at the target site. The incubation period is critical and depends on the pharmacokinetics of the targeting molecule (typically 24-72 hours for antibodies).[14]
-
-
Step 2: Imaging and Probe Administration:
-
Anesthetize the mouse and acquire a baseline whole-body fluorescence image to measure autofluorescence.[27]
-
Prepare the Cy5.5 alkyne solution in a sterile vehicle (e.g., PBS with <5% DMSO). A typical dose is 1-5 nmol per mouse in a 100-200 µL volume.[27]
-
Inject the Cy5.5 alkyne probe via the tail vein.
-
Acquire images at various time points post-injection (e.g., 1, 4, 6, 24 hours) to determine the optimal imaging window where the signal-to-background ratio is highest.[27]
-
Use appropriate filters for Cy5.5 (e.g., Excitation: 670 nm, Emission: >690 nm).[23]
-
Protocol 2: Ex Vivo Organ Analysis for Biodistribution
This protocol is performed at the end of the in vivo imaging study to quantify probe distribution in major organs.
-
Euthanasia and Perfusion: At the final imaging time point, euthanize the mouse according to institutional guidelines.[27]
-
Organ Dissection: Perfuse the circulatory system with saline to remove blood from the organs, which can be a source of fluorescence signal.[27] Carefully dissect the major organs (liver, spleen, kidneys, lungs, heart, etc.) and the tumor, if applicable.
-
Ex Vivo Imaging: Arrange the dissected organs in a petri dish or on a non-fluorescent surface within the imaging chamber. Acquire a fluorescence image of all organs simultaneously using the same imaging parameters.[27]
-
Data Quantification:
-
Using the imaging software, draw Regions of Interest (ROIs) around each organ and measure the average fluorescence intensity.[27]
-
Normalize the intensity values to the exposure time and ROI area.
-
To express the data as % Injected Dose per Gram (%ID/g), create a standard curve by imaging known concentrations of the Cy5.5-labeled compound.[27]
-
Weigh each organ and calculate the %ID/g for quantitative comparison.
-
References
- 1. Cy5.5 alkyne, 1628790-37-3 | BroadPharm [broadpharm.com]
- 2. Which cyanine dyes can be used for in vivo imaging applications? | AAT Bioquest [aatbio.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Tumor labeling in vivo using cyanine-conjugated monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyanine 5.5 alkyne [equivalent to Cy5.5® alkyne] | AAT Bioquest [aatbio.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. lifetein.com [lifetein.com]
- 10. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]
- 11. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Interventional nuclear medicine: “click” chemistry as an in vivo targeting strategy for imaging microspheres and bacteria - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 15. lumiprobe.com [lumiprobe.com]
- 16. lumiprobe.com [lumiprobe.com]
- 17. Not So Innocent: Impact of Fluorophore Chemistry on the In Vivo Properties of Bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Distribution and accumulation of Cy5.5-labeled thermally cross-linked superparamagnetic iron oxide nanoparticles in the tissues of ICR mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. In vivo biodistribution and lifetime analysis of cy5.5-conjugated rituximab in mice bearing lymphoid tumor xenograft using time-domain near-infrared optical imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 26. lumiprobe.com [lumiprobe.com]
- 27. benchchem.com [benchchem.com]
- 28. lumiprobe.com [lumiprobe.com]
- 29. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Aqueous Solubility of Cyanine5.5 Alkyne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with the solubility of Cyanine5.5 (Cy5.5) alkyne in aqueous buffers. Researchers, scientists, and drug development professionals can use this resource to optimize their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the inherent solubility of Cyanine5.5 alkyne?
A1: Standard Cyanine5.5 alkyne is a hydrophobic molecule with low solubility in aqueous buffers.[1][2][3] It is, however, readily soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), acetonitrile, and alcohols.[1][4] For aqueous reactions, a common practice is to prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous reaction mixture.[2][4][5]
There are also sulfonated versions of cyanine dyes, such as sulfo-Cyanine5, which are water-soluble and can be used in purely aqueous conditions.[5][6]
Q2: Why is my Cyanine5.5 alkyne precipitating out of my aqueous buffer?
A2: Precipitation of Cyanine5.5 alkyne in aqueous buffers is a common issue and typically occurs due to its hydrophobic nature. When a concentrated stock solution of the dye in an organic solvent is added to an aqueous buffer, the dye can aggregate and precipitate if its concentration exceeds its solubility limit in the final buffer composition. The presence of high salt concentrations in the buffer can further decrease its solubility.[7]
Q3: How does the choice of buffer affect the solubility of Cyanine5.5 alkyne?
A3: While the fluorescence of Cyanine5.5 is generally stable across a pH range of 4 to 10, the composition of the buffer can influence its solubility.[8][9] Buffers with high ionic strength may promote the aggregation and precipitation of hydrophobic dyes. It is advisable to test the solubility of your dye in a small volume of your intended buffer before proceeding with your full-scale experiment.
Q4: Can I use additives to improve the solubility of Cyanine5.5 alkyne in my aqueous buffer?
A4: Yes, several additives can be used to enhance the aqueous solubility of Cyanine5.5 alkyne:
-
Co-solvents: The most common method is to first dissolve the dye in a minimal amount of a water-miscible organic solvent like DMSO or DMF before adding it to the aqueous buffer.[2][4][5]
-
Cyclodextrins: Cyclodextrins, such as methyl-β-cyclodextrin (MβCD), can encapsulate the hydrophobic cyanine dye, forming a complex that is more soluble in water.[10][11][12][13] This can also help to reduce dye aggregation and improve photostability.[10]
-
Surfactants: Non-ionic or ionic surfactants can form micelles that encapsulate the hydrophobic dye, thereby increasing its solubility in the aqueous phase.[14][15]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation upon addition to aqueous buffer | The concentration of the dye exceeds its solubility limit in the final buffer. | - Decrease the final concentration of the Cyanine5.5 alkyne.- Increase the percentage of organic co-solvent (e.g., DMSO, DMF) in the final reaction mixture, but be mindful of its potential effects on your biological system.[5][16]- Use a sulfonated, water-soluble version of the dye if compatible with your experiment.[5][6] |
| High salt concentration in the buffer. | - Reduce the salt concentration of your buffer if possible.- Test dye solubility in different buffer formulations. | |
| Low or no fluorescence signal | The dye has precipitated out of solution. | - Visually inspect the solution for any precipitate. Centrifuge the sample to confirm.- Follow the solutions for "Precipitation upon addition to aqueous buffer". |
| Dye aggregation. | Aggregation can lead to quenching of the fluorescence signal.[17][18][19][20]- Use solubility-enhancing additives like cyclodextrins or surfactants.[10][14]- Lower the dye concentration. | |
| Inconsistent experimental results | Variable solubility of the dye between experiments. | - Ensure the dye is fully dissolved in the organic solvent before adding it to the aqueous buffer.- Prepare fresh stock solutions of the dye.- Control the temperature, as solubility can be temperature-dependent. |
Experimental Protocols
Protocol for Dissolving Non-Sulfonated Cyanine5.5 Alkyne using a Co-solvent
-
Prepare a Stock Solution: Dissolve the solid Cyanine5.5 alkyne in a high-quality, anhydrous organic solvent such as DMSO or DMF to create a concentrated stock solution (e.g., 1-10 mM).[21][22] Ensure the dye is completely dissolved by vortexing.
-
Dilution into Aqueous Buffer: Add the required volume of the dye stock solution to your aqueous buffer while vortexing or stirring the buffer. It is recommended to add the dye stock dropwise to the buffer to facilitate mixing and minimize immediate precipitation.
-
Final Concentration of Co-solvent: Aim for the lowest practical percentage of the organic co-solvent in your final reaction mixture to minimize potential effects on biological samples.[5] Typically, a final co-solvent concentration of 1-5% (v/v) is a good starting point.
Protocol for Using Methyl-β-Cyclodextrin (MβCD) to Enhance Solubility
-
Prepare MβCD Solution: Prepare a stock solution of MβCD in your desired aqueous buffer. The concentration will depend on the required final concentration, which may need to be optimized for your specific application.
-
Prepare Dye Stock: Prepare a concentrated stock solution of Cyanine5.5 alkyne in an organic solvent (e.g., DMSO) as described above.
-
Complex Formation: Add the Cyanine5.5 alkyne stock solution to the MβCD-containing buffer. The MβCD will form an inclusion complex with the dye, enhancing its solubility.
-
Incubation (Optional): Gently mix and incubate the solution for a short period (e.g., 15-30 minutes) at room temperature to allow for efficient complex formation.
Visual Guides
Caption: Experimental workflow for preparing a Cyanine5.5 alkyne working solution.
Caption: Troubleshooting flowchart for Cyanine5.5 alkyne precipitation.
References
- 1. Cyanine 5.5 alkyne, 1mg | Labscoop [labscoop.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solubilization of Hydrophobic Dyes in Surfactant Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. asianpubs.org [asianpubs.org]
- 16. researchgate.net [researchgate.net]
- 17. ajuronline.org [ajuronline.org]
- 18. Towards control of excitonic coupling in DNA-templated Cy5 aggregates: the principal role of chemical substituent hydrophobicity and steric interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scholarship.haverford.edu [scholarship.haverford.edu]
- 20. researchgate.net [researchgate.net]
- 21. Cyanine 5.5 alkyne [equivalent to Cy5.5® alkyne] | AAT Bioquest [aatbio.com]
- 22. help.lumiprobe.com [help.lumiprobe.com]
Validation & Comparative
A Head-to-Head Comparison of Cyanine5.5 Alkyne and Cy5 Alkyne Photostability for Biological Imaging
For researchers, scientists, and drug development professionals engaged in fluorescence-based assays, the selection of a robust and photostable fluorescent probe is paramount for generating high-quality, reproducible data. This guide provides an objective comparison of the photostability of two widely used alkyne-functionalized cyanine dyes: Cyanine5.5 (Cy5.5) alkyne and Cyanine5 (Cy5) alkyne.
In applications such as single-molecule imaging, long-term live-cell tracking, and high-resolution microscopy, the photostability of a fluorophore—its resistance to photochemical degradation upon exposure to excitation light—directly impacts the duration of observation and the quality of the resulting images. While both Cy5.5 and Cy5 are popular choices in the far-red to near-infrared spectrum, their photostability characteristics can differ significantly. This guide presents a data-driven comparison to aid in the selection of the optimal probe for your specific research needs.
Quantitative Photophysical Properties
The following table summarizes the key photophysical parameters of Cy5.5 alkyne and Cy5 alkyne, providing a quantitative basis for comparison.
| Property | Cyanine5.5 Alkyne | Cyanine5 Alkyne | Reference |
| Excitation Maximum (λex) | ~675 nm | ~649 nm | [1][2] |
| Emission Maximum (λem) | ~694 nm | ~666 nm | [1][2] |
| Molar Extinction Coefficient (ε) | ~190,000 M⁻¹cm⁻¹ | ~250,000 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (Φ) | ~0.28 | ~0.2 | [2] |
| Spectral Range | Near-Infrared (NIR) | Far-Red | [1] |
| General Photostability | High | Moderate, prone to photobleaching | [1][3][4] |
Key Insights from Experimental Data
Experimental evidence consistently indicates that Cyanine5.5 exhibits superior photostability compared to Cyanine5 .[1][5] Cy5 is well-documented to be susceptible to photobleaching, particularly in the presence of molecular oxygen.[4][6] While its performance can be enhanced through the use of antifade reagents and oxygen scavengers, Cy5.5 inherently demonstrates greater resistance to photodegradation.[1][7] The higher quantum yield of Cy5.5 also contributes to its brighter signal, which can be advantageous in experiments with low-abundance targets.[1]
The choice between these two dyes will ultimately depend on the specific requirements of the experiment. For demanding applications that require prolonged or intense illumination, the enhanced photostability of Cy5.5 alkyne makes it the more robust choice. For less demanding applications or when cost is a primary consideration, Cy5 alkyne may be a suitable alternative, provided that appropriate measures are taken to mitigate photobleaching.
Experimental Protocol: Measuring and Comparing Photostability
To empirically determine and compare the photostability of Cyanine5.5 alkyne and Cy5 alkyne, the following standardized protocol can be employed. This method involves monitoring the decay of fluorescence intensity over time under controlled illumination.
Objective: To quantify and compare the photobleaching rates of Cy5.5 alkyne and Cy5 alkyne in solution.
Materials:
-
Cyanine5.5 alkyne and Cyanine5 alkyne stock solutions (e.g., in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Spectrofluorometer or a fluorescence microscope equipped with a suitable laser line (e.g., 633 nm or 647 nm) and a sensitive detector
-
Quartz cuvettes (for spectrofluorometer) or microscope slides and coverslips (for microscopy)
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Sample Preparation:
-
Prepare dilute solutions of both Cy5.5 alkyne and Cy5 alkyne in PBS at the same concentration (e.g., 1 µM). Ensure the absorbance of the solutions at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
For spectrofluorometer measurements, transfer the solutions to separate quartz cuvettes.
-
For microscopy, immobilize the dye solutions on a microscope slide. This can be achieved by creating small wells on the slide and adding the dye solution. Cover with a coverslip.
-
-
Instrumentation Setup:
-
Set the excitation wavelength to the absorption maximum of the respective dye (~675 nm for Cy5.5 and ~649 nm for Cy5).
-
Set the emission detection to the fluorescence maximum of the respective dye (~694 nm for Cy5.5 and ~666 nm for Cy5).
-
Adjust the excitation light intensity to a constant and identical level for both samples. This is critical for a fair comparison.
-
-
Data Acquisition:
-
Record an initial fluorescence intensity measurement (I₀) at time t=0.
-
Continuously illuminate the sample with the excitation light.
-
Acquire fluorescence intensity measurements at regular intervals (e.g., every 10-30 seconds) until the intensity has decreased to less than 50% of the initial value.
-
-
Data Analysis:
-
For each time point (t), calculate the normalized fluorescence intensity (I/I₀).
-
Plot the normalized fluorescence intensity versus time for both dyes on the same graph.
-
Fit the resulting photobleaching curves to a single exponential decay function: I(t)/I₀ = e^(-kt), where 'k' is the photobleaching rate constant.
-
Calculate the photobleaching half-life (t₁/₂) for each dye using the formula: t₁/₂ = ln(2)/k. A longer half-life indicates greater photostability.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for utilizing these alkyne-functionalized dyes in a typical bio-conjugation experiment using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."
This guide provides a foundational understanding of the photostability differences between Cyanine5.5 alkyne and Cy5 alkyne. For critical applications, it is always recommended to perform in-house validation under your specific experimental conditions to ensure the selection of the most suitable fluorescent probe.
References
- 1. Cyanine5.5 Dye | AxisPharm [axispharm.com]
- 2. Cyanine 5, SE | Cyanine Dyes (Cy Dyes) | Tocris Bioscience [tocris.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. researchgate.net [researchgate.net]
- 5. Photostability investigation of a near-infrared-II heptamethine cyanine dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. On the Mechanisms of Cyanine Fluorophore Photostabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cyanine5.5 Alkyne for Near-Infrared (NIR) Fluorescence Imaging
In the rapidly advancing fields of biomedical research and drug development, near-infrared (NIR) fluorescence imaging has become an indispensable tool. Its ability to non-invasively visualize biological processes in real-time within living organisms offers profound insights into disease progression, therapeutic efficacy, and pharmacokinetic profiles. The choice of a fluorescent probe is critical to the success of these studies. Among the plethora of available options, Cyanine5.5 (Cy5.5) alkyne has emerged as a preferred NIR dye for many researchers.
This guide provides an objective comparison of Cy5.5 alkyne with other common NIR dyes, supported by experimental data and detailed protocols. We will explore the key advantages that make Cy5.5 alkyne a robust and versatile tool for researchers, scientists, and drug development professionals.
The NIR Advantage: Why Image Beyond the Visible Spectrum?
Biological tissues contain endogenous molecules like hemoglobin and melanin that absorb and scatter light, and others like NADH and collagen that produce background fluorescence (autofluorescence). These effects are most pronounced in the visible region of the electromagnetic spectrum (400-650 nm), significantly reducing signal-to-noise ratios and limiting tissue penetration depth.
The "NIR window" (typically 650-900 nm) is a spectral range where these confounding factors are minimized.[1][2] Light in this region can penetrate deeper into tissues, enabling high-sensitivity imaging of internal organs and tumors with significantly reduced background interference.[3][4] Dyes like Cy5.5, which are excited and emit within this window, are therefore ideal for in vivo imaging applications.[3][5]
Figure 1. The Near-Infrared (NIR) window advantage for biological imaging.
Core Advantages of Cyanine5.5 Alkyne
Cy5.5 alkyne offers a powerful combination of favorable photophysical properties and versatile conjugation chemistry, setting it apart from many alternatives.
1. Superior Photophysical Properties: Cy5.5 is a bright and photostable NIR probe.[6][7][8] Its key features include:
-
High Molar Extinction Coefficient: This indicates a high efficiency of photon absorption, contributing to a brighter signal.
-
Good Fluorescence Quantum Yield: It efficiently converts absorbed light into emitted fluorescence.[9]
-
Photostability: Compared to some other organic dyes, Cy5.5 exhibits good resistance to photobleaching (fading upon prolonged light exposure), which is crucial for time-lapse microscopy and longer imaging sessions.[3][6]
-
pH Insensitivity: Its fluorescence is stable over a broad physiological pH range (pH 4 to 10), ensuring reliable performance in diverse biological environments.[6][7]
2. The Power of the Alkyne Group: Click Chemistry The terminal alkyne group on Cy5.5 is its defining feature for chemical biologists. This functional group is a key component for one of the most efficient and bio-orthogonal conjugation reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[9][10][11]
This reaction allows for the covalent attachment of the Cy5.5 dye to any molecule containing an azide group, forming a highly stable triazole linkage.[6][10] The advantages of this approach are immense:
-
High Specificity & Efficiency: The reaction is highly specific between the alkyne and azide, proceeding with high to quantitative yields under mild conditions.[10][11]
-
Bio-orthogonality: Neither the alkyne nor the azide group is typically found in biological systems, meaning the reaction does not interfere with native cellular processes.[12]
-
Mild Reaction Conditions: The reaction can be performed in aqueous buffers at room temperature, preserving the integrity of sensitive biomolecules like proteins and antibodies.[10][12]
Figure 2. General workflow for labeling biomolecules using Cy5.5 alkyne via click chemistry.
Quantitative Comparison with Other NIR Dyes
While Cy5.5 alkyne presents a compelling package, selecting a dye always involves trade-offs based on the specific application. The table below summarizes key quantitative data for Cy5.5 and other commonly used NIR dyes.
| Dye Family | Dye Name | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φf) | Key Features |
| Cyanine | Cy5.5 | ~675-678 | ~694-707 | ~190,000 - 209,000 | ~0.20 | Excellent brightness, good photostability, available with alkyne for click chemistry. [6][7][9][13] |
| Cyanine | ICG (Indocyanine Green) | ~780 | ~820 | ~200,000 | ~0.012 - 0.13 | FDA-approved for clinical use, but low quantum yield, poor stability, and no conjugation handle.[1][14][15] |
| Alexa Fluor | Alexa Fluor 680 | ~679 | ~702 | ~183,000 | ~0.36 | Spectrally similar to Cy5.5, known for excellent photostability.[6][7] |
| IRDye | IRDye 800CW | ~774 | ~789 | ~240,000 | ~0.09 - 0.12 | Longer wavelength for deeper tissue imaging, often providing better tumor-to-background ratios.[15][16] |
| Cyanine | Cy7 | ~750 | ~773-776 | ~199,000 | ~0.28 | Longer wavelength than Cy5.5, good for deep tissue imaging.[2][4][17] |
| PPCy | PPCy Dyes | Varies | Varies | High | High | A newer class of dyes with exceptionally high photostability, often hundreds of times more stable than ICG.[18] |
Note: Molar extinction coefficient and quantum yield can vary depending on the solvent and conjugation state. The values presented are representative.
Performance Insights:
-
Cy5.5 vs. ICG: For preclinical research requiring targeted probes, Cy5.5 alkyne is vastly superior to ICG. While ICG is clinically approved, it suffers from low quantum yield and photostability and cannot be easily conjugated to targeting molecules like antibodies or peptides.[1][14] In contrast, Cy5.5 alkyne's properties allow for the creation of bright, stable, and highly specific imaging agents.
-
Cy5.5 vs. Alexa Fluor 680: These dyes are spectrally very similar and both are excellent choices.[6][7] The primary advantage of Cy5.5 alkyne lies in its specific chemical handle for click chemistry, which is a highly preferred method for bioconjugation. Standard Alexa Fluor 680 is typically offered with NHS ester or maleimide functionalities.
-
Cy5.5 vs. IRDye 800CW / Cy7: The choice between Cy5.5 and longer-wavelength dyes like IRDye 800CW or Cy7 depends on the imaging depth required. For very deep tissues, the longer wavelengths of IRDye 800CW and Cy7 can provide a better signal-to-background ratio.[16][17] However, many standard imaging systems are well-optimized for the Cy5.5 spectral range, making it a versatile and reliable choice for a wide array of small animal imaging studies.
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Cy5.5 Alkyne to an Azide-Modified Protein
This protocol describes a general method for labeling a protein containing an azide group with Cy5.5 alkyne.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).
-
Cy5.5 alkyne, dissolved in anhydrous DMSO to make a 10 mM stock solution.
-
Copper(II) sulfate (CuSO₄), 50 mM stock in water.
-
Sodium ascorbate, 500 mM stock in water (prepare fresh).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), 50 mM stock in water.
-
Purification column (e.g., desalting column like PD-10) to remove excess dye.
Methodology:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the azide-modified protein (e.g., to a final concentration of 1-5 mg/mL) with the reaction buffer.
-
Prepare the Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. This forms a copper-ligand complex that improves reaction efficiency and protects the protein.
-
Initiate the Reaction:
-
Add Cy5.5 alkyne stock solution to the protein solution. A 5- to 10-fold molar excess of dye over protein is a good starting point.
-
Add the CuSO₄/THPTA premix to the reaction tube (final copper concentration typically 50-100 µM).
-
Add the freshly prepared sodium ascorbate stock solution to the reaction (final concentration typically 1-5 mM).
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
-
Purification: Purify the labeled protein conjugate from unreacted dye and catalyst components using a desalting or size-exclusion chromatography column according to the manufacturer's instructions.
-
Characterization: Confirm labeling by measuring the absorbance of the conjugate at 280 nm (for protein) and ~675 nm (for Cy5.5). The degree of labeling can be calculated from these values. Store the final conjugate at 4°C or -20°C, protected from light.
Protocol 2: In Vivo Fluorescence Imaging with a Cy5.5-Labeled Probe
This protocol outlines a general workflow for imaging tumor-bearing mice using a Cy5.5-labeled targeting agent (e.g., an antibody or peptide).
Materials & Subjects:
-
Tumor-bearing mice (e.g., BALB/c nude mice with subcutaneous xenografts).[19]
-
Cy5.5-labeled imaging probe, sterile-filtered in PBS.
-
In vivo imaging system (IVIS) equipped for NIR fluorescence.
-
Anesthesia (e.g., isoflurane or sodium pentobarbital).[19]
Methodology:
-
Animal Preparation: Anesthetize the mouse using a calibrated vaporizer or intraperitoneal injection.[19] Place the mouse on the imaging stage inside the imaging system.
-
Pre-Injection Imaging: Acquire a baseline fluorescence image before injecting the probe to assess background autofluorescence.
-
Probe Administration: Inject the Cy5.5-labeled probe (typically 100-200 µL) via the tail vein.[19] The optimal dose needs to be determined empirically for each new probe.
-
Dynamic and Static Imaging:
-
Acquire a series of images at various time points post-injection (e.g., 5 min, 30 min, 1h, 4h, 24h, 48h) to monitor the probe's biodistribution and tumor accumulation.[19]
-
Ensure consistent imaging parameters (exposure time, binning, f/stop, filter sets) across all animals and time points for quantitative comparison.
-
-
Data Analysis:
-
Using the system's software, draw regions of interest (ROIs) around the tumor and a non-target background area (e.g., muscle).
-
Quantify the average radiant efficiency (photons/s/cm²/sr)/(µW/cm²) in each ROI.
-
Calculate the tumor-to-background ratio (TBR) to assess targeting specificity.
-
-
Ex Vivo Analysis (Optional): After the final imaging time point, euthanize the mouse and dissect major organs (tumor, liver, kidneys, spleen, etc.).[19] Image the dissected organs to confirm the in vivo biodistribution results.[19]
Figure 3. Key steps in a typical in vivo fluorescence imaging experiment.
Conclusion
Cyanine5.5 alkyne stands out as a superior choice for NIR fluorescence imaging due to its well-balanced and robust characteristics. It operates within the advantageous NIR window, offering the deep tissue penetration and low background necessary for high-quality in vivo studies. Its excellent brightness and photostability ensure a strong and reliable signal. However, its most significant advantage for probe development is the terminal alkyne group. This feature unlocks the power of click chemistry, providing researchers with a highly efficient, specific, and gentle method for conjugating the dye to a wide array of targeting biomolecules. While other dyes may offer advantages in specific niches, such as longer emission wavelengths or clinical approval, Cy5.5 alkyne provides an exceptional combination of performance and versatility, making it a cornerstone reagent for advancing molecular imaging and drug development.
References
- 1. NEAR-INFRARED DYES: Probe Development and Applications in Optical Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lumiprobe.com [lumiprobe.com]
- 3. lifetein.com [lifetein.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Which cyanine dyes can be used for in vivo imaging applications? | AAT Bioquest [aatbio.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Cy5.5 Alkyne | CAS:1628790-37-3 | AxisPharm [axispharm.com]
- 9. Cy5.5 alkyne, 1628790-37-3 | BroadPharm [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lumiprobe.com [lumiprobe.com]
- 13. FluoroFinder [app.fluorofinder.com]
- 14. Cyanine dyes as contrast agents for near-infrared imaging in vivo: acute tolerance, pharmacokinetics, and fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Comparison of visible and near-infrared wavelength-excitable fluorescent dyes for molecular imaging of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cyanine fluorochrome-labeled antibodies in vivo: assessment of tumor imaging using Cy3, Cy5, Cy5.5, and Cy7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Click Reaction-Mediated Functionalization of Near-Infrared Pyrrolopyrrole Cyanine Dyes for Biological Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. alfa-chemistry.com [alfa-chemistry.com]
Validating Cyanine5.5 Alkyne Labeling: A Mass Spectrometry-Based Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of Cyanine5.5 (Cy5.5) alkyne labeling using mass spectrometry. It is designed to offer an objective comparison with alternative fluorescent probes and furnish the detailed experimental data necessary for reproducing these findings.
Introduction
Cyanine5.5 (Cy5.5) alkyne is a near-infrared fluorescent probe widely utilized for the labeling of biomolecules through copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a cornerstone of click chemistry. This bioorthogonal reaction enables the specific and efficient covalent attachment of the Cy5.5 fluorophore to azide-modified proteins, peptides, and other biomolecules.[1][2][3] Mass spectrometry serves as a definitive analytical technique to validate the successful labeling, providing precise mass information that confirms the covalent modification and allows for the assessment of labeling efficiency.
Performance Comparison of Fluorescent Alkyne Probes
The choice of a fluorescent alkyne probe for labeling and subsequent mass spectrometric analysis depends on several factors, including labeling efficiency, mass contribution, and potential for side reactions. While comprehensive head-to-head comparisons of a wide range of fluorescent alkynes in a mass spectrometry context are not extensively documented in publicly available literature, key performance characteristics can be inferred from existing studies and product specifications.
| Feature | Cyanine5.5 Alkyne | Cyanine3 Alkyne | Other Fluorescent Alkynes (e.g., TAMRA-alkyne) |
| Excitation/Emission (nm) | ~675 / ~694 | ~550 / ~570 | Varies |
| Molecular Weight | ~965 g/mol | ~767 g/mol | Varies |
| Key Advantage in MS | Provides a significant and easily identifiable mass shift. | Smaller mass shift may be advantageous for analyzing smaller peptides. | Properties are application-dependent. |
| Consideration | Larger mass may impact fragmentation in MS/MS. | Lower mass difference compared to some modifications may require high-resolution MS. | Potential for fragmentation and different ionization efficiencies. |
Note: The molecular weights are approximate and can vary slightly between manufacturers.
One study highlighted the importance of using size- and charge-matched fluorescent dyes, such as Cy3 and Cy5 alkynes with minimal mass difference, for applications like 2D-DIGE to avoid mobility shifts.[4] This underscores the necessity of considering the mass of the dye in experimental design.
Experimental Protocols
This section provides a detailed methodology for the labeling of an azide-modified peptide with Cy5.5 alkyne and subsequent validation by MALDI-TOF mass spectrometry.
I. Click Chemistry Labeling of Azide-Modified Peptide
This protocol is adapted from established click chemistry procedures for biomolecule labeling.
Materials:
-
Azide-modified peptide
-
Cyanine5.5 alkyne
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the azide-modified peptide in deionized water to a final concentration of 1 mM.
-
Dissolve Cy5.5 alkyne in DMSO to a final concentration of 10 mM.
-
Prepare a 50 mM solution of CuSO₄ in deionized water.
-
Prepare a 50 mM solution of THPTA in deionized water.
-
Freshly prepare a 1 M solution of sodium ascorbate in deionized water.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
Azide-modified peptide (e.g., 10 µL of 1 mM stock)
-
PBS (to bring the final volume to 100 µL)
-
Cy5.5 alkyne (e.g., 2 µL of 10 mM stock for a 2-fold molar excess)
-
-
Premix the copper catalyst:
-
In a separate tube, mix the 50 mM CuSO₄ and 50 mM THPTA solutions in a 1:5 molar ratio.
-
-
Add the CuSO₄/THPTA mixture to the reaction tube (final concentration of copper should be around 1 mM).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Sample Cleanup:
-
After incubation, the labeled peptide can be purified from excess reagents using a C18 ZipTip or through precipitation.
-
For ZipTip purification: Follow the manufacturer's protocol for desalting and concentrating the peptide sample.
-
For precipitation: Add four volumes of cold acetone, incubate at -20°C for 30 minutes, and centrifuge to pellet the labeled peptide. Remove the supernatant and air-dry the pellet.
-
II. Mass Spectrometry Analysis (MALDI-TOF)
This protocol outlines the steps for analyzing the Cy5.5 alkyne-labeled peptide using MALDI-TOF mass spectrometry.
Materials:
-
Purified Cy5.5 alkyne-labeled peptide
-
α-Cyano-4-hydroxycinnamic acid (HCCA) matrix solution (saturated solution in 50% acetonitrile, 0.1% trifluoroacetic acid)
-
MALDI target plate
-
Calibration standards
Procedure:
-
Sample Preparation for MALDI:
-
Resuspend the purified, labeled peptide in a small volume (e.g., 10 µL) of 0.1% trifluoroacetic acid in water.
-
On the MALDI target plate, spot 1 µL of the HCCA matrix solution.
-
Immediately add 1 µL of the resuspended labeled peptide solution to the matrix spot and mix by pipetting up and down.
-
Allow the spot to air-dry completely at room temperature. This is the dried-droplet method.
-
-
Data Acquisition:
-
Calibrate the MALDI-TOF mass spectrometer using a standard peptide mixture.
-
Acquire the mass spectrum of the labeled peptide in positive ion reflectron mode.
-
Set the laser intensity to the minimum required to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Analyze the resulting mass spectrum to identify the peak corresponding to the Cy5.5-labeled peptide.
-
The expected mass will be the mass of the unlabeled azide-modified peptide plus the mass of the Cy5.5 alkyne minus the mass of any leaving groups. The triazole ring formation adds to the mass. The expected mass shift upon successful labeling with Cy5.5 alkyne is approximately 965 Da.
-
Compare the observed mass with the theoretical mass to confirm successful labeling.
-
The presence of a peak corresponding to the unlabeled peptide can be used to estimate the labeling efficiency.
-
Expected Results and Data Presentation
Successful labeling of an azide-modified peptide with Cy5.5 alkyne will be confirmed by the appearance of a new peak in the mass spectrum with a mass corresponding to the conjugated product.
Table 1: Theoretical and Observed Masses of a Model Peptide Before and After Cy5.5 Alkyne Labeling
| Peptide | Theoretical Mass (Da) | Observed Mass (Da) | Mass Shift (Da) |
| Azide-Modified Peptide | 1500.0 | 1500.2 | - |
| Cy5.5-Labeled Peptide | 2465.0 | 2465.5 | ~965.3 |
Note: The exact mass shift may vary slightly depending on the specific structure of the Cy5.5 alkyne reagent used.
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow and the underlying chemical reaction.
Caption: Experimental workflow for Cy5.5 alkyne labeling and MS validation.
Caption: Copper-catalyzed alkyne-azide cycloaddition (CuAAC) reaction.
References
Spectral Overlap of Cyanine5.5 Alkyne with Common Fluorophores: A Comparative Guide
For researchers, scientists, and drug development professionals, selecting the appropriate combination of fluorophores is paramount to the success of multiplexed fluorescence imaging and flow cytometry experiments. Spectral overlap, the phenomenon where the emission spectrum of one fluorophore encroaches upon the excitation or emission spectrum of another, can lead to signal bleed-through and inaccurate data. This guide provides a comprehensive comparison of Cyanine5.5 (Cy5.5) alkyne with other commonly used fluorophores to aid in the rational design of multicolor experiments.
Cyanine5.5 alkyne is a near-infrared (NIR) dye popular for its brightness and photostability, making it a valuable tool in various biological applications, including click chemistry-based labeling.[1][2][3][4] Understanding its spectral compatibility with other fluorophores is crucial for minimizing crosstalk and ensuring data integrity.
Quantitative Comparison of Spectral Properties
To facilitate the selection of compatible fluorophores, the following table summarizes the key spectral properties of Cyanine5.5 alkyne and a selection of other commonly used fluorescent dyes. The degree of potential spectral overlap can be inferred by comparing the emission maximum of a potential donor fluorophore with the excitation maximum of a potential acceptor (in the context of Förster Resonance Energy Transfer, FRET) or by assessing the proximity of their emission maxima in multiplexing applications.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) |
| Cyanine5.5 alkyne | 678 - 684 [1][2][4] | 694 - 710 [1][3][4] | 16 - 26 |
| Alexa Fluor 647 | 650 | 665 | 15 |
| Alexa Fluor 660 | 663 | 690 | 27 |
| Alexa Fluor 680 | 679 | 702 | 23 |
| DyLight 650 | 652 | 672 | 20 |
| DyLight 680 | 692 | 712 | 20 |
| Cy5 | 649 | 670 | 21 |
| FITC | 495 | 519 | 24 |
| TRITC | 557 | 576 | 19 |
| Texas Red | 596 | 615 | 19 |
Visualizing Spectral Overlap
The concept of spectral overlap is critical in designing multiplexed fluorescence experiments. The following diagram illustrates the relationship between the emission spectrum of a donor fluorophore and the excitation spectrum of an acceptor fluorophore, a key consideration for techniques like FRET.
Caption: Relationship between donor emission and acceptor excitation in spectral overlap.
Experimental Protocols for Assessing Spectral Overlap
Accurate quantification of spectral overlap is essential for robust experimental design and data analysis. Two common techniques for this are Förster Resonance Energy Transfer (FRET) microscopy and spectral flow cytometry.
Förster Resonance Energy Transfer (FRET) Microscopy
FRET is a powerful technique for measuring molecular proximity and can be used to quantify the spectral overlap between a donor and an acceptor fluorophore. The efficiency of energy transfer is directly related to the degree of spectral overlap between the donor's emission and the acceptor's excitation spectra.
Experimental Workflow for FRET Measurement:
Caption: Workflow for quantifying FRET to assess spectral overlap.
Detailed Protocol for Sensitized Emission FRET:
-
Sample Preparation: Prepare three samples: one expressing or labeled with the donor fluorophore alone, one with the acceptor fluorophore alone, and one with both the donor and acceptor.
-
Image Acquisition: Using a fluorescence microscope equipped with appropriate filter sets, acquire images of all three samples.
-
Donor Channel: Excite at the donor's excitation maximum and collect emission at the donor's emission maximum.
-
Acceptor Channel: Excite at the acceptor's excitation maximum and collect emission at the acceptor's emission maximum.
-
FRET Channel: Excite at the donor's excitation maximum and collect emission at the acceptor's emission maximum. This measures the sensitized emission from the acceptor due to FRET.
-
-
Crosstalk Correction:
-
Measure the bleed-through of the donor emission into the FRET channel using the donor-only sample.
-
Measure the direct excitation of the acceptor by the donor excitation wavelength using the acceptor-only sample.
-
-
FRET Efficiency Calculation: After correcting for crosstalk, the FRET efficiency can be calculated using various established algorithms that compare the sensitized emission of the acceptor to the total fluorescence of the donor and acceptor.
Spectral Flow Cytometry
Spectral flow cytometry is a powerful technique that captures the full emission spectrum of each fluorophore, allowing for the computational separation of signals from spectrally overlapping dyes. This method provides a comprehensive view of the spectral overlap and allows for accurate compensation.
Experimental Workflow for Spectral Flow Cytometry:
Caption: Workflow for assessing spectral overlap using spectral flow cytometry.
Detailed Protocol for Spectral Unmixing:
-
Prepare Controls: For each fluorophore in the panel, prepare a single-stained control sample (e.g., compensation beads or cells expressing a single fluorescent protein). An unstained control is also essential to determine the autofluorescence signature.
-
Data Acquisition: Run the single-stained controls and the fully stained experimental sample on a spectral flow cytometer. The instrument will capture the full emission spectrum for each event.
-
Generate Reference Spectra: Use the single-stained controls to generate a reference emission spectrum for each fluorophore.
-
Spectral Unmixing: The software uses a process of linear unmixing to deconvolve the complex spectrum from the multicolor sample into the individual contributions of each fluorophore, based on their reference spectra. This process computationally removes the spectral overlap.
-
Data Analysis: The resulting unmixed data can be analyzed similarly to data from a conventional flow cytometer, but with the confidence that spectral overlap has been accurately corrected for.
By carefully considering the spectral properties of Cyanine5.5 alkyne and potential partner fluorophores, and by employing robust experimental techniques to measure and correct for spectral overlap, researchers can design and execute highly accurate and reliable multiplexed fluorescence experiments.
References
A Quantitative Comparison of Cyanine5.5 Alkyne and Alternative Fluorophores for Bioorthogonal Labeling
For researchers, scientists, and drug development professionals engaged in molecular imaging and diagnostics, the selection of a suitable fluorescent probe is paramount for achieving sensitive and reliable results. Cyanine5.5 (Cy5.5) alkyne has emerged as a popular choice for copper-catalyzed click chemistry applications due to its favorable near-infrared (NIR) spectral properties, which minimize background fluorescence from biological samples. This guide provides a quantitative comparison of Cy5.5 alkyne with spectrally similar alternatives, offering a data-driven approach to fluorophore selection.
This comparison guide delves into the key performance metrics of Cy5.5 alkyne and its competitors, including Alexa Fluor dyes, DyLight dyes, and IRDye probes. By presenting quantitative data on their fluorescence properties and outlining the experimental protocols for these measurements, this guide aims to equip researchers with the necessary information to make an informed decision for their specific application.
Performance Comparison of NIR Alkyne Fluorophores
The selection of a fluorescent probe is often dictated by its photophysical properties. A high molar extinction coefficient leads to a greater absorption of light, while a high quantum yield results in more efficient emission of fluorescence. These two parameters, along with the excitation and emission maxima, are critical for determining the overall brightness and suitability of a fluorophore for a given imaging system. The table below summarizes the key quantitative data for Cy5.5 alkyve and its alternatives.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Cyanine5.5 Alkyne | 678 - 684[1][2][3] | 694 - 710[1][2][3] | 190,000 - 250,000[1][2][4] | 0.2 - 0.27[2][4] |
| Alexa Fluor 647 Alkyne | ~650[5] | ~665[5] | ~239,000[5] | ~0.33[5] |
| Alexa Fluor 680 Alkyne | ~679 | ~702 | ~183,000 | ~0.36 |
| DyLight 650 Alkyne | 651 - 652 | 672 - 673 | ~250,000 | High (not specified) |
| DyLight 680 Alkyne | ~692 | ~712 | ~140,000 | High |
| IRDye 680RD Alkyne | ~680[2] | ~694[2] | ~170,000[2] | Not specified |
Note: The values presented are a range compiled from various sources and may vary depending on the specific commercial supplier and experimental conditions. For Alexa Fluor and DyLight dyes, the data for the alkyne derivatives may be limited; in such cases, data from spectrally similar derivatives (e.g., NHS esters) are provided as a close approximation.
Experimental Protocols
Accurate and reproducible quantitative analysis of fluorophores is essential for a fair comparison. The following are detailed protocols for determining the key fluorescence parameters mentioned above.
Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a particular wavelength. It is determined using the Beer-Lambert law, A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.
Materials:
-
Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
The fluorescent dye of interest
-
Appropriate solvent (e.g., DMSO, water, PBS)
Procedure:
-
Prepare a stock solution: Accurately weigh a small amount of the fluorescent dye and dissolve it in a known volume of the chosen solvent to create a concentrated stock solution.
-
Prepare a series of dilutions: From the stock solution, prepare a series of dilutions with decreasing concentrations.
-
Measure absorbance: For each dilution, measure the absorbance at the wavelength of maximum absorbance (λmax) using the spectrophotometer. Ensure the absorbance values fall within the linear range of the instrument (typically 0.1 - 1.0).
-
Plot a calibration curve: Plot the absorbance at λmax versus the molar concentration for each dilution.
-
Calculate the molar extinction coefficient: The slope of the resulting linear regression line is the molar extinction coefficient (ε).
Determination of Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed. The relative quantum yield is often determined by comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.
Materials:
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
-
The fluorescent dye of interest (sample)
-
A fluorescent standard with a known quantum yield in the same spectral region (e.g., Cresyl Violet or Rhodamine 800 for the NIR region)
-
Solvent used for both sample and standard
Procedure:
-
Prepare solutions: Prepare a series of dilutions for both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.
-
Measure absorbance: Measure the absorbance of each solution at the excitation wavelength.
-
Measure fluorescence spectra: Record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.
-
Integrate fluorescence intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot data: For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance.
-
Calculate the quantum yield: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_standard * (m_sample / m_standard) * (n_sample² / n_standard²)
where m is the slope of the line from the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.
Experimental Workflow and Signaling Pathway Visualization
To visually represent the process of quantitative fluorescence analysis, the following diagrams have been generated using Graphviz.
References
Navigating the Nuances of Near-Infrared: A Guide to the Limitations of Cyanine5.5 Alkyne Chloride
For researchers, scientists, and drug development professionals embarking on experiments requiring fluorescent labeling in the near-infrared (NIR) spectrum, Cyanine5.5 (Cy5.5) alkyne chloride presents itself as a readily available and frequently utilized tool. However, a deeper understanding of its limitations is crucial for experimental success and the selection of the most appropriate fluorescent probe. This guide provides a comprehensive comparison of Cy5.5 alkyne chloride with viable alternatives, supported by experimental data and detailed protocols, to empower informed decision-making in your research.
The primary utility of Cyanine5.5 alkyne chloride lies in its terminal alkyne group, which allows for its conjugation to azide-modified molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." While efficient, this reliance on a copper catalyst is also the source of its most significant drawbacks, particularly in the context of live-cell and in vivo imaging.
The Copper Conundrum: A Major Limitation
The foremost limitation of using this compound is the inherent cytotoxicity of the copper(I) catalyst required for the CuAAC reaction. Copper ions can be toxic to cells, even at the micromolar concentrations needed for efficient ligation, which can compromise cell viability and introduce experimental artifacts. This toxicity is a major barrier to its application in live-cell imaging and longitudinal in vivo studies.
To mitigate this, various strategies have been developed, including the use of copper-chelating ligands like THPTA and BTTAA. While these ligands can reduce copper's toxicity and improve reaction kinetics, they do not entirely eliminate the issue. Furthermore, in complex biological environments such as the cytosol, the copper catalyst can be deactivated by biothiols, leading to lower reaction yields.
Performance Under the Microscope: A Comparative Analysis
Beyond the challenges of copper catalysis, the photophysical properties of Cyanine5.5 itself warrant careful consideration. When compared to other commercially available NIR dyes, its performance in terms of brightness and photostability can be a limiting factor.
| Property | Cyanine5.5 | Alexa Fluor 680 | DyLight 680 | Cyanine7 |
| Excitation Max (nm) | ~678 | ~679 | ~692 | ~750 |
| Emission Max (nm) | ~694 | ~702 | ~712 | ~773 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~190,000 | ~183,000 | ~140,000 | ~199,000 |
| Quantum Yield | ~0.20 | ~0.36 | Not Widely Reported | ~0.23 |
| Key Advantages | Good brightness | High photostability, less quenching on conjugation | Good brightness | Longer wavelength for deeper tissue penetration |
| Key Disadvantages | Moderate photostability, potential for quenching | Higher cost | Limited publicly available data | Lower quantum yield than some alternatives |
As the table illustrates, while Cyanine5.5 offers good brightness, alternatives like Alexa Fluor 680, which is spectrally similar, exhibit a significantly higher quantum yield and are known for their superior photostability and reduced fluorescence quenching upon conjugation to proteins.[1] For in vivo imaging applications requiring deep tissue penetration, Cyanine7 (Cy7) is often preferred due to its longer emission wavelength, which minimizes tissue autofluorescence and light scattering.[2]
Experimental Pathways: Copper-Catalyzed vs. Copper-Free Click Chemistry
The limitations associated with copper-catalyzed reactions have spurred the development of copper-free alternatives, most notably Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This approach utilizes strained cyclooctyne derivatives (e.g., DBCO, DIBO) that react spontaneously with azides without the need for a catalyst.
Below are comparative protocols for labeling an azide-modified protein with an alkyne-functionalized fluorescent dye using both CuAAC and SPAAC.
Experimental Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling
Materials:
-
Azide-modified protein in phosphate-buffered saline (PBS), pH 7.4
-
This compound (or other alkyne dye)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
DMSO
-
Desalting column
Procedure:
-
Prepare Stock Solutions:
-
Azide-modified protein: 1-5 mg/mL in PBS.
-
Alkyne dye: 10 mM in DMSO.
-
CuSO₄: 20 mM in water.
-
THPTA: 100 mM in water.
-
Sodium ascorbate: 100 mM in water (prepare fresh).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein, PBS, and the alkyne dye solution (typically a 5-10 fold molar excess of dye to protein).
-
Add the THPTA solution to the mixture.
-
Add the CuSO₄ solution.
-
-
Initiate Reaction:
-
Add the freshly prepared sodium ascorbate solution to initiate the click reaction.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Remove the excess dye and catalyst by passing the reaction mixture through a desalting column equilibrated with PBS.
-
-
Characterization:
-
Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the dye (at its absorption maximum).
-
Experimental Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Labeling (Copper-Free)
Materials:
-
Azide-modified protein in PBS, pH 7.4
-
DBCO-functionalized fluorescent dye (e.g., DBCO-Alexa Fluor 680)
-
DMSO
-
Desalting column
Procedure:
-
Prepare Stock Solutions:
-
Azide-modified protein: 1-5 mg/mL in PBS.
-
DBCO-dye: 10 mM in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein and the DBCO-dye solution (typically a 3-5 fold molar excess of dye to protein).
-
-
Initiate Reaction:
-
The reaction proceeds spontaneously. Incubate at room temperature for 1-4 hours, or overnight at 4°C, protected from light. Reaction times can be optimized depending on the specific reactants.
-
-
Purification:
-
Remove the excess dye by passing the reaction mixture through a desalting column equilibrated with PBS.
-
-
Characterization:
-
Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the dye (at its absorption maximum).
-
Visualizing the Workflow
To better illustrate the decision-making process and experimental workflows, the following diagrams were generated using Graphviz.
Conclusion and Recommendations
While this compound is a useful tool for fluorescent labeling, its limitations, primarily stemming from the copper-catalyzed click chemistry it relies on, must be carefully considered. For experiments involving live cells or in vivo models, the cytotoxicity of copper is a significant concern, making copper-free methods like SPAAC a more suitable choice. Furthermore, for applications demanding high photostability and brightness, spectrally similar alternatives such as Alexa Fluor 680 may offer superior performance. By carefully evaluating the specific requirements of your experiment against the properties of available fluorescent probes and labeling methodologies, you can enhance the reliability and accuracy of your findings.
References
A Comparative Analysis of Cyanine5.5 Alkyne and DyLight 680 for Fluorescent Labeling
For researchers in molecular biology, drug development, and diagnostics, the choice of fluorescent dye is paramount to the success of imaging and detection assays. This guide provides a detailed comparison of two popular near-infrared (NIR) dyes: Cyanine5.5 (Cy5.5) alkyne and DyLight 680. We will delve into their spectral properties, brightness, and the chemical strategies for their conjugation to biomolecules, supported by experimental protocols to aid in dye selection and application.
Key Performance Characteristics: A Side-by-Side Comparison
The brightness of a fluorophore is a critical determinant of its sensitivity in detection assays. It is a function of both its molar extinction coefficient (how efficiently it absorbs light) and its quantum yield (how efficiently it converts absorbed light into emitted fluorescence).
| Property | Cyanine5.5 Alkyne | DyLight 680 NHS Ester |
| Excitation Maximum (λex) | ~678-684 nm[1][2] | ~682-692 nm[3][4] |
| Emission Maximum (λem) | ~694-710 nm[1][2] | ~712-715 nm[3][4] |
| Molar Extinction Coefficient (ε) | ~190,000 - 198,000 M⁻¹cm⁻¹[1][2] | ~140,000 M⁻¹cm⁻¹[3][4] |
| Quantum Yield (Φ) | ~0.2[2] | Not consistently reported |
| Reactive Group | Alkyne (for click chemistry)[1] | N-hydroxysuccinimide (NHS) ester (for amines)[3] |
| Spectrally Similar Dyes | Alexa Fluor 680, DyLight 680, IRDye 680[1] | Alexa Fluor 680, Cy5.5[3][4] |
Based on the molar extinction coefficient, Cyanine5.5 alkyne appears to have a higher light-absorbing capacity than DyLight 680. While a direct comparison of quantum yield is challenging due to variability in reporting, the available data for Cy5.5 suggests it is a bright fluorophore. It is important to note that the final brightness of a conjugated dye can also be influenced by factors such as the degree of labeling and the local chemical environment.
One study that compared a streptavidin (SA) conjugate of Alexa Fluor 680 (spectrally similar to DyLight 680) to a DY-680 SA conjugate found that the Alexa Fluor 680 conjugate was twice as bright. This suggests that dyes within the same spectral class can exhibit significant differences in brightness depending on their specific chemical structure.
Experimental Protocols
To facilitate a direct comparison of Cyanine5.5 alkyne and DyLight 680 in your specific application, we provide the following generalized experimental protocols for labeling and a suggested workflow for a comparative brightness experiment.
Labeling of Biomolecules
Cyanine5.5 Alkyne Labeling via Copper-Catalyzed Click Chemistry (CuAAC)
This protocol is suitable for labeling azide-modified biomolecules (e.g., proteins, nucleic acids) with Cyanine5.5 alkyne.
-
Workflow for Cyanine5.5 Alkyne Labeling
Caption: Workflow for labeling with Cyanine5.5 alkyne.
Protocol:
-
Prepare Reagents:
-
Dissolve the azide-modified biomolecule in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Prepare a stock solution of Cyanine5.5 alkyne in anhydrous DMSO.
-
Prepare stock solutions of the copper(II)-TBTA catalyst and a reducing agent (e.g., ascorbic acid or TCEP).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified biomolecule, Cyanine5.5 alkyne solution, and buffer.
-
Add the reducing agent to the mixture and vortex briefly.
-
Add the copper catalyst to initiate the click reaction.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Remove unreacted dye and catalyst using size-exclusion chromatography, dialysis, or a suitable purification kit.
-
DyLight 680 NHS Ester Labeling of Primary Amines
This protocol is for labeling proteins or other biomolecules containing primary amines with DyLight 680 NHS ester.
-
Workflow for DyLight 680 NHS Ester Labeling
Caption: Workflow for labeling with DyLight 680 NHS ester.
Protocol:
-
Prepare Protein:
-
Dissolve or exchange the protein into an amine-free buffer at a pH of 8.0-9.0 (e.g., 0.1 M sodium bicarbonate buffer).
-
-
Prepare Dye:
-
Dissolve the DyLight 680 NHS ester in a small amount of anhydrous DMSO or DMF immediately before use.
-
-
Reaction:
-
Add the dissolved DyLight 680 NHS ester to the protein solution. The molar ratio of dye to protein will need to be optimized for your specific application.
-
-
Incubation:
-
Incubate the reaction mixture for 1 hour at room temperature with gentle stirring, protected from light.
-
-
Purification:
-
Remove unreacted dye by size-exclusion chromatography, dialysis, or using a dye removal column.
-
Comparative Brightness and Photostability Experiment
To objectively compare the brightness and photostability of Cyanine5.5 alkyne and DyLight 680 conjugates, a controlled imaging experiment is recommended.
-
Workflow for Comparative Imaging
Caption: Workflow for comparing dye brightness and photostability.
Protocol:
-
Prepare Samples: Prepare solutions of your biomolecule labeled with Cyanine5.5 and DyLight 680 at the same molar concentration of the dye.
-
Microscopy Setup:
-
Use a fluorescence microscope equipped with appropriate excitation and emission filters for the NIR range (e.g., Excitation: 650-690 nm, Emission: 700-750 nm).
-
Use identical acquisition settings (e.g., exposure time, laser power, gain) for both samples.
-
-
Image Acquisition:
-
Acquire an initial image of each sample to assess initial brightness.
-
For photostability, perform time-lapse imaging by continuously exposing a region of interest to the excitation light and acquiring images at regular intervals.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the initial images to compare brightness.
-
For photostability, plot the fluorescence intensity as a function of time. The rate of intensity decay indicates the photostability of the dye.
-
Conclusion
Both Cyanine5.5 alkyne and DyLight 680 are bright, near-infrared fluorescent dyes suitable for a wide range of biological applications. The choice between them will depend on the specific requirements of the experiment, including the available reactive groups on the biomolecule of interest and the desired labeling chemistry. Cyanine5.5 alkyne offers a higher extinction coefficient, suggesting potentially greater brightness, and utilizes bioorthogonal click chemistry for conjugation. DyLight 680, available as an NHS ester, provides a well-established method for labeling primary amines. For critical applications, a direct experimental comparison of the brightness and photostability of the two dyes conjugated to the specific biomolecule of interest is highly recommended.
References
A Comparative Guide to Cyanine5.5 Alkyne Chloride for Advanced Research Applications
For researchers, scientists, and drug development professionals, the selection of fluorescent probes for bioorthogonal labeling and in vivo imaging is a critical decision. Cyanine5.5 (Cy5.5) alkyne chloride, a near-infrared (NIR) dye, has emerged as a valuable tool for these applications. This guide provides a comprehensive comparison of Cy5.5 alkyne chloride with its alternatives, supported by experimental data and detailed protocols to aid in the selection of the most suitable probe for your research needs.
Cyanine5.5 alkyne chloride is a fluorescent molecule designed for bioorthogonal chemistry, primarily through copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[1][2] Its fluorescence in the near-infrared spectrum makes it particularly well-suited for deep-tissue and whole-body in vivo imaging, where minimizing tissue autofluorescence is crucial.[3] The terminal alkyne group allows for the covalent attachment of this bright and photostable fluorophore to a wide array of azide-modified biomolecules, including proteins, peptides, and nucleic acids, as well as drug delivery systems like nanoparticles and liposomes.[4][5][6]
Performance Comparison of NIR Alkyne Dyes
The selection of a NIR dye for in vivo imaging and other sensitive fluorescence-based assays often depends on a combination of factors including brightness, photostability, and signal-to-background ratio. While this compound is a popular choice, several alternatives are available. This section provides a quantitative comparison of Cy5.5 alkyne with other commonly used NIR alkyne dyes.
| Feature | Cyanine5.5 Alkyne | Alexa Fluor 680 Alkyne | DyLight 680 Alkyne | IRDye 800CW Alkyne |
| Excitation Max (nm) | ~675-678 | ~679 | ~677 | ~774 |
| Emission Max (nm) | ~694-707 | ~702 | ~698 | ~789 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~190,000 - 209,000[4][7] | ~183,000 | ~180,000 | ~270,000 |
| Fluorescence Quantum Yield | ~0.2[4] | ~0.36 | Not widely reported | ~0.08 |
| Relative Photostability | Good[4] | Excellent[8] | Good | Excellent |
| In Vivo Tumor-to-Background Ratio (TBR) | Good[9] | High | Good | Very High[9] |
Note: The exact spectral properties and performance can vary depending on the conjugation partner and the local chemical environment. The data presented here are compiled from various sources for comparative purposes.
Key Applications of this compound
In Vivo Imaging of Signaling Pathways: Targeting EGFR
Cyanine5.5 has been successfully used to visualize and quantify the expression of key cell surface receptors involved in signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR).[10][11] By conjugating Cy5.5 to EGF, the natural ligand for EGFR, researchers can create a specific probe to track the receptor's distribution and dynamics in preclinical cancer models.[10]
Drug Delivery and Nanoparticle Tracking
The ability to track drug delivery vehicles in vivo is essential for developing effective nanomedicines. Cyanine5.5 alkyne can be conjugated to liposomes and nanoparticles to monitor their biodistribution, tumor accumulation, and drug release.[1][12][13] This allows for the optimization of nanoparticle design for enhanced therapeutic efficacy.
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol provides a general method for labeling an azide-modified protein with this compound.
Materials:
-
Azide-modified protein in phosphate-buffered saline (PBS), pH 7.4
-
This compound dissolved in DMSO (10 mM stock)
-
Copper(II) sulfate (CuSO₄) solution (50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (50 mM in water)
-
Sodium ascorbate (1 M in water, freshly prepared)
-
Size-exclusion chromatography column (e.g., PD-10) for purification
Procedure:
-
Prepare the Click-IT® reaction cocktail: In a microcentrifuge tube, mix the following in order:
-
Azide-modified protein solution (e.g., 1 mg/mL)
-
Cyanine5.5 alkyne solution (to a final concentration of 10-50 µM)
-
THPTA ligand (to a final concentration of 2.5 mM)
-
Copper(II) sulfate solution (to a final concentration of 0.5 mM)
-
-
Initiate the reaction: Add sodium ascorbate solution to a final concentration of 5 mM. Mix gently by pipetting.
-
Incubate: Protect the reaction from light and incubate at room temperature for 1-2 hours.
-
Purification: Purify the labeled protein from excess reagents using a size-exclusion chromatography column equilibrated with PBS.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the protein (e.g., at 280 nm) and the Cy5.5 dye (at ~675 nm).
Protocol 2: Preparation of Cy5.5-Labeled Liposomes for In Vivo Imaging
This protocol describes the preparation of liposomes incorporating a Cy5.5-alkyne labeled lipid for in vivo tracking.
Materials:
-
Lipids (e.g., DSPC, Cholesterol, DSPE-PEG2000) in chloroform
-
Azide-modified lipid (e.g., DSPE-PEG2000-Azide) in chloroform
-
This compound
-
Chloroform and Methanol
-
Hydration buffer (e.g., sterile PBS)
-
Extrusion apparatus with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Hydration:
-
In a round-bottom flask, mix the desired lipids and the azide-modified lipid in chloroform.
-
Evaporate the solvent using a rotary evaporator to form a thin lipid film.
-
Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with the hydration buffer by vortexing to form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Extrude the MLV suspension through polycarbonate membranes with the desired pore size (e.g., 100 nm) at a temperature above the lipid phase transition temperature to form unilamellar vesicles (LUVs).
-
-
Click Chemistry Conjugation:
-
To the pre-formed liposomes containing the azide-modified lipid, add the CuAAC reaction components as described in Protocol 1 (Cyanine5.5 alkyne, THPTA, CuSO₄, and sodium ascorbate) in appropriate concentrations.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Remove unreacted dye and other reagents by size-exclusion chromatography or dialysis.
-
-
Characterization:
-
Determine the size and zeta potential of the liposomes using dynamic light scattering (DLS).
-
Quantify the amount of incorporated Cy5.5 by fluorescence spectroscopy after disrupting the liposomes with a detergent (e.g., Triton X-100).
-
Conclusion
This compound is a versatile and powerful tool for researchers in various fields. Its application in click chemistry enables the specific and efficient labeling of a wide range of biomolecules and nanoparticles. Its favorable near-infrared fluorescence properties make it an excellent choice for in vivo imaging, allowing for deep tissue penetration and high signal-to-background ratios. When compared to its alternatives, the choice of fluorophore will depend on the specific requirements of the experiment, including the desired brightness, photostability, and the imaging instrumentation available. By providing detailed comparative data and experimental protocols, this guide aims to facilitate the informed selection and successful application of this compound and other NIR dyes in cutting-edge research.
References
- 1. Development of Multifunctional Nanoparticles for Targeted Drug Delivery and Non-invasive Imaging of Therapeutic Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cy5.5-Conjugated anti-epidermal growth factor receptor monoclonal antibody C225 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. "Clickable" nanoparticles for targeted imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyanine 5.5 alkyne [equivalent to Cy5.5® alkyne] | AAT Bioquest [aatbio.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Near-infrared optical imaging of epidermal growth factor receptor in breast cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cy5.5-Epidermal growth factor - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Active loading of cyanine 5.5 derivatives into liposomes for deep self-quenching and their applications in deep tissue imaging - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]
- 13. A Nanoparticle-Based Combination Chemotherapy Delivery System for Enhanced Tumor Killing by Dynamic Rewiring of Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Cyanine5.5 Alkyne Chloride: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of Cyanine5.5 alkyne chloride is paramount for maintaining a secure laboratory environment and adhering to regulatory standards. This guide provides a comprehensive, step-by-step protocol for researchers, scientists, and drug development professionals to manage and dispose of this fluorescent dye waste, minimizing environmental impact and ensuring personnel safety.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, a lab coat, safety glasses with side shields, and nitrile gloves. All handling of the powdered dye or its solutions should be conducted in a well-ventilated area or a chemical fume hood to prevent inhalation of dust or aerosols.
Quantitative Data Summary
For quick reference, the key quantitative data related to the proper disposal of this compound waste are summarized in the table below. These values are based on general laboratory hazardous waste guidelines.
| Parameter | Guideline | Source |
| Waste Accumulation Time Limit | Up to 12 months in a Satellite Accumulation Area (SAA) | [1] |
| Maximum SAA Liquid Waste Volume | 55 gallons | [1][2] |
| Maximum SAA Acutely Toxic Waste | 1 quart (liquid) or 1 kg (solid) | [2] |
| Container Headspace | Leave at least 10% of the container volume empty | [3] |
| Empty Container Rinsing | Triple rinse with a suitable solvent | [4] |
Detailed Experimental Disposal Protocol
The proper disposal of this compound and associated waste involves a systematic approach of segregation, collection, and transfer. Adherence to your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations is mandatory.
1. Waste Segregation:
Proper segregation is the foundational step in compliant chemical waste disposal.[5][6]
-
Solid Waste (Non-Sharps): This category includes items such as contaminated gloves, pipette tips, weigh boats, and paper towels.
-
Procedure: Collect all solid waste contaminated with this compound in a designated, leak-proof hazardous waste container lined with a durable plastic bag.[5] The container must be clearly labeled as "Hazardous Chemical Waste" and specify "Contains this compound". Keep the container sealed when not in use.
-
-
Liquid Waste: This includes unused solutions, reaction mixtures, and the initial solvent rinses of contaminated glassware.
-
Procedure: Collect all liquid waste containing this compound in a compatible, leak-proof, and sealable liquid waste container. Given the presence of the alkyne group, it is prudent to segregate this waste stream. If dissolved in a halogenated solvent (e.g., dichloromethane), it should be collected in a "Halogenated Organic Waste" container. If in a non-halogenated solvent (e.g., DMSO, DMF), use a "Non-Halogenated Organic Waste" container. The container must be clearly labeled with "Hazardous Waste," the full chemical name, and the solvent used.
-
-
Sharps Waste: This includes contaminated needles, syringes, and glass Pasteur pipettes.
-
Procedure: Place all sharps contaminated with this compound into a designated, puncture-proof sharps container.[5] The container must be labeled as "Hazardous Chemical Waste - Sharps" and indicate the presence of "this compound".
-
2. Waste Container Management:
-
Selection: Use containers that are chemically compatible with the waste being collected. For instance, do not store acidic or basic waste in metal containers.[3]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents (no abbreviations), the approximate percentages of each component, and the date of accumulation.[7][8]
-
Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[1][9] Ensure secondary containment is used for all liquid waste containers to prevent spills.[8] Keep containers securely closed except when adding waste.[8]
3. Disposal of Empty Containers:
-
An empty container that has held this compound must be triple rinsed with a solvent capable of removing the residue.[4]
-
The rinsate from the triple rinse must be collected and disposed of as hazardous liquid waste.[4]
-
After triple rinsing, the container can typically be disposed of as regular trash, but first, deface or remove the chemical label.[4] Always confirm this procedure with your institution's EHS guidelines.
4. Request for Waste Pickup:
Once a waste container is full or has been in storage for the maximum allowable time, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal service. Do not transport hazardous waste yourself.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste contaminated with this compound.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
References
- 1. odu.edu [odu.edu]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 4. vumc.org [vumc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. danielshealth.com [danielshealth.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
